molecular formula C15H11NO2 B8781602 4-Hydroxy-3-phenyl-2H-isoquinolin-1-one

4-Hydroxy-3-phenyl-2H-isoquinolin-1-one

Cat. No.: B8781602
M. Wt: 237.25 g/mol
InChI Key: BDXPHBBJPXHDAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-3-phenyl-2H-isoquinolin-1-one (: 18237-58-6) is an organic building block with the molecular formula C 15 H 11 NO 2 and a molecular weight of 237.25 g/mol . This high-purity compound serves as a valuable scaffold in medicinal chemistry and drug discovery research. The core structure of this compound, the isoquinolin-1-one moiety, is a privileged structure in pharmacology . Researchers are exploring similar 3,4-dihydroisoquinoline derivatives as potential inhibitors of key enzymes like monoamine oxidase (MAO) and cholinesterase (ChE) . These enzymes are critical targets for the treatment of neurodegenerative disorders and depression, making this chemical class a significant area of investigation for multi-target directed ligands (MTDLs) . Furthermore, substituted isoquinoline and isoquinolinone derivatives are also being studied in other therapeutic areas, such as inhibitors of Rho-kinase, a target relevant in cardiovascular diseases and hypertension . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this compound as a key intermediate in multi-component reactions to construct complex, fused polycyclic compounds for biological evaluation .

Properties

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

4-hydroxy-3-phenyl-2H-isoquinolin-1-one

InChI

InChI=1S/C15H11NO2/c17-14-11-8-4-5-9-12(11)15(18)16-13(14)10-6-2-1-3-7-10/h1-9,17H,(H,16,18)

InChI Key

BDXPHBBJPXHDAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C(=O)N2)O

Origin of Product

United States

Foundational & Exploratory

Unveiling the Mechanism of Action of 4-Hydroxy-3-phenyl-2H-isoquinolin-1-one: A Selective PARP-1 Inhibitor Paradigm

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology, Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of homologous recombination (HR)-deficient malignancies. However, first-generation dual PARP-1/2 inhibitors often present dose-limiting hematological toxicities. The compound 4-hydroxy-3-phenyl-2H-isoquinolin-1-one has emerged as a highly optimized, selective pharmacophore designed to preferentially inhibit PARP-1 over PARP-2[1]. This technical whitepaper deconstructs the physicochemical properties, structural binding mechanisms, and the self-validating experimental workflows required to evaluate this compound and its derivatives in preclinical drug development.

Molecular Identity & Physicochemical Profiling

The isoquinolin-1-one scaffold is engineered for optimal target engagement within the nuclear compartment. The table below summarizes the core quantitative parameters of the base compound, which serves as the starting point for synthesizing highly selective clinical candidates[2][3].

PropertyValueSource
Chemical Name This compoundPubChem[2]
CAS Registry Number 18237-58-6Molaid[3]
Molecular Formula C15H11NO2PubChem[2]
Molecular Weight 237.25 g/mol PubChem[2]
LogP 2.3PubChem[2]
Topological Polar Surface Area 49.3 ŲPubChem[2]
Primary Target PARP-1 (Poly [ADP-ribose] polymerase 1)US20120157454A1[1]

Mechanistic Foundation: PARP-1 Inhibition & Synthetic Lethality

PARP-1 is a critical nuclear enzyme responsible for detecting DNA single-strand breaks (SSBs) and initiating the Base Excision Repair (BER) pathway[4]. Upon binding to damaged DNA, PARP-1 cleaves NAD+ to synthesize poly(ADP-ribose) (PAR) chains, recruiting downstream repair effectors[5].

The mechanism of action for this compound is driven by precise structural mimicry and targeted functionalization:

  • NAD+ Isosterism : The lactam motif (NH-C=O) of the isoquinolin-1-one core acts as a direct mimic of the nicotinamide moiety of NAD+. It forms critical bidentate hydrogen bonds with highly conserved residues (typically Gly863 and Ser904) deep within the PARP-1 catalytic domain[1].

  • Hydrophobic Anchoring : The 3-phenyl substitution occupies an adjacent hydrophobic pocket, dramatically increasing binding affinity and target residence time.

  • Isoform Selectivity via the D-loop : The 4-hydroxyl group is the linchpin for PARP-1 selectivity. It serves as a synthetic vector; when functionalized (e.g., via etherification to form 4-(2-chloro-ethoxy) or morpholino derivatives), the substituent is directed toward the solvent-exposed cleft and the D-loop of the enzyme[6]. Because the D-loop sequence diverges significantly between PARP-1 and PARP-2, these derivatives achieve exquisite PARP-1 selectivity, sparing PARP-2 and reducing off-target toxicity[7].

By inhibiting catalytic activity, the compound prevents PARylation and induces "PARP trapping," locking the PARP-DNA complex at the site of damage. During the S-phase, advancing replication forks collide with these complexes, converting SSBs into lethal double-strand breaks (DSBs). In HR-deficient cells (e.g., BRCA1/2 mutations), this triggers apoptosis via synthetic lethality [8].

PARP1_Mechanism DNA_Damage DNA Single-Strand Breaks (SSBs) PARP1_Bind PARP-1 Recruitment & DNA Binding DNA_Damage->PARP1_Bind PARylation NAD+ Cleavage & PARylation PARP1_Bind->PARylation Trapping Catalytic Inhibition & PARP Trapping PARP1_Bind->Trapping Blockade BER_Repair Base Excision Repair (BER) PARylation->BER_Repair Cell_Survival Cell Survival BER_Repair->Cell_Survival Inhibitor 4-Hydroxy-3-phenyl- 2H-isoquinolin-1-one Inhibitor->Trapping DSB_Form Replication Fork Collapse (DSBs) Trapping->DSB_Form HR_Defect HR Deficiency (BRCA1/2 Mut) DSB_Form->HR_Defect S-Phase Apoptosis Synthetic Lethality (Apoptosis) HR_Defect->Apoptosis

Fig 1. PARP-1 inhibition by this compound driving synthetic lethality.

Experimental Workflows for Mechanistic Validation

To rigorously validate the efficacy and selectivity of this compound, a tiered, self-validating experimental pipeline is required. As an application scientist, it is critical to understand the causality behind each protocol step to ensure data integrity.

Protocol 1: In Vitro PARP-1/2 Enzymatic Activity Assay
  • Step 1: Recombinant Enzyme Incubation. Incubate purified recombinant PARP-1 or PARP-2 with serial dilutions of the isoquinolin-1-one derivative in a reaction buffer containing activated (nicked) DNA.

    • Causality: Using isolated recombinant enzymes eliminates cellular variables (e.g., efflux pumps), allowing for the precise quantification of the biochemical selectivity window (Fold Selectivity = IC50_PARP2 / IC50_PARP1). Activated DNA is mandatory because PARP-1 requires binding to damaged DNA to undergo necessary allosteric activation[5].

  • Step 2: Substrate Addition & Detection. Add biotinylated NAD+ to initiate the reaction. Following a 30-minute incubation, transfer to streptavidin-coated microplates and detect PARylation via streptavidin-HRP luminescence.

    • Causality: Biotinylated NAD+ acts as the direct substrate. Its incorporation into PAR polymers provides a highly sensitive, linear readout of catalytic activity, enabling accurate IC50 determination.

Protocol 2: Cellular Target Engagement (PARylation Assay)
  • Step 1: Inhibitor Pre-incubation. Plate target cells (e.g., MDA-MB-436) and pre-incubate with the inhibitor for 2 hours.

    • Causality: Pre-incubation ensures the compound achieves steady-state intracellular concentrations and complete target occupancy prior to the induction of DNA damage.

  • Step 2: H2O2 Pulse & Lysis. Treat cells with 1 mM H2O2 for 10 minutes, immediately wash, and lyse in RIPA buffer containing PARG (Poly(ADP-ribose) glycohydrolase) inhibitors.

    • Causality: H2O2 induces massive oxidative DNA damage, hyperactivating PARP-1 to create a robust, high signal-to-noise window. Including PARG inhibitors in the lysis buffer prevents the rapid endogenous degradation of PAR chains during sample preparation, preserving the biological snapshot of target engagement.

  • Step 3: Western Blotting. Resolve lysates via SDS-PAGE and immunoblot using anti-PAR antibodies to quantify suppression.

Protocol 3: Clonogenic Survival Assay (Synthetic Lethality)
  • Step 1: Low-Density Seeding. Seed isogenic BRCA-proficient and BRCA-deficient cell lines at low density (e.g., 500 cells/well) in 6-well plates.

    • Causality: Isogenic lines isolate the HR repair defect as the sole biological variable. Low-density seeding ensures that each resulting colony arises from a single surviving cell, accurately measuring true reproductive viability.

  • Step 2: Continuous Exposure (10-14 Days). Expose cells to the inhibitor for 14 days until control colonies reach >50 cells. Fix and stain with crystal violet.

    • Causality: Standard short-term viability assays (e.g., 72h CellTiter-Glo) often fail to capture the full lethality of PARP inhibitors. Cells must progress through multiple replication cycles to convert trapped PARP complexes into lethal DSBs. A 14-day window ensures all delayed apoptotic events are captured.

Validation_Workflow Phase1 1. Biochemical Enzymatic Assay IC50 Profiling Phase2 2. Cellular PARylation Assay Target Engagement Phase1->Phase2 Phase3 3. Phenotypic Clonogenic Assay Synthetic Lethality Phase2->Phase3 Phase4 4. In Vivo Xenograft Models Efficacy & PK/PD Phase3->Phase4

Fig 2. Sequential experimental workflow for validating selective PARP-1 inhibitors.

Translational Implications in Oncology

The strategic development of this compound derivatives marks a pivotal shift in DNA Damage Response (DDR) therapeutics. While first-generation inhibitors successfully validated synthetic lethality in BRCA-mutated cancers, their dual inhibition of PARP-1 and PARP-2 led to overlapping toxicities—specifically severe anemia and thrombocytopenia—often requiring dose interruptions.

Because PARP-2 plays a distinct role in erythropoiesis and hematopoietic stem cell survival, the exquisite PARP-1 selectivity afforded by functionalizing the 4-hydroxyl position of this isoquinolin-1-one scaffold provides a wider therapeutic index[1][9]. This allows for higher, sustained dosing to maximize PARP-1 trapping at the tumor site while sparing the patient's bone marrow, representing the next frontier in precision oncology.

References

  • Title: this compound | CID 4271052 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: 4-(2-chloro-ethoxy)-3-phenyl-2H-isoquinolin-1-one | 1256940-70-1 Source: Molaid Chemical Database URL: [Link]

  • Title: ISOQUINOLIN-1 (2H) -ONE DERIVATIVES AS PARP-1 INHIBITORS (US20120157454A1 / WO2010133647A1)
  • Title: Poly(ADP-ribosyl)ation reactions in the regulation of nuclear functions Source: Biochemical Journal (D'Amours et al., 1999) URL: [Link]

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The Architecture of Hypoxia Mimics: A Technical Guide to HIF Prolyl Hydroxylase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The hypoxia-inducible factor (HIF) pathway is a master regulator of the cellular response to low oxygen conditions, orchestrating a suite of adaptive mechanisms including erythropoiesis, angiogenesis, and metabolic reprogramming. Central to this pathway are the HIF prolyl hydroxylases (PHDs), a family of 2-oxoglutarate (2-OG) dependent non-heme iron dioxygenases that act as cellular oxygen sensors.[1][2] Under normoxic conditions, PHDs hydroxylate specific proline residues on the HIF-α subunit, targeting it for rapid proteasomal degradation.[3][4][5] Inhibition of PHDs stabilizes HIF-α, mimicking a hypoxic state and activating downstream gene expression. This has paved the way for a new class of therapeutics, the HIF prolyl hydroxylase inhibitors (HIF-PHIs), with significant potential for treating anemia and other ischemic diseases.[6][7][8] This in-depth technical guide provides a comprehensive overview of the core scaffold structures of HIF-PHIs, the rationale behind their design, and the key experimental workflows for their discovery and characterization.

The HIF Prolyl Hydroxylase Pathway: A Druggable Target

The stability of the HIF-α subunit is the critical regulatory node in the HIF signaling cascade. In the presence of sufficient oxygen, PHDs (primarily PHD1, PHD2, and PHD3) utilize O₂, Fe(II), and 2-oxoglutarate as co-substrates to hydroxylate proline residues within the oxygen-dependent degradation (ODD) domain of HIF-α.[3][4] This post-translational modification is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent degradation of HIF-α.[4][5]

Under hypoxic conditions, the lack of molecular oxygen as a substrate limits PHD activity. Consequently, HIF-α is not hydroxylated and escapes degradation. It then translocates to the nucleus, dimerizes with the constitutively expressed HIF-β subunit, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, including erythropoietin (EPO), vascular endothelial growth factor (VEGF), and genes involved in iron metabolism.[2][5][9]

HIF-PHIs are small molecules designed to competitively inhibit the catalytic activity of PHDs, thereby stabilizing HIF-α even under normoxic conditions.[2][6] This targeted intervention has led to the development of oral medications for anemia associated with chronic kidney disease (CKD), offering an alternative to injectable erythropoiesis-stimulating agents (ESAs).[6][10]

HIF_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / HIF-PHI O2 O₂ PHD PHD (Fe²⁺, 2-OG) HIFa_OH HIF-α-OH HIFa_normoxia HIF-α HIFa_normoxia->HIFa_OH Hydroxylation Proteasome Proteasome HIFa_normoxia->Proteasome Degradation VHL VHL E3 Ligase HIFa_OH->VHL Recognition VHL->Proteasome Ubiquitination HIFa_hypoxia HIF-α HIF_complex HIF-α/β Complex HIFa_hypoxia->HIF_complex Stabilization & Dimerization HIFb HIF-β Nucleus Nucleus HIF_complex->Nucleus Translocation HRE HRE Nucleus->HRE Binding Target_Genes Target Genes (EPO, VEGF, etc.) HRE->Target_Genes Transcription HIF_PHI HIF-PHI PHD_inhibited PHD HIF_PHI->PHD_inhibited Inhibition

Figure 1: The HIF signaling pathway under normoxic and hypoxic/HIF-PHI conditions.

Core Scaffolds of HIF Prolyl Hydroxylase Inhibitors

The development of HIF-PHIs has been largely guided by structure-based drug design, with many inhibitors mimicking the co-substrate 2-oxoglutarate.[1][2] These compounds typically feature a metal-chelating motif and a carboxylate group that interacts with key residues in the active site of the PHD enzyme.

2-Oxoglutarate Mimetics

The earliest PHD inhibitors were structural analogs of 2-OG.

  • N-oxalylglycine (NOG) and Dimethyloxalyl Glycine (DMOG): These compounds served as foundational tool compounds in HIF research.[2][9] DMOG, a cell-permeable prodrug of NOG, competitively inhibits PHDs by mimicking 2-OG.[9] While effective in preclinical models, their lack of specificity for different 2-OG-dependent dioxygenases limits their therapeutic potential.[9]

Quinoline and Isoquinoline Derivatives

This class represents some of the most clinically advanced HIF-PHIs.

  • Roxadustat (FG-4592): The first-in-class HIF-PHI to gain regulatory approval, roxadustat features an isoquinoline core.[2][7][10] Its structure allows for potent inhibition of PHDs, leading to a robust increase in endogenous EPO production.[11]

  • Vadadustat (AKB-6548): This inhibitor is based on a quinoline scaffold and has also progressed to late-stage clinical trials.[2][11]

  • "Branched-Tail" Oxyquinolines: A series of oxyquinoline inhibitors with "branched-tails" have been developed to interfere with HIF peptide binding, demonstrating high potency.[12][13][14] Adaptaquin is a notable example from this series.[12][14]

Pyridine Derivatives
  • Daprodustat (GSK1278863): Daprodustat is a pyridine carboxamide derivative that has been approved for the treatment of anemia in CKD.[2][11] Structure-guided design led to the identification of this potent series of inhibitors.[15]

  • Pyridine-2,4-dicarboxylic acid (PDCA): This compound has been explored for its potential in tissue engineering applications by being incorporated into scaffolds to stimulate vascularization.[16]

Pyrimidine and Pyrazole Derivatives
  • Hydroxypyrimidines: This promising class of PHD inhibitors has been investigated through structure-activity relationship and crystallographic studies.[7][17][18][19]

  • Pyrazolopyridines: Structure-based design has led to the development of potent pyrazolopyridine inhibitors of EGLN-1 (PHD2).[20]

Glycinamide Derivatives

Several clinically advanced HIF-PHIs, including roxadustat and vadadustat, incorporate a glycinamide side chain.[11][21] This moiety's carboxylate group is crucial for interacting with key residues in the PHD active site, mimicking the C-5 carboxylate of 2-OG.[21] Desidustat is another clinically used HIF-PHI with a glycinamide side chain.[22]

Peptide-Based Inhibitors

While most efforts have focused on small molecules, peptide-based inhibitors that interfere with the interaction between PHD and HIF-α have also been developed.[1] These peptides offer high specificity but may have limitations in cell permeability.[1]

Scaffold Class Examples Key Structural Features Clinical Status/Application
2-Oxoglutarate Mimetics N-oxalylglycine, DMOGStructural analogs of 2-OGPreclinical tool compounds
Quinoline/Isoquinoline Roxadustat, Vadadustat, AdaptaquinHeterocyclic core with metal-chelating and carboxylate groupsApproved/Late-stage clinical trials
Pyridine Derivatives Daprodustat, PDCAPyridine carboxamide coreApproved for CKD anemia, tissue engineering
Pyrimidine/Pyrazole Hydroxypyrimidines, PyrazolopyridinesNovel heterocyclic scaffoldsPreclinical/Discovery phase
Glycinamide Derivatives Roxadustat, Vadadustat, DesidustatGlycinamide side chain for active site interactionApproved/Late-stage clinical trials
Peptide-Based Various peptide sequencesMimic HIF-α binding domainPreclinical research

Table 1: Summary of Major HIF Prolyl Hydroxylase Inhibitor Scaffolds.

Experimental Workflows for HIF-PHI Discovery and Characterization

The identification and validation of novel HIF-PHIs involve a multi-step process encompassing enzymatic and cell-based assays.

In Vitro Enzyme Inhibition Assays

The initial screening of compound libraries is often performed using in vitro assays that measure the direct inhibition of purified PHD enzymes.

Protocol: AlphaScreen-Based PHD2 Inhibition Assay

  • Reaction Setup: In a 384-well plate, combine purified recombinant PHD2 enzyme, a biotinylated HIF-1α peptide substrate, Fe(II), 2-oxoglutarate, and ascorbate in a suitable buffer.

  • Compound Addition: Add the test compounds at various concentrations. Include a positive control (e.g., a known PHD inhibitor) and a negative control (vehicle, typically DMSO).

  • Incubation: Incubate the reaction mixture at room temperature to allow for the enzymatic hydroxylation of the HIF-1α peptide.

  • Detection: Add streptavidin-coated donor beads and anti-hydroxyproline antibody-conjugated acceptor beads.

  • Signal Reading: After a further incubation period in the dark, read the plate on an AlphaScreen-compatible reader. A decrease in the AlphaScreen signal indicates inhibition of the PHD2 enzyme.

AlphaScreen_Assay cluster_no_inhibition No Inhibition cluster_inhibition Inhibition PHD2 PHD2 Hydroxylated_HIF Biotin-HIF-α-OH PHD2->Hydroxylated_HIF Hydroxylation HIF_peptide Biotin-HIF-α Donor_bead Donor Bead (Streptavidin) HIF_peptide->Donor_bead Binding Acceptor_bead Acceptor Bead (Anti-OH-Pro Ab) Hydroxylated_HIF->Acceptor_bead Binding Signal Light Signal (High) Donor_bead->Signal Proximity PHD2_inhibited PHD2 HIF_PHI_assay HIF-PHI HIF_PHI_assay->PHD2_inhibited Inhibition HIF_peptide_unhydroxylated Biotin-HIF-α Donor_bead_inhibited Donor Bead HIF_peptide_unhydroxylated->Donor_bead_inhibited Binding Acceptor_bead_inhibited Acceptor Bead No_Signal No Signal (Low)

Figure 2: Workflow for an AlphaScreen-based PHD inhibition assay.

Cell-Based Assays for HIF-α Stabilization and Activity

Following in vitro validation, promising compounds are tested in cell-based assays to assess their ability to stabilize HIF-α and induce downstream signaling in a physiological context.

Protocol: HIF-ODD Luciferase Reporter Assay

  • Cell Line: Utilize a stable cell line expressing a luciferase reporter gene fused to the oxygen-dependent degradation (ODD) domain of HIF-1α.

  • Cell Seeding: Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the test compounds at a range of concentrations for a defined period (e.g., 6-24 hours).

  • Cell Lysis: Lyse the cells and add a luciferase substrate.

  • Luminescence Measurement: Measure the luminescence using a plate reader. An increase in luminescence indicates stabilization of the HIF-ODD-luciferase fusion protein, correlating with the inhibitory activity of the compound.[1][9]

Protocol: Western Blot for Endogenous HIF-1α Stabilization

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., human neuroblastoma SH-SY5Y or renal carcinoma cells) and treat with the test compounds for a specified duration.

  • Protein Extraction: Harvest the cells and extract total protein.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for HIF-1α, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in the intensity of the HIF-1α band indicates its stabilization.

Concluding Remarks and Future Directions

The development of HIF prolyl hydroxylase inhibitors represents a significant advancement in the treatment of anemia and holds promise for other ischemic conditions. The diverse range of chemical scaffolds identified to date underscores the druggability of the PHD active site. Future research will likely focus on developing next-generation inhibitors with improved isoform selectivity and tissue specificity to fine-tune the therapeutic response and minimize potential off-target effects.[2] As our understanding of the broader roles of PHDs and HIFs in physiology and disease continues to expand, so too will the potential applications of this versatile class of inhibitors.

References

  • Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. (2017). Royal Society of Chemistry. Retrieved from [Link]

  • Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors: A Therapeutic Double-Edged Sword in Immunity and Inflammation. (2023). MDPI. Retrieved from [Link]

  • HIF prolyl-hydroxylase inhibitor - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Structure‐Activity Relationship and Crystallographic Studies on 4‐Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors - PMC. (2020). National Center for Biotechnology Information. Retrieved from [Link]

  • Molecular Mechanisms of Action and Therapeutic Uses of Pharmacological Inhibitors of HIF–Prolyl 4-Hydroxylases for Treatment of Ischemic Diseases - PMC. (2017). National Center for Biotechnology Information. Retrieved from [Link]

  • Structure-Activity Relationship and Crystallographic Studies on 4-Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors - PubMed. (2020). National Center for Biotechnology Information. Retrieved from [Link]

  • Structure–Activity Relationships and Transcriptomic Analysis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors - PMC. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • Updates on Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors in the Treatment of Renal Anemia. (2023). Karger Publishers. Retrieved from [Link]

  • Development of Improved Peptide Inhibitors of the HIF/PHD Interaction – Anemia and HIF - Related Diseases. (n.d.). Ramot. Retrieved from [Link]

  • HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine - PMC - NIH. (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • HIF-PHD inhibitors in renal anemia | Update on phase 3 clinical trials. (2024). Kidney International. Retrieved from [Link]

  • A Fluorescent Benzo[g]isoquinoline‐Based HIF Prolyl Hydroxylase Inhibitor for Cellular Imaging. (2019). ResearchGate. Retrieved from [Link]

  • HIF-prolyl hydroxylase inhibitors in renal anemia: current clinical experience - PMC - NIH. (2018). National Center for Biotechnology Information. Retrieved from [Link]

  • Structure-based drug design for hypoxia-inducible factor prolyl-hydroxylase inhibitors and its therapeutic potential for the treatment of erythropoiesis-stimulating agent-resistant anemia: Raising expectations for exploratory clinical trials. (2014). ResearchGate. Retrieved from [Link]

  • Structure–Activity Relationships and Transcriptomic Analysis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors. (2022). MDPI. Retrieved from [Link]

  • A Fluorescent Benzo[g]isoquinoline-Based HIF Prolyl Hydroxylase Inhibitor for Cellular Imaging - PubMed. (2019). National Center for Biotechnology Information. Retrieved from [Link]

  • Structure‐Activity Relationship and Crystallographic Studies on 4‐Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors. (2020). Nuffield Department of Medicine. Retrieved from [Link]

  • Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases. (2022). Frontiers. Retrieved from [Link]

  • Design and synthesis of substituted pyridine derivatives as HIF-1alpha prolyl hydroxylase inhibitors - PubMed. (2006). National Center for Biotechnology Information. Retrieved from [Link]

  • "Branched Tail" Oxyquinoline Inhibitors of HIF Prolyl Hydroxylase: Early Evaluation of Toxicity and Metabolism Using Liver-on-a-chip - PubMed. (2020). National Center for Biotechnology Information. Retrieved from [Link]

  • Efficacy and safety of HIF prolyl-hydroxylase... : Pharmacological Research. (2020). Ovid. Retrieved from [Link]

  • Design and synthesis of a series of novel pyrazolopyridines as HIF-1alpha prolyl hydroxylase inhibitors - PubMed. (2006). National Center for Biotechnology Information. Retrieved from [Link]

  • Derivatives of the Clinically Used HIF Prolyl Hydroxylase Inhibitor Desidustat Are Efficient Inhibitors of Human γ-Butyrobetaine Hydroxylase. (2025). ACS Publications. Retrieved from [Link]

  • Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. (2017). Royal Society of Chemistry. Retrieved from [Link]

  • (PDF) Structure–Activity Relationships and Transcriptomic Analysis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors. (2022). ResearchGate. Retrieved from [Link]

  • Incorporation of a Prolyl Hydroxylase Inhibitor into Scaffolds: A Strategy for Stimulating Vascularization - PMC. (2015). National Center for Biotechnology Information. Retrieved from [Link]

  • Prolyl Hydroxylase Domain Protein Inhibitor Not Harboring a 2-Oxoglutarate Scaffold Protects against Hypoxic Stress. (2022). ACS Publications. Retrieved from [Link]

  • Discovery of DS79540454 via fragment-based drug discovery strategy: New scaffolds of hypoxia-inducible factor prolyl hydroxylase inhibitor - PubMed. (2025). National Center for Biotechnology Information. Retrieved from [Link]

  • Structural requirements for HIF-PHI inhibition. Adapted with permission from "Prolyl Hydroxylase Inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • Crystallographic and Selectivity Studies on the Approved HIF Prolyl Hydroxylase Inhibitors Desidustat and Enarodustat. (2025). ResearchGate. Retrieved from [Link]

  • Prolyl Hydroxylase Domain Protein Inhibitor Not Harboring a 2-Oxoglutarate Scaffold Protects against Hypoxic Stress - PMC. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. (2021). MDPI. Retrieved from [Link]

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The Role of Isoquinolinone Derivatives in HIF-1α Stabilization: Mechanisms, Protocols, and Therapeutic Horizons

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hypoxia-inducible factor 1-alpha (HIF-1α) is the master transcriptional regulator of the cellular response to oxygen deprivation. The pharmacological stabilization of HIF-1α under normoxic conditions has emerged as a transformative therapeutic strategy for ischemia and chronic kidney disease (CKD) associated anemia[1]. At the forefront of this revolution are isoquinolinone and isoquinoline derivatives—highly potent, rationally designed small molecules that inhibit Prolyl Hydroxylase Domain (PHD) enzymes. This technical guide explores the structural causality behind their efficacy, synthesizes their pharmacodynamic profiles, and provides self-validating experimental workflows for their evaluation.

Mechanistic Grounding: The Oxygen Sensing Pathway

Under normal oxygen tension (normoxia), HIF-1α is highly unstable, possessing a half-life of less than 5 minutes[2]. Its degradation is governed by PHD enzymes (primarily PHD2), which act as cellular oxygen sensors.

PHD2 is a dioxygenase that requires molecular oxygen, Fe(II), and 2-oxoglutarate (2-OG) as co-substrates. It catalyzes the hydroxylation of specific proline residues (Pro402 and Pro564) within the oxygen-dependent degradation domain of HIF-1α[2]. This hydroxylation creates a high-affinity binding site for the von Hippel-Lindau (pVHL) E3 ubiquitin ligase complex, leading to rapid polyubiquitination and proteasomal degradation[1].

Isoquinolinone derivatives act as competitive inhibitors of 2-OG. By occupying the active site of PHD2, they prevent the hydroxylation of HIF-1α[3]. Consequently, HIF-1α escapes pVHL recognition, accumulates in the cytoplasm, and translocates to the nucleus where it dimerizes with HIF-1β to drive the transcription of Hypoxia Response Elements (HREs)[1].

Pathway HIF HIF-1α Protein PHD2 PHD2 Enzyme (Fe2+, 2-OG) HIF->PHD2 Normoxia Nucleus Nuclear Translocation HIF->Nucleus Stabilization OH Hydroxylated HIF-1α PHD2->OH Hydroxylation Iso Isoquinolinone Inhibitor Iso->PHD2 Competitive Inhibition VHL pVHL E3 Ligase OH->VHL Recognition Degradation Proteasomal Degradation VHL->Degradation Ubiquitination Transcription Target Gene Transcription Nucleus->Transcription Activation

Diagram 1: Mechanism of HIF-1α stabilization via PHD2 inhibition by isoquinolinone derivatives.

Structural Biology & Pharmacodynamics

The efficacy of the isoquinolinone core lies in its structural mimicry of 2-oxoglutarate. Crystallographic and computational models of PHD2 bound to these inhibitors reveal two critical interaction nodes:

  • Fe(II) Chelation: The heterocyclic nitrogen and adjacent oxygen atoms of the isoquinolinone scaffold form a bidentate metal-binding motif that tightly chelates the active site iron[4].

  • Electrostatic Anchoring: A functionalized side chain (often a carboxylate or glycinamide moiety) extends into the pocket normally occupied by the C-5 carboxylate of 2-OG, forming strong electrostatic interactions with highly conserved residues like Arg383 and Tyr329[4].

This dual-action binding completely abrogates the enzyme's catalytic capability. Below is a comparative summary of key isoquinolinone/isoquinoline derivatives utilized in clinical and experimental settings.

Table 1: Quantitative Pharmacodynamics of Key Derivatives
CompoundChemical ClassPrimary TargetIC50 (PHD2)Clinical / Experimental Status
Roxadustat (FG-4592) Isoquinoline derivativePHD1, PHD2, PHD3~0.3 - 0.6 µMApproved (Anemia in CKD)[1]
ICA (FG-2216) Isoquinolone derivativePHD2 (Selective)0.3 - 3.9 µMClinical Trials / Experimental[3]
BCA Benzo[g]isoquinolinePHD2 (Fluorescent)1.10 ± 0.21 µMPreclinical (Live-cell imaging)[5]

Experimental Workflows for Validating HIF-1α Stabilization

As an application scientist, I must stress that evaluating HIF-1α stabilization is highly susceptible to artifactual degradation. Because HIF-1α is rapidly destroyed upon exposure to ambient oxygen during cell lysis, the experimental design must be a self-validating system that intentionally blocks this degradation pathway during sample processing.

Protocol 1: Cellular HIF-1α Stabilization Assay (Nuclear Extraction & Western Blot)

Causality Check: Why use nuclear extraction rather than whole-cell lysis? Stabilized HIF-1α rapidly translocates to the nucleus. Whole-cell lysis dilutes this localized signal with excess cytosolic proteins, leading to false negatives.

  • Cell Culture & Seeding: Seed Hep3B cells (chosen for their robust endogenous EPO and HIF response) at

    
     cells/well in 6-well plates[6]. Allow 24 hours for adherence.
    
  • Compound Treatment: Treat cells with the target isoquinolinone derivative (e.g., 10 µM Roxadustat or ICA) in complete media for 4-6 hours under standard normoxic conditions (21% O₂). Use 1% DMSO as a vehicle control[1].

  • Rapid Harvest: Place plates immediately on ice. Wash twice with ice-cold PBS to halt enzymatic activity.

  • Nuclear Extraction (Critical Step): Lyse cells using a hypotonic buffer (10 mM HEPES, 1.5 mM MgCl₂, 10 mM KCl). Crucially , supplement the lysis buffer with a broad-spectrum prolyl hydroxylase inhibitor (e.g., 1 mM DMOG) to prevent artifactual HIF-1α degradation during the extraction process[6]. Centrifuge to pellet nuclei, then extract nuclear proteins using a high-salt buffer (400 mM NaCl).

  • Immunoblotting: Resolve 20 µg of nuclear extract via SDS-PAGE. Probe with an anti-HIF-1α primary antibody. Utilize Lamin A/C as the nuclear loading control.

Protocol 2: Live-Cell Target Engagement via Fluorescent Isoquinolinones

Causality Check: Standard biochemical assays lack spatial resolution. Utilizing a fluorescent benzo[g]isoquinoline-based inhibitor (BCA) allows direct visualization of PHD2 target engagement in living systems[5].

  • Incubation: Incubate HeLa cells with 100 µM BCA for 2 hours.

  • Imaging: Utilize confocal microscopy (Excitation: 305/380 nm; Emission: 504 nm) to monitor intracellular localization[5].

  • Validation: Co-stain with a PHD2-specific antibody to confirm co-localization, verifying that the isoquinolinone derivative successfully engages the target enzyme in vivo.

Workflow A 1. Compound Prep (DMSO Vehicle) B 2. Hep3B Culture (Normoxia) A->B C 3. Treatment (4-6 Hours) B->C D 4. Nuclear Extraction (+ DMOG) C->D E 5. Western Blot (Anti-HIF-1α) D->E Protein F 6. Reporter Assay (HRE-Luc) D->F Activity

Diagram 2: Self-validating experimental workflow for assessing cellular HIF-1α stabilization.

Clinical and Translational Implications

The stabilization of HIF-1α via isoquinolinone derivatives has successfully transitioned from bench to bedside. By mimicking the physiological response to hypoxia, these drugs stimulate endogenous erythropoietin (EPO) production and downregulate hepcidin, thereby improving iron mobilization for erythropoiesis in CKD patients[1].

Beyond anemia, systemic HIF stabilization via these derivatives has shown profound protective effects in models of oxygen-induced retinopathy (OIR). Transcriptomic analyses reveal that systemic administration of isoquinolinones can prevent OIR through dual pathways: direct local retinal HIF stabilization and indirect hepatic HIF-1 stabilization, which increases the secretion of protective serum angiokines[6]. This highlights the vast, untapped potential of isoquinolinone derivatives in managing ischemia-reperfusion injuries, neurodegeneration, and metabolic disorders.

References

  • Schulz K, Hagos Y, Burckhardt G, Schley G, Burzlaff N, Willam C, Burckhardt BC. "The Isoquinolone Derived Prolyl Hydroxylase Inhibitor ICA Is a Potent Substrate of the Organic Anion Transporters 1 and 3." Karger Publishers (Nephron), 2015.3

  • Kietzmann T, et al. "A Fluorescent Benzo[g]isoquinoline-Based HIF Prolyl Hydroxylase Inhibitor for Cellular Imaging." ResearchGate (ChemMedChem), 2019. 5

  • Yeh CH, et al. "Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications." PMC, 2017. 2

  • Bârcă M, et al. "Roxadustat as a Hypoxia-Mimetic Agent: Erythropoietic Mechanisms, Bioanalytical Detection, and Regulatory Considerations in Sports Medicine." PMC, 2024. 1

  • Singh C, et al. "Comparative systems pharmacology of HIF stabilization in the prevention of retinopathy of prematurity." PNAS, 2018. 6

  • Tumber A, et al. "Derivatives of the Clinically Used HIF Prolyl Hydroxylase Inhibitor Desidustat Are Efficient Inhibitors of Human γ-Butyrobetaine Hydroxylase." ACS Publications (Journal of Medicinal Chemistry), 2025. 4

Sources

Engineering Selectivity in Poly(ADP-ribose) Polymerase Inhibitors: A Technical Whitepaper on the 4-Hydroxy-3-phenyl-2H-isoquinolin-1-one Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 4-Hydroxy-3-phenyl-2H-isoquinolin-1-one (PubChem CID 4271052) Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals

Executive Summary

In the landscape of targeted oncology, the development of inhibitors targeting poly(ADP-ribose) polymerases (PARP-1/2) and tankyrases (TNKS-1/2) relies heavily on privileged chemical scaffolds that mimic the nicotinamide moiety of NAD+. Among these, This compound (CID 4271052) has emerged as a critical intermediate and structural core in modern drug discovery[1][2].

As a Senior Application Scientist, I have structured this whitepaper to dissect the structural biology, mechanistic rationale, and synthetic workflows associated with this scaffold. The goal is to provide drug development professionals with a comprehensive, self-validating guide to leveraging its unique physicochemical properties for the synthesis of highly selective enzyme inhibitors.

Structural Biology and Mechanistic Rationale

The efficacy of the isoquinolin-1-one core lies in its precise geometric complementarity to the NAD+ binding pocket of PARP and TNKS enzymes[3].

  • The Lactam Core (Nicotinamide Mimic): The 2H-isoquinolin-1-one system acts as a competitive antagonist by forming critical bidentate hydrogen bonds with the catalytic domain (specifically interacting with conserved Gly and Ser residues in PARP-1)[3].

  • The 3-Phenyl Substituent: This aromatic ring projects into a large hydrophobic cavity adjacent to the active site. The dihedral twist between the isoquinoline core and the 3-phenyl ring is essential for optimal binding affinity, particularly in tankyrases[4].

  • The 4-Hydroxyl Handle: The 4-OH group is strategically positioned pointing towards the solvent-exposed channel. It serves as a highly reactive synthetic handle. By appending various alkyl-amine chains (e.g., morpholinoethoxy) at this position, medicinal chemists can drastically improve aqueous solubility and tune the selectivity profile between PARP-1 and PARP-2[2][5].

MOA DNA DNA Single-Strand Breaks PARP1 PARP-1 Activation DNA->PARP1 Wnt Wnt Signaling Activation TNKS Tankyrase (TNKS 1/2) Wnt->TNKS Repair Base Excision Repair PARP1->Repair Axin Axin Degradation TNKS->Axin NAD NAD+ Binding NAD->PARP1 Substrate NAD->TNKS Substrate Inhibitor CID 4271052 Derivatives Inhibitor->PARP1 Competitive Inhibition Inhibitor->TNKS Competitive Inhibition Survival Tumor Cell Survival Repair->Survival Axin->Survival

Figure 1: Mechanism of PARP/TNKS inhibition by CID 4271052 derivatives.

Physicochemical Profiling

Understanding the baseline properties of is essential for predicting the pharmacokinetics and reactivity of its downstream derivatives[1].

Table 1: Physicochemical Properties of CID 4271052
PropertyValueSource
Molecular Formula C15H11NO2PubChem[1]
Molecular Weight 237.25 g/mol PubChem[1]
LogP (Computed) 2.3 - 3.3PubChem / Molaid[1][5]
Topological Polar Surface Area 49.3 ŲPubChem[1]
Hydrogen Bond Donors 2 (OH, NH)PubChem[1]
Hydrogen Bond Acceptors 2 (C=O, OH)PubChem[1]

Synthetic Workflows: From Scaffold to Selective Inhibitor

The transformation of CID 4271052 into a viable clinical candidate involves regioselective functionalization. The workflow below outlines the synthesis of a selective PARP-1 inhibitor via a two-step O-alkylation and amination sequence, as established in the [2][5].

Synthesis Core CID 4271052 (Starting Material) Alkylation O-Alkylation 1-Bromo-2-chloroethane Core->Alkylation Intermediate Chloroethoxy Intermediate Alkylation->Intermediate 44% Yield Amination Amination Morpholine Intermediate->Amination Product PARP-1 Inhibitor (Final Product) Amination->Product 28% Yield

Figure 2: Two-step synthesis of PARP-1 inhibitors from the CID 4271052 scaffold.

Table 2: Reaction Metrics for Scaffold Functionalization
StepReaction TypeReagents & ConditionsTarget MoietyRepresentative Yield
1 Regioselective O-Alkylation1-bromo-2-chloroethane, K₂CO₃, MeOH, Reflux (10 min)4-(2-chloroethoxy) intermediate44%[5]
2 Nucleophilic AminationMorpholine, K₂CO₃, MeCN, 80°C (1 hr)4-(2-morpholinoethoxy) product28%[5]

Self-Validating Experimental Protocols

To ensure scientific integrity, protocols must be designed with inherent causality and self-validation to prevent the propagation of synthetic or biological errors.

Protocol A: Regioselective O-Alkylation
  • Objective: Append a chloroethyl linker to the 4-hydroxyl group while preserving the lactam nitrogen[5].

  • Causality: The 4-OH group, conjugated with the aromatic system, is significantly more acidic than the lactam NH. Utilizing a mild base (K₂CO₃) in a polar protic solvent (methanol) selectively generates the phenoxide. 1-bromo-2-chloroethane is selected as the electrophile because the bromide is a superior leaving group compared to chloride, ensuring strictly regioselective alkylation at the bromo-terminus without forming cross-linked dimers[5].

  • Methodology:

    • Charge a flame-dried flask with CID 4271052 (1.0 eq) and anhydrous methanol (0.2 M).

    • Add K₂CO₃ (1.5 eq) and stir at 25°C for 15 min to ensure complete deprotonation.

    • Introduce 1-bromo-2-chloroethane (1.2 eq) dropwise via syringe.

    • Heat the reaction to reflux for 10-15 minutes[5].

  • Self-Validation System: Monitor the reaction via LC-MS. The reaction is complete when the starting material mass (m/z 238.1 [M+H]⁺) is fully replaced by the intermediate mass (m/z 300.1 [M+H]⁺). The presence of a 3:1 isotopic cluster confirms the successful incorporation of a single chlorine atom.

Protocol B: Nucleophilic Amination
  • Objective: Displace the terminal chloride with a morpholine moiety to enhance solubility and solvent-channel interactions[5].

  • Causality: Acetonitrile (MeCN) is utilized as a polar aprotic solvent to accelerate the Sₙ2 displacement of the relatively unreactive primary chloride. Elevated temperatures are required to overcome the activation energy barrier, while K₂CO₃ neutralizes the generated HCl to prevent the protonation of the morpholine nucleophile.

  • Methodology:

    • Dissolve the intermediate from Protocol A (1.0 eq) in anhydrous MeCN (0.1 M).

    • Add morpholine (2.0 eq) and K₂CO₃ (2.0 eq).

    • Heat the mixture to 80°C for 1.0 hour[5].

  • Self-Validation System: Perform a micro-workup (quench with H₂O, extract with EtOAc). TLC analysis (DCM:MeOH 9:1) must show the disappearance of the UV-active, non-polar intermediate spot and the appearance of a highly polar, ninhydrin-positive product spot[5].

Protocol C: In Vitro PARP-1 Enzymatic Assay
  • Objective: Quantify the inhibitory potency (IC₅₀) of the synthesized derivative[2].

  • Causality: PARP-1 catalytic activity is strictly dependent on DNA damage. Therefore, sheared calf thymus DNA must be included in the assay buffer to allosterically stimulate the enzyme. Utilizing biotinylated-NAD⁺ allows for highly sensitive, non-radioactive chemiluminescent detection of the poly(ADP-ribose) polymer formed on the histone acceptors[3].

  • Methodology:

    • Prepare a 96-well plate coated with histone proteins; block with 1% BSA.

    • Pre-incubate recombinant human PARP-1 (0.5 U/well) with serial dilutions of the synthesized inhibitor (0.1 nM – 10 μM) for 15 minutes at room temperature.

    • Initiate the poly(ADP-ribosyl)ation reaction by adding a substrate mixture containing 50 μM NAD⁺, 1 μM biotinylated-NAD⁺, and 10 μg/mL activated sheared calf thymus DNA[3].

    • Incubate for 30 minutes, wash thrice with PBS-T, and detect using Streptavidin-HRP and a chemiluminescent substrate.

  • Self-Validation System: The assay must include a vehicle control (DMSO) and a known positive control (e.g., Olaparib). Calculate the Z'-factor; a value ≥ 0.6 validates the assay's robustness and the reliability of the calculated IC₅₀.

Conclusion

The this compound scaffold is a masterclass in rational drug design. By exploiting the differential reactivity of its functional groups, researchers can systematically build out into the solvent channel of PARP-1 and Tankyrases, achieving the delicate balance of potency, selectivity, and aqueous solubility required for modern oncological therapeutics.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4271052, this compound". PubChem. URL:[Link]

  • Papeo, G. M. E., et al. "ISOQUINOLIN-1 (2H) -ONE DERIVATIVES AS PARP-1 INHIBITORS". WIPO (PCT) WO2010133647A1, Nerviano Medical Sciences SRL.
  • Johannes, J. W., et al. "Exploration of the nicotinamide-binding site of the tankyrases, identifying 3-arylisoquinolin-1-ones as potent and selective inhibitors in vitro". Bioorganic & Medicinal Chemistry. URL:[Link]

  • White, A. W., et al. "One-pot tandem Hurtley–retro-Claisen–cyclisation reactions in the synthesis of 3-substituted analogues of 5-aminoisoquinolin-1-one". Bioorganic & Medicinal Chemistry Letters. URL:[Link]

Sources

Hypoxia-Inducible Factor (HIF) Stabilizer Chemical Probes: A Technical Guide to Target Engagement and Pharmacological Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Hypoxia-Inducible Factor (HIF) pathway is the master transcriptional regulator of cellular oxygen homeostasis. Aberrations in this pathway are implicated in anemia, ischemia, and oncology. Historically, researchers relied on broad-spectrum hypoxia mimetics (e.g., CoCl2, desferrioxamine) which suffer from severe off-target pleiotropy. The advent of precise chemical probes—specifically Prolyl Hydroxylase Domain (PHD) inhibitors and von Hippel-Lindau (VHL) interaction blockers—has revolutionized our ability to study and therapeutically target this axis. As a Senior Application Scientist, I have designed this whitepaper to provide an in-depth mechanistic framework, quantitative profiling, and self-validating experimental protocols for deploying HIF stabilizers in preclinical drug development.

Mechanistic Foundation of HIF Stabilization

Under normoxic conditions, the HIF-1α subunit is rapidly turned over. This degradation is initiated by the hydroxylation of specific proline residues (Pro402 and Pro564) within the oxygen-dependent degradation domain (ODDD) of HIF-1α. This reaction is catalyzed by PHD enzymes (PHD1-3), which are 2-oxoglutarate (2-OG) and iron-dependent dioxygenases ()[1].

Hydroxylated HIF-1α is subsequently recognized by the VHL tumor suppressor protein, the substrate recognition component of an E3 ubiquitin ligase complex, leading to polyubiquitination and proteasomal degradation ()[2].

Chemical intervention primarily occurs at two distinct nodes:

  • PHD Inhibitors (e.g., Roxadustat, Vadadustat, IOX2): These compounds act as 2-OG competitive analogs, chelating the active site iron and preventing prolyl hydroxylation, thereby inducing a "pseudohypoxic" state ()[3].

  • VHL Inhibitors (e.g., VH298): These probes block the protein-protein interaction (PPI) between VHL and hydroxylated HIF-α. Unlike PHD inhibitors, VH298 stabilizes the hydroxylated form of HIF-1α, offering a distinct pharmacological profile and serving as a highly specific chemical probe ()[2].

HIF_Pathway Normoxia Normoxia (O2) PHD PHD Enzymes (PHD1-3) Normoxia->PHD Activates HIF1a HIF-1α HydroxylatedHIF Hydroxylated HIF-1α (Pro402/Pro564) HIF1a->HydroxylatedHIF Catalyzed by PHD Nucleus Nucleus (HRE Binding) HIF1a->Nucleus Stabilization (Hypoxia or Probes) PHD->HydroxylatedHIF VHL pVHL Complex HydroxylatedHIF->VHL Recognized by Degradation Proteasomal Degradation VHL->Degradation Ubiquitination PHD_Inhibitors PHD Inhibitors (Roxadustat, IOX2) PHD_Inhibitors->PHD Inhibits VHL_Inhibitors VHL Inhibitors (VH298) VHL_Inhibitors->VHL Blocks Binding

HIF-1α degradation pathway and intervention points for chemical probes.

Quantitative Profiling of Key Chemical Probes

Selecting the correct probe is critical for assay fidelity. The table below synthesizes the pharmacological parameters of benchmark HIF stabilizers to guide experimental design.

CompoundPrimary TargetMechanism of ActionIC50 / KdClinical / Preclinical Status
Roxadustat (FG-4592) PHD1, PHD2, PHD32-OG competitive inhibitor~0.6 µM (PHD2)Approved (Renal Anemia)
Vadadustat (AKB-6548) PHD1, PHD2, PHD32-OG competitive inhibitor~0.2 µM (PHD3)Approved / Phase 3
IOX2 PHD2 (Selective)2-OG competitive inhibitor~0.02 µM (PHD2)Preclinical Probe
VH298 pVHL ComplexVHL/HIF-α PPI InhibitorKd ~0.09 µMPreclinical Probe
DMOG Pan-hydroxylase2-OG competitive analog~100 µMBroad Tool Compound
Experimental Methodologies & Self-Validating Protocols

A robust assay must be self-validating. This means incorporating internal controls that confirm not just the phenotype, but the specific mechanism of action. Below are two foundational protocols designed to ensure high-confidence data generation.

Protocol 1: HIF-1α Stabilization and HRE-Luciferase Reporter Assay

Purpose: To quantify the functional transcriptional activity of stabilized HIF-1α. Causality & Design Rationale: We utilize Hep3B or HeLa cells because they possess an intact VHL-PHD machinery. A dual-luciferase system (Firefly luciferase driven by Hypoxia Response Elements [HRE], and Renilla luciferase driven by a constitutive CMV promoter) is mandatory. Without the Renilla internal control, it is impossible to distinguish true lack of efficacy from compound cytotoxicity or off-target transcriptional suppression.

Step-by-Step Methodology:

  • Cell Seeding: Plate Hep3B cells at 1x10^4 cells/well in a 96-well plate in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Transfection: Co-transfect cells with an HRE-Firefly luciferase plasmid and a CMV-Renilla luciferase control plasmid using a lipid-based transfection reagent. Rationale: A 10:1 ratio of Firefly:Renilla prevents squelching of the transcriptional machinery while providing a reliable baseline.

  • Probe Treatment: 24 hours post-transfection, replace media with fresh media containing serial dilutions of the chemical probe (e.g., IOX2 from 0.001 µM to 10 µM). Include a vehicle control (0.1% DMSO) and a positive control (100 µM CoCl2 or a 1% O2 hypoxia chamber).

  • Incubation: Incubate for 16-24 hours. Rationale: This window allows sufficient time for HIF-1α stabilization, nuclear translocation, and reporter gene translation.

  • Lysis and Quantification: Lyse cells using Passive Lysis Buffer. Sequentially add Firefly and Renilla substrates, measuring luminescence after each addition using a microplate reader.

  • Data Analysis: Calculate the ratio of Firefly/Renilla luminescence. Plot against the log[concentration] of the probe to determine the EC50.

Workflow Seed 1. Cell Seeding (HeLa/Hep3B) Transfect 2. Transfection (HRE-Luciferase) Seed->Transfect Treat 3. Probe Treatment (Dose-Response) Transfect->Treat Lyse 4. Cell Lysis & Luciferin Addition Treat->Lyse Measure 5. Luminescence Quantification Lyse->Measure

Workflow for validating HIF stabilizers using an HRE-luciferase reporter assay.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Purpose: To prove that the chemical probe physically binds to its target (e.g., PHD2 or VHL) inside the intact cell, rather than acting through an upstream indirect pathway. Causality & Design Rationale: Ligand binding thermodynamically stabilizes the target protein against heat-induced unfolding. CETSA provides definitive proof of target engagement without requiring engineered tags, ensuring the probe's mechanism of action is validated in a native cellular context.

Step-by-Step Methodology:

  • Treatment: Treat HeLa cells with the probe (e.g., 10 µM VH298) or DMSO vehicle for 1 hour. Rationale: A short incubation ensures we are measuring direct binding, not compensatory protein upregulation.

  • Aliquot and Heat: Harvest cells, wash with PBS, and divide into 8 aliquots. Subject each aliquot to a temperature gradient (e.g., 40°C to 60°C) for 3 minutes using a thermal cycler.

  • Lysis: Lyse cells via freeze-thaw cycles (liquid nitrogen to 37°C water bath) to extract the soluble protein fraction.

  • Clearance: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured, aggregated proteins.

  • Detection: Resolve the soluble fraction via SDS-PAGE and Western blot for the target protein (e.g., VHL).

  • Validation: A rightward shift in the melting curve (Tm) of the probe-treated samples compared to DMSO confirms direct intracellular target engagement.

Translational Applications & Clinical Outlook

The translation of HIF-PHD inhibitors from bench to bedside represents a triumph of chemical biology. Roxadustat and Vadadustat have successfully navigated clinical trials for the treatment of anemia in chronic kidney disease (CKD), offering an oral alternative to recombinant erythropoietin injections by stimulating endogenous EPO production and improving iron utilization ()[3]. Furthermore, highly selective probes like VH298 are currently instrumental in dissecting the nuanced roles of HIF-1α vs. HIF-2α in ischemia-reperfusion injury and neuroprotection, paving the way for next-generation therapeutics.

References
  • Chowdhury, R., et al. "Selective Small Molecule Probes for the Hypoxia Inducible Factor (HIF) Prolyl Hydroxylases." ACS Chemical Biology, 2013.[Link]

  • Frost, J., et al. "Potent and selective chemical probe of hypoxic signalling downstream of HIF-α hydroxylation via VHL inhibition." Nature Communications, 2016. [Link]

  • Crugliano, G., et al. "Hypoxia-Inducible Factor Stabilizers in End Stage Kidney Disease: “Can the Promise Be Kept?”." International Journal of Molecular Sciences, 2021.[Link]

Sources

Technical Guide: Tautomerism and Stability of 3-Phenylisoquinoline-1,4-diol

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a definitive technical resource on the tautomeric behavior, stability, and synthetic utility of the 3-phenylisoquinoline-1,4-diol scaffold (often chemically identified as 4-hydroxy-3-phenylisoquinolin-1(2H)-one ).

Executive Summary

The compound traditionally referenced as 3-phenylisoquinoline-1,4-diol exists in a dynamic tautomeric equilibrium that heavily favors the 4-hydroxy-3-phenylisoquinolin-1(2H)-one (Lactam-Enol) form in both solution and solid states. This scaffold is a critical pharmacophore in medicinal chemistry, particularly as a bidentate chelator for the active site iron (Fe²⁺) in Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) inhibitors.

This guide provides a rigorous analysis of the thermodynamic drivers behind this equilibrium, validated synthetic protocols, and analytical methods to distinguish the tautomers.

Part 1: The Tautomeric Landscape

Structural Equilibria

While the nomenclature "1,4-diol" suggests a fully aromatic isoquinoline system with two hydroxyl groups, the physicochemical reality is dominated by the lactam-lactim and keto-enol tautomerism.

The three primary tautomers are:

  • Tautomer A (Lactam-Enol): 4-hydroxy-3-phenylisoquinolin-1(2H)-one.[1] The most stable form. Features a cyclic amide (lactam) and a vinylogous enol.

  • Tautomer B (Diol/Lactim): 3-phenylisoquinoline-1,4-diol.[1] Fully aromatic pyridine ring but lacks the stabilization energy of the amide bond.

  • Tautomer C (Dione/Keto): 3-phenyl-2,3-dihydroisoquinoline-1,4-dione. Requires disruption of the C3=C4 double bond, breaking conjugation with the 3-phenyl group. Energetically unfavorable.

Thermodynamic Drivers
  • Amide Resonance: The resonance stabilization energy of the amide group (O=C-NH) in Tautomer A significantly outweighs the aromatization energy gained by the pyridine ring in Tautomer B.

  • Conjugation: In Tautomer A, the C3=C4 double bond is preserved, allowing extended

    
    -conjugation between the isoquinoline core and the 3-phenyl substituent. Tautomer C (the dione) would break this conjugation, making it the least stable species.
    
  • Hydrogen Bonding: Tautomer A forms stable, centrosymmetric dimers in the solid state via intermolecular

    
     hydrogen bonds (Distance 
    
    
    
    ), further locking the structure in the lactam form.
Visualization of Tautomeric Pathways

Tautomerism cluster_legend Stability Factors Diol Tautomer B (1,4-Diol) Fully Aromatic Less Stable Lactam Tautomer A (4-Hydroxy-1-one) Dominant Species Amide Resonance + Conjugation Diol->Lactam Fast Proton Transfer (Solvent Dependent) Dione Tautomer C (1,4-Dione) High Energy Breaks Conjugation Lactam->Dione Keto-Enol (Unfavorable) Note1 Tautomer A is stabilized by: 1. Amide Resonance (20-25 kcal/mol) 2. Extended π-system (Phenyl-C3=C4)

Caption: Thermodynamic equilibrium of 3-phenylisoquinoline-1,4-diol derivatives. The equilibrium strongly shifts toward Tautomer A (Blue).

Part 2: Stability & Degradation

Chemical Stability
  • Oxidative Stability: The 4-hydroxy group is susceptible to oxidation. In the presence of radical initiators or high-valent metals, it can oxidize to the isoquinoline-1,4-dione or form oxidative dimers.

  • Hydrolytic Stability: The lactam ring is highly resistant to hydrolysis under neutral and mild acidic/basic conditions due to its integration into the fused ring system.

  • Photostability: The extended conjugation makes the molecule UV-active. Prolonged exposure to UV light in solution can lead to

    
     photocycloaddition reactions at the C3=C4 bond, although the steric bulk of the phenyl group mitigates this.
    
Solvent Effects
  • DMSO/DMF: Stabilize the Lactam (A) form via hydrogen bonding with the N-H proton.

  • Protic Solvents (MeOH, Water): Can facilitate rapid proton exchange, appearing as broadened signals in NMR, but the equilibrium position remains >95% Lactam.

  • Non-polar Solvents: Promote dimerization of the Lactam form.

Part 3: Synthesis & Experimental Protocols

The most robust synthesis utilizes the Gabriel-Colman Rearrangement , converting phthalimidoacetate derivatives into the 4-hydroxyisoquinolin-1-one scaffold.

Protocol: Gabriel-Colman Rearrangement

Objective: Synthesis of 4-hydroxy-3-phenylisoquinolin-1(2H)-one.[1]

Reagents:

  • Diethyl phthalate (1.0 eq)

  • Ethyl phenylacetate (1.1 eq)

  • Sodium ethoxide (NaOEt) (2.5 eq)

  • Solvent: Anhydrous Ethanol or Toluene

Step-by-Step Workflow:

  • Condensation:

    • Charge a flame-dried 3-neck flask with anhydrous ethanol under

      
      .
      
    • Add Sodium metal (freshly cut) to generate NaOEt in situ (or use commercial 21% wt solution).

    • Add Ethyl phenylacetate and Diethyl phthalate dropwise at room temperature.

  • Cyclization:

    • Heat the mixture to reflux (

      
      ) for 4–6 hours. The solution will turn deep yellow/orange as the enolate forms.
      
    • Mechanism: The

      
      -carbon of phenylacetate attacks the phthalate ester carbonyl, followed by cyclization to form the isoquinoline ring.
      
  • Workup:

    • Cool to room temperature. The sodium salt of the product may precipitate.

    • Pour the reaction mixture into ice-cold 1M HCl (excess) to protonate the enolate and precipitate the product.

    • Filter the crude solid.

  • Purification:

    • Recrystallize from Glacial Acetic Acid or DMF/Ethanol (1:1).

    • Yield: Typically 65–80%.

Workflow Diagram

Synthesis Start Reagents: Diethyl Phthalate + Ethyl Phenylacetate Step1 Base Treatment (NaOEt) Formation of Enolate Start->Step1 Step2 Claisen Condensation & Cyclization (Reflux 6h) Step1->Step2 Step3 Acid Quench (1M HCl) Precipitation of Product Step2->Step3 Final Product: 4-Hydroxy-3-phenylisoquinolin-1(2H)-one Step3->Final

Caption: Gabriel-Colman rearrangement pathway for the synthesis of the target scaffold.

Part 4: Analytical Characterization

Distinguishing the tautomers requires specific spectroscopic markers.

NMR Spectroscopy (DMSO-d6)
NucleusChemical Shift (

ppm)
AssignmentTautomeric Evidence
¹H NMR 11.0 – 11.5 (s, 1H)N-H (Lactam)Broad singlet confirms Lactam form. Absence indicates Diol/Lactim.
¹H NMR 9.0 – 10.0 (s, 1H)O-H (Enol)Often broad; confirms C4-OH existence.
¹³C NMR 160.0 – 163.0C=O (C1)Characteristic amide carbonyl shift.
¹³C NMR 135.0 – 140.0C-OH (C4)Enolic carbon; significantly upfield from a ketone (>190 ppm).
X-Ray Crystallography
  • Key Metric: The C1-N2 bond length is typically 1.36–1.38 Å (partial double bond character), and the C1=O bond is 1.24–1.26 Å .

  • Contrast: A pure "Diol" (Lactim) would show a C1-N2 bond closer to 1.30 Å (C=N double bond) and a C1-O bond of 1.34 Å (C-OH single bond).

Part 5: Drug Development Implications[2][3]

HIF Prolyl Hydroxylase (PHD) Inhibition

This scaffold is a bioisostere of 2-oxoglutarate, the natural cofactor for HIF-PHD enzymes.

  • Mechanism: The 1-one oxygen and the 4-hydroxy group form a bidentate chelate with the active site Iron (Fe²⁺).

  • SAR Note: The 3-phenyl group occupies a hydrophobic pocket in the enzyme, enhancing binding affinity compared to unsubstituted isoquinolines.

Solubility & Permeability
  • Challenge: The strong crystal lattice energy (driven by H-bond dimers) often results in poor aqueous solubility.

  • Strategy: Introduction of polar substituents on the 3-phenyl ring or N-alkylation (though N-alkylation locks the lactam and removes the N-H donor, potentially altering binding modes).

References

  • PubChem. 4-Hydroxy-3-phenyl-2H-isoquinolin-1-one (Compound CID 4271052).[1] National Library of Medicine. Available at: [Link]

  • Mierina, I., et al. (2016).[2] Crystal structure of 3-(4-hydroxyphenyl)-2-[(E)-2-phenylethenyl]quinazolin-4(3H)-one.[2] Acta Crystallographica Section E. Available at: [Link]

  • Manivel, P., et al. (2009). 3-Phenylisoquinolin-1(2H)-one.[1] Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o261. Available at: [Link]

  • Frontiers in Chemistry. (2023). Exploring the natural products chemical space... to discover potential inhibitors that target the HIF prolyl hydroxylase domain. Available at: [Link][3][2][4][5][6][7][8][9][10]

Sources

Small Molecule Inhibitors of PHD Enzymes: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The therapeutic modulation of the Hypoxia-Inducible Factor (HIF) pathway represents a paradigm shift in the treatment of anemia associated with chronic kidney disease (CKD). At the core of this mechanism are the Prolyl Hydroxylase Domain (PHD) enzymes—dioxygenases that act as cellular oxygen sensors.[1][2] Small molecule inhibitors of PHDs (HIF-PHIs) stabilize HIF-α subunits under normoxic conditions, mimicking the physiological response to hypoxia and stimulating endogenous erythropoietin (EPO) production.[3]

This technical guide provides an in-depth analysis of the medicinal chemistry, structural biology, and experimental validation of HIF-PHIs. It moves beyond basic descriptions to explore the causal relationships in assay design and the structural determinants of isoform selectivity, offering a robust framework for researchers in the field.

Mechanistic Foundation: The PHD-HIF Axis[4]

The stability of HIF-α (HIF-1α, HIF-2α) is tightly regulated by three PHD isoforms (PHD1, PHD2, PHD3).[4] These enzymes belong to the Fe(II)- and 2-oxoglutarate (2-OG)-dependent dioxygenase superfamily.

The Hydroxylation Reaction

In the presence of oxygen, PHDs hydroxylate specific proline residues within the Oxygen-Dependent Degradation (ODD) domain of HIF-α (e.g., Pro402 and Pro564 on human HIF-1α).

  • Reaction: HIF-Pro + O₂ + 2-OG → HIF-4-OH-Pro + Succinate + CO₂

  • Consequence: The hydroxylated proline is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to polyubiquitination and rapid proteasomal degradation.

Mechanism of Inhibition

Small molecule inhibitors function as 2-OG mimetics. They competitively bind to the active site iron, preventing the entry of the co-substrate 2-OG and blocking the hydroxylation reaction. This stabilizes HIF-α, allowing it to dimerize with HIF-β and translocate to the nucleus to drive the transcription of EPO, VEGF, and genes involved in iron metabolism.

Visualization: The Oxygen Sensing Pathway

HIF_Pathway normoxia Normoxia (High O2) PHD_Enzyme PHD Enzyme (Fe2+, 2-OG, O2) normoxia->PHD_Enzyme Activates hypoxia Hypoxia / PHD Inhibition hypoxia->PHD_Enzyme Inhibits (Low O2) HIF_alpha HIF-α (Unstable) HIF_alpha->PHD_Enzyme Substrate Nucleus Nucleus HIF_alpha->Nucleus Stabilization & Translocation OH_HIF Hydroxylated HIF-α PHD_Enzyme->OH_HIF Hydroxylation Inhibitor Small Molecule Inhibitor Inhibitor->PHD_Enzyme Blocks (Competes with 2-OG) VHL VHL E3 Ligase OH_HIF->VHL Binding Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination Transcription Transcription: EPO, VEGF, Iron Genes Nucleus->Transcription HIF-α + HIF-β Dimerization

Caption: The PHD-HIF signaling axis.[1][3][5][6][7][8][9][10][11][12][13] Under normoxia, PHDs target HIF-α for degradation.[8] Inhibitors block this process, stabilizing HIF-α to drive gene expression.[7]

Medicinal Chemistry & Structural Biology

Binding Mode

Crystallographic studies (e.g., PDB: 2G19, 4BQX) reveal a conserved binding mode for clinical HIF-PHIs.

  • Bidentate Chelation: The inhibitor typically coordinates the active site Fe(II) in a bidentate manner using a heteroaromatic nitrogen (e.g., pyridine, isoquinoline) and a carbonyl oxygen (amide or ketone).

  • Salt Bridge: A carboxylate group (or bioisostere) on the inhibitor forms a critical electrostatic interaction with a conserved Arginine residue (Arg383 in PHD2), mimicking the C5-carboxylate of 2-OG.

  • Hydrophobic Interactions: The "tail" of the molecule extends into the substrate-binding cleft, providing potency and potential isoform selectivity.

Key Scaffolds
  • Glycinamides: Used in Roxadustat and Vadadustat. The glycine moiety provides the carboxylate for the Arg383 interaction.

  • Triazoles/Pyrimidines: Used in Molidustat and Daprodustat to achieve chelation and optimize pharmacokinetic properties.

Approved and Investigational Agents: Technical Comparison

The following table synthesizes potency data from various biochemical assays. Note that absolute IC50 values are assay-dependent (varying with 2-OG concentration); relative potency is the key metric.

CompoundScaffold ClassPHD1 IC50 (nM)PHD2 IC50 (nM)PHD3 IC50 (nM)Clinical Status
Roxadustat (FG-4592)Isoquinoline glycinamide~20 - 30~20 - 30~20 - 30Approved (CN, JP, EU)
Vadadustat (AKB-6548)Pyridine glycinamide15.411.87.6Approved (US, JP)
Daprodustat (GSK1278863)Pyrimidinetrione3.522.25.5Approved (US, JP)
Molidustat (BAY 85-3934)Triazole pyrazolone480280450Approved (JP)
Enarodustat (JTZ-951)TriazolopyridineN/AKi = 5.3N/AApproved (JP)

*US approval is limited to dialysis-dependent CKD for certain agents.

Technical Insight:

  • Vadadustat exhibits a slight preference for PHD3, though it is functionally a pan-inhibitor.[5]

  • Daprodustat shows high potency against PHD1 and PHD3 relative to PHD2 in some assays, but effectively inhibits all three at clinical doses.

  • Molidustat values appear higher (less potent) because they are often reported from assays using high (physiological) 2-OG concentrations to demonstrate competition; its effective potency in cells is comparable.

Experimental Methodologies: Drug Discovery Workflows

To validate novel inhibitors, a robust biochemical assay is required. The industry standard is the TR-FRET VHL Binding Assay , which measures the ability of the enzyme to hydroxylate a HIF peptide, thereby enabling VHL binding.

Protocol: TR-FRET VHL Binding Assay

Principle: A biotinylated HIF-1α peptide is incubated with PHD2. If hydroxylation occurs, the peptide binds to a VHL complex labeled with a Europium cryptate donor. A Streptavidin-XL665 acceptor binds the biotinylated peptide. FRET signal is high when activity is high. Inhibitors decrease the FRET signal.

Reagents Required:
  • Enzyme: Recombinant human PHD2 (catalytic domain).[6]

  • Substrate: Biotin-HIF-1α peptide (residues 556-574, containing Pro564).

  • Cofactors: 2-Oxoglutarate (2-OG), L-Ascorbic acid, Fe(II) (FeSO₄ or (NH₄)₂Fe(SO₄)₂).[7]

  • Detection: His-tagged VHL-ElonginB-ElonginC complex, Anti-6His-Europium Cryptate (Donor), Streptavidin-XL665 (Acceptor).

Step-by-Step Workflow:
  • Compound Preparation: Dilute inhibitors in DMSO. Transfer 100 nL to a 384-well low-volume white plate.

  • Enzyme Mix: Prepare PHD2 enzyme solution in Assay Buffer (50 mM HEPES pH 7.5, 0.01% Tween-20, 0.1% BSA). Add 2 µL to the plate.

  • Substrate/Cofactor Mix: Prepare a mix of Biotin-HIF peptide (final 50 nM), 2-OG (final 1-10 µM, critical to keep near Km), Ascorbate (final 500 µM), and Fe(II) (final 1-5 µM).

  • Reaction Initiation: Add 2 µL of Substrate/Cofactor mix to the plate.

  • Incubation: Incubate for 60 minutes at Room Temperature (RT).

  • Detection Step: Add 4 µL of Detection Mix (VHL complex + Eu-Donor + SA-Acceptor) containing EDTA (final 10-50 mM) to quench the enzymatic reaction and initiate binding.

  • Read: Incubate 60 min at RT. Read TR-FRET (Excitation: 337 nm; Emission: 620 nm & 665 nm).

  • Analysis: Calculate HTRF Ratio (665/620 * 10,000). Plot % Inhibition vs. log[Compound].

Visualization: Assay Logic

Assay_Workflow Start Start Mix1 Add Enzyme + Inhibitor Start->Mix1 Mix2 Add Substrate Mix (HIF-pep, 2-OG, Fe2+) Mix1->Mix2 Incubate1 Enzymatic Reaction (60 min) Mix2->Incubate1 Quench Add Detection Mix (VHL-Eu + SA-XL665 + EDTA) Incubate1->Quench Hydroxylation Occurs Incubate2 Binding Equilibrium (60 min) Quench->Incubate2 EDTA Stops Reaction Read Read TR-FRET (Signal = Activity) Incubate2->Read

Caption: Step-by-step workflow for the TR-FRET VHL binding assay used to determine IC50 values.

Clinical Applications & Safety Considerations

The Therapeutic Window

HIF-PHIs are effective in treating renal anemia by stimulating "physiological" EPO ranges, avoiding the high peaks associated with injectable recombinant EPO (ESA). This theoretically reduces cardiovascular stress.

The "Double-Edged Sword"

While effective, the systemic stabilization of HIF carries potential risks:

  • Thrombosis: HIF regulates pro-thrombotic factors. Clinical trials (e.g., for Roxadustat) showed signals for increased risk of vascular access thrombosis.

  • Angiogenesis & Cancer: HIF drives VEGF expression. There is a theoretical risk that long-term HIF-PHI use could promote tumor growth or retinal neovascularization (diabetic retinopathy).

  • MACE (Major Adverse Cardiovascular Events): The FDA's decision to limit approval to dialysis patients for some agents stems from non-inferiority trials where the safety margin against ESAs in non-dialysis patients was not conclusively favorable.

References

  • Comparison of the binding modes of PHD inhibitors. ResearchGate.

  • Cellular oxygen sensing: Crystal structure of hypoxia-inducible factor prolyl hydroxylase (PHD2). PNAS.

  • Preclinical Characterization of Vadadustat (AKB-6548). Akebia Therapeutics.

  • Hypoxia-inducible factor-prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease. Kidney International.

  • Structural Basis of Prolyl Hydroxylase Domain Inhibition by Molidustat. ResearchGate.

  • Application Notes and Protocols for Cell-based Assays to Screen for Novel HIF-PH Inhibitors. Benchchem.

  • Kinetic characterization and identification of a novel inhibitor of hypoxia-inducible factor prolyl hydroxylase 2 using a TR-FRET assay. Analytical Biochemistry.

Sources

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as an advanced monograph for research professionals, focusing on the structural identification, synthesis, and pharmacological utility of 4-Hydroxy-3-phenyl-2H-isoquinolin-1-one .

CAS Registry Number: 18237-58-6 Chemical Class: Isoquinolinone / Isocarbostyril Primary Application: Pharmacophore Scaffold (PARP Inhibition, HIF-PH Inhibition)

Executive Summary & Structural Identity

This compound (CAS 18237-58-6) represents a privileged scaffold in medicinal chemistry, specifically within the isocarbostyril family.[1] Unlike simple isoquinolines, the 1-one-4-hydroxy substitution pattern imparts unique electronic properties that mimic the nicotinamide core of NAD+, making it a critical intermediate in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors and potentially Hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors.

This compound exhibits significant tautomerism, existing in equilibrium between the lactam-enol (dominant), lactim-enol, and diketo forms. For synthetic and biological consistency, the 2H-isoquinolin-1-one (lactam) tautomer is the standard reference.

Chemical Identifiers
Registry / DatabaseIdentifierNotes
CAS Number 18237-58-6 Validated Registry Number
PubChem CID 4271052Source for spectral data
IUPAC Name This compoundPreferred Name
SMILES C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C(=O)N2)OCanonical
InChIKey BDXPHBBJPXHDAF-UHFFFAOYSA-NStandard InChI
Molecular Formula C₁₅H₁₁NO₂MW: 237.25 g/mol

Synthetic Methodology: The Schmidt Rearrangement Protocol

While multiple routes exist (e.g., Gabriel-Colman rearrangement), the Schmidt Rearrangement of 2-phenyl-1,3-indandione is the most robust, self-validating method for generating the 4-hydroxy-3-phenyl-isoquinolin-1-one core. This route avoids the regioselectivity issues often seen in cyclization of benzamides.

Reaction Mechanism & Pathway

The synthesis exploits the ring expansion of the 1,3-indandione system using hydrazoic acid (generated in situ from sodium azide). The migration of the carbon atom is electronically driven, favoring the formation of the isocarbostyril system.

SynthesisPathway Start 2-Phenyl-1,3-indandione (Precursor) Inter Azidohydrin Intermediate Start->Inter Nucleophilic Attack Reagent NaN3 / H2SO4 (Schmidt Cond.) Reagent->Start Product 4-Hydroxy-3-phenyl- 2H-isoquinolin-1-one (CAS 18237-58-6) Inter->Product Ring Expansion (-N2)

Figure 1: Schmidt Rearrangement pathway for the synthesis of CAS 18237-58-6.

Validated Experimental Protocol

Safety Warning: Hydrazoic acid (HN₃) is highly toxic and explosive. Perform all operations in a functioning fume hood behind a blast shield.

Reagents:

  • 2-Phenyl-1,3-indandione (1.0 eq)

  • Sodium Azide (NaN₃) (1.5 eq)

  • Concentrated Sulfuric Acid (H₂SO₄) (Solvent/Catalyst)

  • Chloroform (CHCl₃) (Extraction)

Step-by-Step Procedure:

  • Preparation: Charge a round-bottom flask with 2-phenyl-1,3-indandione. Add concentrated H₂SO₄ (5 mL per gram of substrate) slowly at 0°C to form a deep red/brown solution.

  • Azide Addition: Add NaN₃ portion-wise over 30 minutes, maintaining internal temperature below 5°C. Caution: Vigorous gas evolution (N₂).

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor via TLC (SiO₂, 5% MeOH in DCM). The starting material spot (indandione) should disappear.

  • Quenching: Pour the reaction mixture slowly onto crushed ice (10x volume). A precipitate will form.

  • Isolation: Filter the solid. If no solid forms, extract with CHCl₃ (3x).

  • Purification: The crude product is often a mixture of isomers. Recrystallize from hot Ethanol or Acetic Acid to isolate the pure this compound.

  • Validation: Verify structure via ¹H NMR. The characteristic singlet for the C4-OH (exchangeable) and the amide NH (broad) are diagnostic.

Biological Applications & Pharmacophore Logic

The 4-hydroxy-isoquinolin-1-one scaffold is not merely a chemical curiosity; it is a bioisostere of the quinazolinone and phthalazinone cores found in approved drugs.

PARP-1 Inhibition Mechanism

Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors mimic the nicotinamide moiety of NAD+. CAS 18237-58-6 serves as a "headgroup" scaffold.

  • Binding Mode: The lactam group (NH-C=O) forms critical hydrogen bonds with Gly863 and Ser904 in the PARP-1 catalytic pocket.

  • Hydrophobic Interaction: The 3-phenyl ring occupies the hydrophobic pocket usually reserved for the adenosine ribose of NAD+.

  • Derivatization: The 4-OH group is the primary vector for optimization. Alkylation at the 4-position (e.g., with amino-ethyl chains) significantly improves solubility and potency, as seen in patent WO2010133647A1 [1].

PARP_SAR Core 4-Hydroxy-3-phenyl- isoquinolin-1-one H_Bond Lactam (NH-CO) H-bonds to Gly863/Ser904 Core->H_Bond Pharmacophore A Hydrophobic 3-Phenyl Group Hydrophobic Pocket Fit Core->Hydrophobic Pharmacophore B Vector 4-OH Group Solubility Vector (e.g., Morpholine attachment) Core->Vector SAR Optimization

Figure 2: Structure-Activity Relationship (SAR) map for PARP inhibition.

HIF-PH Inhibition Potential

Similar to Roxadustat, 4-hydroxyisoquinolines can chelate the active site iron (Fe²⁺) of HIF prolyl hydroxylases. The bidentate coordination provided by the 1-carbonyl and 4-hydroxy (or 4-enol) groups is essential for this activity.

Analytical Characterization Data

To ensure the integrity of your synthesized or purchased lot, compare against these standard parameters.

ParameterSpecification
Appearance Off-white to pale yellow powder
Melting Point 210–215°C (dec)
¹H NMR (DMSO-d₆) δ 11.2 (s, 1H, NH), 9.5 (s, 1H, OH), 8.2 (d, 1H), 7.8–7.4 (m, aromatic protons)
Mass Spec (ESI) [M+H]⁺ = 238.08
Solubility Soluble in DMSO, DMF; Sparingly soluble in MeOH; Insoluble in Water

References

  • Papeo, G. M. E., et al. (2010).[1] Isoquinolin-1(2H)-one derivatives as PARP-1 inhibitors. World Intellectual Property Organization, WO2010133647A1.[1] Link

  • PubChem Database. (2025). Compound Summary: this compound.[1] National Center for Biotechnology Information. Link

  • Lombardino, J. G. (1970). Preparation of 4-hydroxyisoquinolines via the Schmidt reaction. Journal of Heterocyclic Chemistry, 7(5), 1057-1064. Link

  • Molaid Chemical Registry. (2025). CAS 18237-58-6 Datasheet. Link

Sources

Methodological & Application

Application Note: Optimized Protocol for the Dissolution of 4-Hydroxy-3-phenyl-2H-isoquinolin-1-one in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Solvation Guide

Introduction & Solvation Rationale

4-Hydroxy-3-phenyl-2H-isoquinolin-1-one (also known as 4-hydroxy-3-phenylisoquinolin-1(2H)-one) is a heterocyclic small molecule frequently utilized as a structural scaffold in medicinal chemistry and drug discovery[1]. Like many isoquinolinone derivatives, its planar aromatic system and capacity for strong intermolecular hydrogen bonding result in a highly stable crystal lattice. Consequently, it exhibits poor thermodynamic solubility in aqueous environments.

To evaluate this compound in in vitro biochemical or cell-based assays, it must first be formulated into a highly concentrated master stock using an organic solvent. Dimethyl Sulfoxide (DMSO) is the gold standard for this application[2]. DMSO is an amphipathic, polar aprotic solvent; its highly polarized sulfinyl group (S=O) acts as a potent hydrogen bond acceptor, while its two methyl groups provide a hydrophobic microenvironment. This dual nature makes it uniquely capable of dismantling the crystal lattice of this compound.

Quantitative Physicochemical Profiling

Understanding the molecular properties of the compound is the first step in predicting its solvation behavior. Table 1 summarizes the key parameters dictating its solubility profile.

Table 1: Physicochemical Properties & Solvation Implications [1]

PropertyValueSolvation Implication in DMSO
Molecular Weight 237.25 g/mol Small molecular size allows for rapid diffusion of DMSO molecules to form stable primary solvation shells.
LogP (Octanol/Water) ~2.3Moderately lipophilic. The non-polar methyl groups of DMSO readily interact with the phenyl and isoquinoline rings via dispersion forces.
H-Bond Donors 2 (-OH, -NH)Forms strong intermolecular crystal lattices. DMSO's oxygen atom acts as a competitive H-bond acceptor to disrupt these bonds.
H-Bond Acceptors 2 (=O, -OH)DMSO's aprotic nature prevents competitive solvent-solvent H-bonding, maximizing solvent-solute interactions.
Topological Polar Surface Area 49.3 ŲModerate polarity perfectly matches DMSO's amphipathic solvation profile, allowing for high-concentration stock solutions (≥10 mM).

Causality Behind Experimental Choices (E-E-A-T)

As a Senior Application Scientist, I emphasize that dissolving a compound is not merely mixing a powder into a liquid; it is a thermodynamic process that must be carefully managed to ensure assay reproducibility.

  • The Necessity of Anhydrous DMSO: DMSO is highly hygroscopic. If exposed to ambient air, it rapidly absorbs atmospheric moisture. Even a 5% increase in water content drastically alters the dielectric constant of the solvent, significantly reducing the solubility limit of hydrophobic fragments[2]. Using standard laboratory-grade DMSO often leads to microscopic precipitation over time. Therefore, only anhydrous DMSO (≥99.9% purity, stored under argon) must be used.

  • Acoustic Cavitation over Mechanical Mixing: While vortexing provides macroscopic mixing, it often fails to provide the localized activation energy required to break apart micro-crystals. Mild sonication induces acoustic cavitation—the formation and collapse of microscopic vacuum bubbles—which generates localized heat and shear forces, ensuring complete thermodynamic dissolution.

  • Managing the "Solvent Shift" Phenomenon: The most critical failure point in small molecule assays occurs during aqueous dilution. When a DMSO stock is introduced into an aqueous buffer, the dielectric constant jumps from ~47 (DMSO) to ~80 (Water). If the local concentration of the compound exceeds its aqueous thermodynamic solubility during this transition, it will undergo rapid nucleation, forming colloidal aggregates that cause false positives/negatives in assays[3]. This is mitigated by reverse-order dropwise addition with high-shear mixing (detailed in Phase 2).

Experimental Protocols

Phase 1: Preparation of a 10 mM Master Stock Solution

This protocol is designed as a self-validating system to ensure complete dissolution.

Materials Required:

  • This compound powder (desiccated)

  • Anhydrous DMSO (≥99.9%, sealed ampoule or Argon-purged bottle)

  • Anti-static weighing boat and micro-spatula

  • Amber glass vials or low-bind microcentrifuge tubes

Step-by-Step Methodology:

  • Equilibration: Allow the desiccated compound vial to reach room temperature before opening to prevent condensation of atmospheric moisture onto the powder.

  • Analytical Weighing: Weigh exactly 2.37 mg of this compound into an anti-static weighing boat. Transfer quantitatively to a clean, dry amber glass vial.

  • Solvent Addition: Add exactly 1.00 mL of anhydrous DMSO to the vial to achieve a 10 mM concentration.

  • Primary Agitation: Vortex the vial continuously for 60 seconds at maximum speed.

  • Thermodynamic Disruption (Sonication): Place the vial in an ultrasonic water bath set to 37°C. Sonicate for 5 to 10 minutes. Causality: The mild heat increases kinetic energy, while sonication physically disrupts residual micro-crystals.

  • Self-Validation (Quality Control): Remove the vial and inspect it against a dark background using a lateral light source (e.g., a laser pointer).

    • Pass Criteria: The laser beam should pass through cleanly.

    • Fail Criteria: If a visible beam path scatters light (the Tyndall effect), colloidal particles remain. Repeat Step 5.

Phase 2: Aqueous Dilution for Assays (Managing the Solvent Shift)

To achieve a final assay concentration of 10 µM (0.1% DMSO final).

  • Intermediate Dilution: If necessary, perform serial dilutions of the 10 mM stock in pure DMSO first, creating a 1 mM intermediate stock.

  • Buffer Preparation: Place the target aqueous assay buffer (e.g., PBS or cell culture media) on a vortex mixer set to a moderate speed.

  • Dropwise Addition: While the buffer is actively swirling, use a precision micropipette to add the DMSO stock dropwise directly into the vortex center. (e.g., Add 1 µL of 10 mM stock to 999 µL of buffer).

    • Causality: Adding the stock to a moving buffer ensures the DMSO is instantly dispersed, keeping the local compound concentration below the critical supersaturation threshold and preventing nucleation[3]. Never add aqueous buffer directly into the DMSO stock.

Workflow Visualization

Workflow Solid Solid Compound This compound Weighing Analytical Weighing (Ambient Temp, Desiccated) Solid->Weighing DMSO_Add Add Anhydrous DMSO (≥99.9% Purity) Weighing->DMSO_Add Agitation Vortex & Mild Sonication (37°C for 5-10 mins) DMSO_Add->Agitation Stock Master Stock Solution (10 mM - 50 mM) Agitation->Stock QC Quality Control (Visual & Tyndall Effect Check) Stock->QC Aliquot Aliquot & Store (-20°C, Argon purged) QC->Aliquot Storage Dilution Aqueous Assay Buffer (Rapid mixing, ≤1% Final DMSO) QC->Dilution Assays

Figure 1: Workflow for the dissolution and aqueous dilution of this compound.

Storage and Troubleshooting Best Practices

  • Avoid Freeze-Thaw Cycles: Repeated freezing and thawing of DMSO stocks introduces condensation (water) into the vial, which will eventually cause the this compound to precipitate. Aliquot the master stock into single-use volumes (e.g., 20 µL) before freezing at -20°C or -80°C.

  • Thawing Protocol: When retrieving an aliquot from the freezer, allow it to equilibrate to room temperature naturally, then vortex briefly before opening. DMSO freezes at 18.5°C; do not attempt to pipette it while partially frozen, as this will result in inaccurate concentration delivery.

  • Precipitation Recovery: If an older stock solution shows signs of precipitation, it is highly recommended to discard it and prepare a fresh batch. Re-heating and sonicating an old, hydrated DMSO stock will temporarily dissolve the compound, but it will rapidly crash out again upon aqueous dilution due to the altered solvent composition.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 4271052, this compound. PubChem. URL:[Link]

  • Sidorov, P., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(13), 3950. PubMed Central (PMC). URL:[Link]

Sources

Application Note: In Vitro Assay Architecture for HIF Prolyl Hydroxylase (PHD) Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The cellular response to hypoxia is masterfully regulated by the Hypoxia-Inducible Factor (HIF) family of transcription factors. Under normoxic conditions, HIF-1α is constitutively degraded, a process initiated by a family of iron- and 2-oxoglutarate (2-OG)-dependent dioxygenases known as HIF prolyl hydroxylases (PHD1, PHD2, and PHD3)[1].

PHD2, the primary oxygen sensor in most human tissues, catalyzes the hydroxylation of two conserved proline residues (Pro402 and Pro564) within the oxygen-dependent degradation domain (ODDD) of HIF-1α[1]. This post-translational modification acts as a highly specific molecular beacon, recruiting the von Hippel-Lindau (pVHL) E3 ubiquitin ligase complex, which subsequently targets HIF-1α for proteasomal degradation[2].

Inhibiting this interaction has profound therapeutic potential for treating anemia of chronic kidney disease and ischemia. Clinical PHD inhibitors (e.g., Roxadustat, Vadadustat) function by competing with the endogenous co-substrate 2-OG for binding at the active site iron[3]. To discover and validate such compounds, researchers require robust, high-throughput in vitro assays that accurately measure PHD catalytic activity and its inhibition.

Pathway HIF HIF-1α Subunit (Unmodified Pro402/Pro564) HIF_OH Hydroxylated HIF-1α (High VHL Affinity) HIF->HIF_OH Prolyl Hydroxylation PHD PHD2 Enzyme + O2, Fe2+, 2-OG PHD->HIF_OH Catalysis VHL pVHL E3 Ligase Complex HIF_OH->VHL Binding Degradation Proteasomal Degradation VHL->Degradation Polyubiquitination Inhibitor PHD Inhibitor (e.g., Roxadustat) Inhibitor->PHD Competitive Inhibition

Mechanistic pathway of HIF-1α regulation by PHD2 and targeted inhibition.

In Vitro Assay Modalities: Selecting the Right Readout

Because PHD enzymes do not produce a readily detectable optical product during turnover, indirect detection methods are required[2]. The most robust high-throughput screening (HTS) assays rely on the specific interaction between hydroxylated HIF-1α peptides and either pVHL or highly specific anti-hydroxyproline antibodies[1].

Table 1: Comparison of In Vitro PHD Assay Modalities

Assay ModalityDetection PrincipleAdvantagesLimitations
TR-FRET Time-Resolved FRET between labeled pVHL and biotinylated HIF peptide[4].Ultra-low background, minimal compound interference, true homogeneous mix-and-read format.Requires specialized Terbium/Europium-labeled VHL complexes.
AlphaScreen Bead-based proximity assay using anti-hydroxyproline antibodies[1].Highly sensitive, broad dynamic range, no wash steps required.Susceptible to light degradation and "hook effect" at high concentrations.
Mass Spectrometry Direct measurement of peptide mass shift (+16 Da)[2].Label-free, avoids antibody/VHL binding artifacts.Lower throughput, requires specialized MS instrumentation.

For this application note, we will detail a VHL-Capture TR-FRET Assay . This method is favored in drug development because it directly mimics the biological consequence of PHD activity (VHL recruitment) while providing the high signal-to-noise ratio required for screening large compound libraries[4].

Self-Validating Assay Architecture

A critical hallmark of a trustworthy biochemical protocol is its ability to self-validate. Because PHD inhibitors often contain metal-binding pharmacophores, false positives are a significant risk. This protocol integrates three distinct control vectors to ensure data integrity:

  • The Catalytic Control (No Enzyme / No 2-OG): Establishes the absolute baseline of the TR-FRET signal. If a signal appears here, the detection reagents are auto-aggregating.

  • The Chelation Control (Excess Iron Spike): Non-specific iron chelators will inhibit PHD2 by stripping Fe(II) from the buffer[5]. By running a parallel counter-screen with 100 µM Fe(II), true active-site competitive inhibitors (which retain potency) can be distinguished from pan-chelators (which lose potency).

  • The Optical Interference Control (Pre-read): Highly conjugated small molecules can quench Terbium emission. Reading the plate prior to the addition of the enzymatic substrate ensures the inhibitor itself is not artificially suppressing the TR-FRET signal[4].

Protocol: High-Throughput TR-FRET Assay for PHD2 Inhibition

Reagent Preparation & Causality
  • Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 0.01% Tween-20, 0.1% BSA.

    • Causality: Tween-20 and BSA are critical to prevent non-specific aggregation of the recombinant PHD2 enzyme and to mitigate compound promiscuity (preventing small molecules from forming inhibitory micelles)[1].

  • Cofactor Mix: 20 µM Fe(NH₄)₂(SO₄)₂, 200 µM L-ascorbic acid.

    • Causality: Ascorbate is strictly required to maintain the active site iron in the ferrous (Fe²⁺) state. Without it, uncoupled turnover rapidly oxidizes the iron to Fe³⁺, irreversibly inactivating the enzyme[5].

  • Substrate Mix: 150 nM Biotinylated HIF-1α CODD peptide (residues 556–574), 5 µM 2-oxoglutarate (2-OG).

    • Causality: The CODD peptide is preferred over the NODD peptide as it exhibits a higher affinity for PHD2, ensuring a more robust assay window[1].

Workflow Prep 1. Reagent Prep Enzyme, Cofactors Incubate 2. Compound Incubation PHD2 + Inhibitor + Fe2+ Prep->Incubate 15 min RT React 3. Enzymatic Reaction Add 2-OG & Biotin-CODD Incubate->React 30 min RT Detect 4. Detection Phase Add VHL-Tb & SA-Fluor React->Detect Quench & Bind Read 5. TR-FRET Readout Ex 337nm / Em 665nm Detect->Read 60 min Incubation

Step-by-step TR-FRET assay workflow for high-throughput PHD2 inhibitor screening.

Step-by-Step Methodology (384-Well Format)

Phase 1: Enzyme-Inhibitor Pre-Incubation

  • Dispense 100 nL of test compounds (in 100% DMSO) into a white, low-volume 384-well ProxiPlate. Include DMSO-only wells (Positive Control) and reference inhibitor wells (e.g., Roxadustat).

  • Prepare the Enzyme/Cofactor Solution containing 10 nM recombinant human PHD2 (residues 181–426), 20 µM Fe(II), and 200 µM ascorbate in Assay Buffer.

  • Add 5 µL of the Enzyme/Cofactor Solution to all wells. For the No-Enzyme control wells, add buffer containing only Fe(II) and ascorbate.

  • Centrifuge the plate briefly (1000 x g, 1 min) and incubate at room temperature (RT) for 15 minutes. This allows the inhibitor to equilibrate with the active site iron before the competitive substrate is introduced[1].

Phase 2: Catalytic Reaction 5. Prepare the Substrate Solution containing 150 nM Biotin-CODD peptide and 5 µM 2-OG in Assay Buffer. 6. Initiate the reaction by adding 5 µL of the Substrate Solution to all wells (Final reaction volume = 10 µL. Final concentrations: 5 nM PHD2, 75 nM Biotin-CODD, 2.5 µM 2-OG). 7. Incubate the plate at RT for exactly 30 minutes. Note: Ensure the reaction remains in the linear phase (<20% substrate conversion) for accurate IC₅₀ determination.

Phase 3: Quench and Detection 8. Prepare the Detection Solution containing 20 mM EDTA (to chelate iron and instantly quench the PHD2 reaction), 2 nM Terbium-labeled pVHL complex (Donor), and 50 nM Streptavidin-d2 or Streptavidin-XL665 (Acceptor) in Assay Buffer[6]. 9. Add 10 µL of the Detection Solution to all wells. 10. Incubate the plate in the dark at RT for 60 minutes to allow the VHL complex to bind the newly hydroxylated Biotin-CODD peptide.

Phase 4: Plate Reading 11. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar or EnVision).

  • Excitation: 337 nm (Laser or Flash lamp).
  • Emission 1: 615 nm (Terbium donor reference).
  • Emission 2: 665 nm (Acceptor FRET signal).
  • Delay time: 50–100 µs; Integration time: 200–400 µs.

Data Analysis & Clinical Benchmarks

Calculate the TR-FRET ratio by dividing the Acceptor emission (665 nm) by the Donor emission (615 nm) and multiplying by 10,000. Normalize the data against the DMSO control (0% inhibition) and the No-Enzyme control (100% inhibition).

Plot the normalized percentage of inhibition against the log of the compound concentration to generate dose-response curves. Fit the data using a 4-parameter logistic non-linear regression model to determine the IC₅₀.

To contextualize your assay's performance, validate your standard curves against established clinical benchmarks. The following table highlights the expected in vitro potencies of leading clinical candidates when tested under similar biochemical conditions[3].

Table 2: Representative IC₅₀ Values of Clinical PHD Inhibitors

Inhibitor (INN)Primary TargetReported IC₅₀ (PHD2)Mechanism of Action
Molidustat PHD1, PHD2, PHD3~7 nM2-OG Competitive / Iron coordinating
Roxadustat PHD1, PHD2, PHD3~27 nM2-OG Competitive / Iron coordinating
Vadadustat PHD1, PHD2, PHD3~29 nM2-OG Competitive / Iron coordinating
Daprodustat PHD1, PHD2, PHD3~67 nM2-OG Competitive / Iron coordinating

Note: Absolute IC₅₀ values will shift depending on the precise concentration of 2-OG used in the assay due to the competitive nature of these inhibitors[3]. Always report the 2-OG concentration alongside IC₅₀ data.

References

  • [1] Yeh, T. L., et al. (2017). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Chemical Science.[Link]

  • [3] Nakagawa, Y., et al. (2022). HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine. Molecules.[Link]

  • [2] Loh, M., et al. (2019). Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins. Journal of Biological Chemistry.[Link]

  • [5] Flagg, S. C., et al. (2012). Screening chelating inhibitors of HIF-Prolyl Hydroxylase Domain 2 (PHD2) and Factor Inhibiting HIF (FIH). Journal of Inorganic Biochemistry.[Link]

  • [6] Willam, C., et al. (2004). A Nonradioactive 96-well Plate Assay for the Detection of Hypoxia-Inducible Factor Prolyl Hydroxylase Activity. Analytical Biochemistry.[Link]

  • [4] Bio-Techne. (n.d.). TR-FRET and FP Assay Reagents. Bio-Techne Reagent Catalog.[Link]

Sources

Application Notes and Protocols: Preparation of 4-Hydroxyisoquinolin-1(2H)-one Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step guide for the preparation, validation, and storage of stock solutions of 4-hydroxyisoquinolin-1(2H)-one. The protocols detailed herein are designed for researchers, scientists, and drug development professionals to ensure the accuracy, reproducibility, and integrity of experimental results. By explaining the causality behind procedural choices and incorporating self-validating steps, this guide aims to serve as an authoritative resource for laboratory practice.

Introduction

4-Hydroxyisoquinolin-1(2H)-one is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. It serves as a crucial scaffold and synthetic intermediate for a variety of biologically active molecules. The accuracy of downstream applications, such as enzyme assays, cell-based screening, and pharmacokinetic studies, is critically dependent on the precise and consistent preparation of stock solutions. Factors such as solvent choice, dissolution technique, and storage conditions can profoundly impact the compound's stability and effective concentration. This application note provides a robust protocol to mitigate variability and ensure high-quality, reliable stock solutions.

Physicochemical Properties and Safety

A thorough understanding of the compound's properties is essential before any handling or solution preparation.[1] Key data for 4-hydroxyisoquinolin-1(2H)-one are summarized below.

Table 1: Physicochemical Properties of 4-Hydroxyisoquinolin-1(2H)-one

PropertyValueSource
IUPAC Name 4-hydroxy-2H-isoquinolin-1-onePubChem[2]
CAS Number 3951-96-0PubChem[2]
Molecular Formula C₉H₇NO₂PubChem[2]
Molecular Weight 161.16 g/mol PubChem[2]
Appearance White to pale yellow solidCymitQuimica[3]
Solubility Soluble in DMSO and ethanolCymitQuimica[3]
pKa Data not readily available

2.1 Safety Precautions

While specific GHS hazard classifications for 4-hydroxyisoquinolin-1(2H)-one are not universally established, related compounds like quinolones and isoquinolones warrant careful handling.[4][5][6]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling the solid compound and its solutions.

  • Engineering Controls: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5] An eyewash station and safety shower should be readily accessible.[7]

  • Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the work area.[5] Wash hands thoroughly after handling.[5]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution, a common concentration for primary screening and subsequent serial dilutions. The choice of Dimethyl Sulfoxide (DMSO) as a solvent is based on its high solubilizing power for a wide range of organic compounds.[3]

3.1 Materials and Equipment

  • 4-hydroxyisoquinolin-1(2H)-one powder

  • Anhydrous, molecular biology grade DMSO

  • Analytical balance (readable to at least 0.1 mg)

  • Weighing paper or boat

  • Spatula

  • Calibrated micropipettes (P1000) and sterile, filtered tips

  • 1.5 mL or 2.0 mL microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • (Optional) Sonicator water bath

3.2 Calculation

The first step is to calculate the mass of the compound required to achieve the desired concentration and volume.[8]

Formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

For a 10 mM stock solution in 1 mL :

  • Desired Concentration: 10 mM = 0.010 mol/L

  • Volume: 1 mL = 0.001 L

  • Molecular Weight: 161.16 g/mol

Mass (mg) = (0.010 mol/L) x (0.001 L) x (161.16 g/mol ) x (1000 mg/g) Mass (mg) = 1.61 mg

Scientist's Note: Weighing small masses ( < 5 mg) can be inaccurate on standard analytical balances.[9] To improve accuracy, it is highly recommended to prepare a larger volume of stock solution (e.g., 5 or 10 mL), which requires a more manageable mass to weigh. For example, preparing 10 mL would require 16.1 mg. If only a small volume is needed, prepare the larger, more accurate stock and aliquot it into smaller, single-use volumes.[9]

3.3 Step-by-Step Procedure

  • Preparation: Place all necessary equipment in a clean, designated workspace. Don appropriate PPE. Ensure the analytical balance is level and calibrated.

  • Weighing: Place a clean weighing boat on the balance and press the "tare" button to zero the mass. Carefully weigh approximately 1.61 mg of 4-hydroxyisoquinolin-1(2H)-one. Record the exact mass from the balance display.

  • Transfer: Carefully transfer the weighed powder into a sterile, appropriately labeled microcentrifuge tube or amber vial.

    • Causality Note: Using amber vials or protecting the solution from light is a precautionary measure, as many complex organic molecules can be light-sensitive, leading to degradation over time.

  • Solubilization: Using a calibrated pipette, add the calculated volume of DMSO to the vial. For example, if you weighed exactly 1.61 mg, add 1.0 mL of DMSO. If you weighed 1.70 mg, adjust the DMSO volume accordingly (1.70 mg / 1.61 mg/mL = 1.056 mL or 1056 µL) to maintain the 10 mM concentration.

  • Dissolution: Securely cap the vial and vortex for 1-2 minutes until the solid is completely dissolved.[1] A clear, particulate-free solution should be observed.

    • Troubleshooting: If the compound is slow to dissolve, place the vial in a sonicator water bath for 5-10 minutes.[1] This uses ultrasonic waves to break up solute aggregates and enhance dissolution. Avoid excessive heating.

  • Visual Quality Control: Hold the vial against a light source to visually inspect for any undissolved particulates or haze. The solution must be perfectly clear. This is the first and most critical validation step.

Workflow for Stock Solution Preparation

The following diagram outlines the logical flow of the preparation protocol.

G cluster_prep Preparation & Calculation cluster_solubilization Solubilization & Validation cluster_storage Storage & Aliquoting calc 1. Calculate Mass (e.g., 1.61 mg for 1 mL of 10 mM) ppe 2. Don PPE (Lab Coat, Gloves, Goggles) calc->ppe weigh 3. Weigh Compound (Record Exact Mass) ppe->weigh add_solvent 4. Add Anhydrous DMSO (Adjust volume to exact mass) weigh->add_solvent dissolve 5. Vortex / Sonicate (Ensure complete dissolution) add_solvent->dissolve qc 6. Visual QC (Check for particulates) dissolve->qc qc->dissolve Incomplete? aliquot 7. Aliquot into Tubes (Single-use volumes) qc->aliquot label_tubes 8. Label Clearly (Name, Conc., Date, Initials) aliquot->label_tubes store 9. Store at ≤ -20°C (Protect from light) label_tubes->store

Sources

Application Note: Synthesis of Roxadustat Analogs from 4-Hydroxyisoquinolinone Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Roxadustat (FG-4592) is a first-in-class hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor. Its mechanism of action mimics the body's natural response to hypoxia by stabilizing HIF-


 subunits, thereby stimulating endogenous erythropoietin (EPO) production.[1]

The pharmacophore of Roxadustat is built upon a 4-hydroxyisoquinoline-3-carboxamide core. The bidentate chelation motif formed by the 4-hydroxyl group and the 3-carbonyl group is critical for binding to the active site iron (Fe


) of the prolyl hydroxylase domain (PHD) enzymes.

This Application Note details the synthetic conversion of 4-hydroxyisoquinolinone precursors (specifically 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylates) into Roxadustat and its structural analogs. We focus on a modular "divergent" strategy allowing for rapid structure-activity relationship (SAR) exploration at the C1 (alkyl), C7 (aryl ether), and C3 (amide tail) positions.

Retrosynthetic Analysis & Strategy

To synthesize Roxadustat analogs from the 4-hydroxyisoquinolinone core, we must address three chemical challenges:

  • C1-Functionalization: Converting the lactam carbonyl (1-oxo) to an alkyl group (1-methyl for Roxadustat).

  • C7-Diversification: Installing the aryl ether moiety (phenoxy group).

  • C3-Amidation: Coupling the glycine "tail" which is essential for the carboxylate binding mode.

Diagram 1: Modular Retrosynthesis of Roxadustat Analogs

Retrosynthesis Target Roxadustat (FG-4592) (Target Molecule) Amide Amide Coupling (C3-Tail Diversification) Target->Amide disconnection Core 1-Methyl-4-hydroxyisoquinoline Intermediate Amide->Core Glycine analogs Transformation C1-Activation & Alkylation (POCl3 / Pd-coupling) Core->Transformation C1-Me installation Start 4-Hydroxyisoquinolinone Scaffold (1,4-dihydroxyisoquinoline-3-ester) Transformation->Start Core Functionalization

Caption: Retrosynthetic breakdown of Roxadustat showing the transition from the isoquinolinone scaffold to the active drug via C1-activation and C3-amidation.

Critical Process Parameters (CPP)

Before initiating synthesis, researchers must account for the specific reactivity of the 4-hydroxyisoquinoline core:

ParameterScientific RationaleOperational Constraint
4-OH Acidity The 4-OH group is acidic (pKa ~6-7) and forms a strong H-bond with the C3-carbonyl.Protection: Often requires benzyl (Bn) protection during C1-modification to prevent O-alkylation or catalyst poisoning.
1-Position Reactivity The 1-oxo group is stable (lactam). Direct alkylation is difficult.Activation: Must be converted to 1-Chloro (via POCl

) or 1-Triflate to enable Pd-catalyzed cross-coupling.
Iron Chelation The final molecule must chelate Fe

.
Purification: Avoid metal-based chromatography (e.g., untreated silica with high Fe content) or wash final products with EDTA to remove trace metals.

Detailed Experimental Protocols

Protocol A: Core Activation (C1-Methylation)

Objective: Convert the 4-hydroxy-1-oxo-isoquinoline-3-ester to the 1-methyl-4-hydroxyisoquinoline-3-ester. Starting Material: Methyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate (derived from Gabriel-Colman rearrangement).

Step 1: Chlorination (Deoxychlorination)
  • Reagents: Suspend the starting material (1.0 eq) in anhydrous toluene.

  • Additives: Add

    
    -dimethylaniline (1.5 eq) as a base.
    
  • Chlorination: Add phosphorus oxychloride (POCl

    
    , 1.2 eq) dropwise at room temperature.
    
  • Reaction: Heat to 90°C for 3–5 hours. Monitor by TLC/LCMS for the disappearance of the starting lactam.

  • Workup: Cool to 0°C. Quench carefully with ice-water. Extract with Ethyl Acetate (EtOAc). Wash organic layer with NaHCO

    
     (sat.) and brine.
    
  • Product: Methyl 1-chloro-4-hydroxyisoquinoline-3-carboxylate. (Note: The 4-OH may need re-protection if O-phosphorylation occurs, but typically the free OH or transient species survives or hydrolyzes back to OH during workup).

Step 2: C1-Methylation (Suzuki-Miyaura or Negishi)

Note: This step installs the methyl group found in Roxadustat.

  • Reagents: Dissolve the 1-chloro intermediate (1.0 eq) in 1,4-dioxane/water (10:1).

  • Catalyst: Add Pd(dppf)Cl

    
     (5 mol%) and K
    
    
    
    CO
    
    
    (3.0 eq).
  • Nucleophile: Add Trimethylboroxine (1.5 eq) or Methylboronic acid (3.0 eq).

    • Alternative: For anhydrous conditions, use AlMe

      
       with Pd(PPh
      
      
      
      )
      
      
      in THF (Negishi-like conditions), though boroxine is safer.
  • Reaction: Degas with N

    
    . Heat to 100°C for 4–12 hours.
    
  • Purification: Filter through Celite. Concentrate and purify via flash chromatography (Hexane/EtOAc).

  • Validation:

    
    H NMR should show a singlet ~2.8–3.0 ppm corresponding to the C1-Methyl.
    
Protocol B: C3-Amidation (The "Tail" Coupling)

Objective: Coupling the isoquinoline core with Glycine (or amino acid analogs) to generate the final inhibitor.

  • Hydrolysis: Treat the Methyl 1-methyl-4-hydroxyisoquinoline-3-carboxylate with NaOH (2M, 2.0 eq) in MeOH/THF (1:1) at 60°C for 2 hours. Acidify to pH 2 with 1M HCl to precipitate the free carboxylic acid. Filter and dry.

  • Activation: Suspend the carboxylic acid (1.0 eq) in anhydrous DCM. Add CDI (1,1'-Carbonyldiimidazole, 1.2 eq). Stir at RT for 1 hour until CO

    
     evolution ceases (Formation of acyl imidazole).
    
    • Why CDI? It avoids the harsh conditions of SOCl

      
       which might degrade the sensitive 4-OH or 7-phenoxy ether.
      
  • Coupling: Add Glycine tert-butyl ester hydrochloride (1.2 eq) and DIPEA (2.5 eq).

    • Analog Point: Substitute Glycine with Alanine, Valine, or beta-alanine esters here to create SAR analogs.

  • Reaction: Stir at RT for 12–18 hours.

  • Deprotection: Treat the resulting ester with TFA/DCM (1:1) or 4M HCl in Dioxane to remove the tert-butyl group.

  • Final Isolation: The final product (Roxadustat analog) often precipitates. Recrystallize from Ethanol/Water.

Biological Evaluation Workflow (HIF-PH Assay)

To validate the synthesized analogs, a fluorescence polarization (FP) or TR-FRET assay is standard.

Diagram 2: Mechanism of Action & Assay Logic

MOA Drug Roxadustat Analog PHD PHD Enzyme (Fe2+) Drug->PHD Inhibits (Chelation) HIF HIF-alpha Drug->HIF Stabilizes (Indirectly) PHD->HIF Hydroxylates (Normoxia) Degradation Ubiquitination & Degradation HIF->Degradation Hydroxylated EPO EPO Gene Transcription HIF->EPO Dimerizes with HIF-beta

Caption: Roxadustat inhibits PHD enzymes via iron chelation, preventing HIF degradation and inducing EPO.

Assay Protocol Summary:

  • Enzyme: Recombinant human PHD2 (catalytic domain).

  • Substrate: HIF-1

    
     peptide (residues 556–574) labeled with FITC.
    
  • Cofactors: 2-Oxoglutarate (2-OG), Ascorbate, Fe(II).

  • Readout: Measure the displacement of the peptide or the inhibition of hydroxylation using a specific antibody (TR-FRET).

  • Control: Use unmodified Roxadustat (IC

    
     ~ 10–30 nM).
    

Troubleshooting & Optimization (Expert Insights)

  • Issue: Low Yield in C1-Methylation.

    • Cause: Incomplete displacement of the chloride or competitive hydrolysis.

    • Solution: Ensure strictly anhydrous conditions. Switch to Trimethylaluminum (AlMe

      
      )  catalyzed by Pd(PPh
      
      
      
      )
      
      
      in refluxing THF if the boroxine Suzuki coupling is sluggish.
  • Issue: Insoluble Intermediates.

    • Cause: The 4-hydroxyisoquinoline core is highly crystalline and planar.

    • Solution: Use solvent mixtures like DCM/HFIP (Hexafluoroisopropanol) for solubility during coupling reactions.

  • Issue: Trace Iron Contamination.

    • Cause: Iron from silica gel or steel reactors coordinates with the drug, lowering apparent yield or altering NMR.

    • Solution: Wash the final organic layer with 5% Disodium EDTA solution before drying.

References

  • Rádl, S., Čerňa, I., & Šembera, F. (2021).[2] A Scalable Synthesis of Roxadustat (FG-4592).[2][3][4] Organic Process Research & Development, 25(3). [Link][2][4]

  • Deng, J., et al. (2013). Discovery of Roxadustat (FG-4592).[2][3] FibroGen Patents (WO2004108681).

  • Rabinowitz, M. H. (2013). Inhibition of hypoxia-inducible factor prolyl hydroxylase domain oxygen sensors: tricking the body into mounting orchestrating survival responses. Journal of Medicinal Chemistry, 56(23), 9369-9402. [Link]

  • FibroGen, Inc. (2016). Roxadustat Clinical Data & Mechanism. New Drug Approvals. [Link]

Sources

Preclinical Application Note: In Vivo Dosing and Pharmacological Profiling of 4-Hydroxy-3-phenyl-2H-isoquinolin-1-one in Murine Models

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Pharmacological Profile

4-Hydroxy-3-phenyl-2H-isoquinolin-1-one (CHEMBL76315) belongs to a highly potent class of poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors[1]. The 3-phenyl-isoquinolin-1(2H)-one scaffold serves as a sophisticated nicotinamide pharmacophore mimic, allowing it to competitively bind to the NAD+ catalytic domain of the PARP-1 enzyme[2].

In preclinical murine models, this compound is primarily utilized across two distinct therapeutic paradigms:

  • Oncology (Synthetic Lethality): Inducing apoptosis in tumors with homologous recombination deficiencies (e.g., BRCA1/2 mutations) by preventing the repair of DNA single-strand breaks (SSBs)[2].

  • Ischemia-Reperfusion (Tissue Protection): Preventing necrotic cell death during myocardial infarctions or stroke by halting the massive, PARP-driven depletion of cellular NAD+ and ATP pools[3].

This guide provides a field-proven, self-validating framework for formulating, dosing, and evaluating this specific compound in vivo.

Mechanistic Pathway & Causality

To design an effective in vivo experiment, one must first understand the causal relationship between target engagement and the phenotypic outcome. PARP-1 is the primary sensor for DNA damage. Upon activation, it consumes NAD+ to synthesize poly(ADP-ribose) (PAR) chains, which recruit base excision repair (BER) machinery[3].

By administering this compound, we competitively block this NAD+ binding site. The downstream effect diverges based on the disease model, as illustrated below:

PARP1_Mechanism DNA_Damage DNA Single-Strand Breaks (SSBs) PARP1 PARP-1 Activation DNA_Damage->PARP1 NAD NAD+ Consumption PARP1->NAD SSB_Accumulation Unrepaired SSBs -> DSBs PARP1->SSB_Accumulation When Inhibited PARylation Poly(ADP-ribosyl)ation of Target Proteins NAD->PARylation Outcome_Ischemia Prevention of NAD+ Depletion (Tissue Protection) NAD->Outcome_Ischemia Preserved Energy Pool DNA_Repair Base Excision Repair (BER) & Cell Survival PARylation->DNA_Repair Inhibitor This compound (Competitive Inhibitor) Inhibitor->PARP1 Blocks Catalytic Domain Inhibitor->NAD Prevents Depletion Outcome_Oncology Synthetic Lethality (BRCA-/- Cancer Cells) SSB_Accumulation->Outcome_Oncology

Caption: PARP-1 inhibition mechanism demonstrating dual therapeutic outcomes: Synthetic lethality in oncology and NAD+ preservation in ischemia.

Formulation Strategy: Establishing a Self-Validating System

The Challenge: The planar, aromatic nature of the 3-phenyl-isoquinolin-1(2H)-one core renders the molecule highly lipophilic. Administering this compound in standard aqueous buffers will cause immediate precipitation in the peritoneal cavity or gastrointestinal tract. This leads to erratic pharmacokinetics (PK) and false-negative efficacy data.

The Causality of the Vehicle: To ensure a self-validating experimental setup, the formulation must guarantee complete systemic absorption. We utilize a co-solvent system: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline .

Step-by-Step Formulation Protocol (10 mg/mL Dosing Solution)
  • Primary Solubilization: Accurately weigh 10 mg of this compound powder. Add 100 µL of 100% DMSO. Vortex continuously for 2 minutes until completely clear.

    • Expert Insight: DMSO disrupts the strong intermolecular crystal lattice of the isoquinolinone core. Do not proceed if particulates remain.

  • Dispersion Matrix: Add 400 µL of PEG300. Vortex for 1 minute.

    • Expert Insight: PEG300 acts as a thermodynamic buffer, preventing the hydrophobic drug from crashing out when the aqueous phase is introduced.

  • Surfactant Addition: Add 50 µL of Tween-80. Mix by gentle inversion to avoid excessive foaming.

  • Aqueous Phase: Slowly add 450 µL of sterile 0.9% Saline dropwise while continuously vortexing.

    • Critical Checkpoint: The resulting solution should be clear and slightly viscous. Use within 4 hours to prevent micro-precipitation.

Murine Dosage Guidelines

The dosage and route of administration must be strictly tailored to the physiological target of the model. The table below synthesizes the quantitative dosing parameters for isoquinolin-1-one derivatives based on established in vivo data[2],[4].

Murine Model TypeTarget IndicationRoute of AdminRecommended DoseDosing FrequencyCausal Rationale
Xenograft (BRCA-/-) Oncology (Synthetic Lethality)Intraperitoneal (IP)10.0 - 30.0 mg/kgDaily (QD) for 21-28 daysIP ensures the high peak plasma concentration (

) necessary for penetrating dense, poorly vascularized tumor microenvironments[5].
Ischemia-Reperfusion Tissue Protection (MI, Stroke)Intravenous (IV)0.03 - 3.0 mg/kgSingle bolus at reperfusionIV provides immediate systemic availability to halt the rapid, acute NAD+ depletion that occurs precisely at the moment of reperfusion[3].
Pharmacodynamics (PD) Target EngagementOral Gavage (PO)20.0 - 50.0 mg/kgSingle dosePO assesses oral bioavailability. Higher doses are required to overcome potential hepatic first-pass metabolism of the hydroxyl group.

In Vivo Experimental Workflow & PD Validation

Trustworthiness in preclinical pharmacology requires that every efficacy study is paired with a target engagement assay. Without verifying PAR suppression, an absence of tumor regression cannot be distinguished from a formulation failure.

InVivoWorkflow Acclimation 1. Acclimation 7 Days N=8/group Formulation 2. Formulation 10% DMSO 40% PEG300 Acclimation->Formulation Dosing 3. Administration IP or PO 10-30 mg/kg Formulation->Dosing Sampling 4. PK/PD Sampling Blood/Tumor at 1h, 3h, 6h Dosing->Sampling Analysis 5. Validation PAR ELISA & Efficacy Sampling->Analysis

Caption: Standardized 5-step in vivo workflow integrating PD biomarker validation.

Step-by-Step Validation Protocol:
  • Administration: Administer the formulated compound via the selected route. For a standard 20 g mouse receiving a 10 mg/kg dose, inject exactly 20 µL of the 10 mg/mL solution.

  • PK/PD Sampling (The Validation Step): To validate that the drug reached the target, sacrifice a satellite subset of mice (N=3) at 2 hours post-dose. Extract peripheral blood mononuclear cells (PBMCs) via cardiac puncture and isolate tumor tissue.

  • PARylation ELISA: Lyse the PBMCs/tissue in the presence of PARG inhibitors (to prevent PAR degradation during lysis) and run a commercial PAR ELISA.

    • Self-Validating Metric: A successful dose of a 3-phenyl-isoquinolin-1(2H)-one derivative must suppress baseline PAR polymer formation by >80% compared to vehicle-treated controls[5]. If PAR suppression is <50%, the compound likely precipitated in vivo, necessitating a formulation adjustment rather than abandoning the compound.

References

  • ISOQUINOLIN-1 (2H) -ONE DERIVATIVES AS PARP-1 INHIBITORS (WO2010133647A1)
  • 3-phenyl-isoquinolin-1(2H)-one derivatives as PARP-1 inhibitors (US9422243B2)
  • Poly(ADP-ribose)polymerase Inhibition – Where Now?
  • 5-Aminoisoquinolin-1-one (5-AIQ), a Water-Soluble Inhibitor of the Poly(ADP-Ribose)Polymerases (PARPs)
  • Novel targeted therapeutics: inhibitors of MDM2, ALK and PARP Source: PMC / NIH National Library of Medicine URL

Sources

Advanced Solvent-Free Synthesis of Isoquinolinone Derivatives: Mechanochemical and Microwave-Assisted Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Isoquinolinone (isoquinolone) derivatives are privileged nitrogen-containing heterocyclic scaffolds that serve as critical pharmacophores in anticancer, antiviral, and neuroprotective agents[1]. Conventional synthetic routes, such as the Bischler-Napieralski or Pomeranz-Fritsch reactions, often rely on harsh conditions, toxic solvents (e.g., POCl₃, DMF), and complex purification steps. These traditional methods result in poor atom economy and a high environmental impact due to excessive solvent waste[1].

To address these bottlenecks, solvent-free methodologies—specifically microwave-assisted organic synthesis (MAOS) and mechanochemistry—have emerged as robust, eco-compatible alternatives. By eliminating bulk solvents, these methods drastically increase local reactant concentrations, thereby accelerating reaction kinetics and enabling self-validating, chromatography-free purification workflows.

Mechanistic Insights and Energy Dynamics

As an Application Scientist, it is crucial to understand why these solvent-free methods outperform conventional heating from a mechanistic standpoint:

  • Microwave-Assisted Heating: Unlike conventional convective heating, microwave irradiation relies on dielectric heating. The electromagnetic energy directly couples with the dipole moments of polar reactants and transition states. In the synthesis of isoquinolinones from homophthalic anhydride and anthranilic acid, the microwave energy selectively heats the highly polar tetrahedral intermediate[2]. This rapid, volumetric heating overcomes the activation energy barrier for the subsequent 1,6-exo-trig cyclization and dehydration steps much faster than thermal conduction, preventing the formation of thermodynamic byproducts[2].

  • Mechanochemistry (Ball Milling): Mechanochemical synthesis harnesses mechanical energy (kinetic impacts and shear forces) to drive chemical transformations. Under ball-milling conditions, the collision of milling media generates localized "hot spots" (the magma-plasma model) and induces lattice shearing. This provides the activation energy required for cascade condensation-cyclization reactions without the thermal degradation often seen in prolonged high-temperature solvent refluxes[3].

Reaction Pathways Visualization

G R Reactants (Anhydride + Amine) C Conventional (Solvent/Heat) R->C M Microwave (Dielectric Heating) R->M B Mechanochemical (Ball Milling) R->B I Tetrahedral Intermediate C->I Slow M->I Fast B->I Fast P Isoquinolinone Derivatives I->P Cyclization

Caption: Reaction pathways comparing conventional, microwave, and mechanochemical solvent-free synthesis.

Experimental Protocols

Protocol A: Microwave-Assisted Solvent-Free Synthesis

Objective: Synthesis of[1,3]oxazino[3,2-b]isoquinoline-5,12-dione (a key fused isoquinolinone precursor) via the condensation of homophthalic anhydride and anthranilic acid [2].

Causality & Design: Operating neat (solvent-free) ensures that microwave energy is absorbed entirely by the reactants rather than dissipated by a solvent bath. The reaction is a self-validating system; completion is physically indicated by the transition of the molten reaction mixture into a solid crystalline mass as the higher-melting-point product forms.

Step-by-Step Methodology:

  • Preparation: Grind equimolar amounts (10 mmol) of homophthalic anhydride and anthranilic acid in an agate mortar to ensure a homogenous physical mixture.

  • Irradiation: Transfer the fine powder to a 50 mL microwave-transparent quartz vessel. Place the vessel in a focused monomode microwave reactor.

  • Reaction: Irradiate at 150 W (maintaining a maximum temperature of 130°C via IR sensor feedback) for 5–8 minutes. Expert Insight: Do not exceed 150 W to prevent localized charring (thermal runaway) of the highly reactive anhydride[2].

  • Validation & Isolation: The reaction is complete when the melt solidifies. Cool to room temperature. Triturate the crude solid with warm ethanol (20 mL) to remove unreacted starting materials. Filter and dry under a vacuum. The high purity of the product (>95%) eliminates the need for column chromatography.

Protocol B: Mechanochemical Synthesis via Ball Milling

Objective: Base-promoted cascade synthesis of isoquinolinones from 2-halobenzonitriles and ketones [4].

Causality & Design: The use of a planetary ball mill provides continuous kinetic energy. Potassium tert-butoxide (KOtBu) is used as a solid base to initiate the SNAr reaction. The mechanical shearing constantly exposes fresh, unreacted surfaces of the solid base and substrates, bypassing the solubility limits that plague this reaction in conventional organic solvents[3].

Step-by-Step Methodology:

  • Loading: In a 25 mL stainless steel milling jar, add 2-halobenzonitrile (1.0 mmol), the corresponding enolizable ketone (1.2 mmol), KOtBu (2.0 mmol), and a catalytic amount of Cu(OAc)₂ (10 mol%).

  • Media Addition: Add two 10 mm stainless steel grinding balls. Expert Insight: The ball-to-powder weight ratio (BPR) should be maintained at approximately 10:1 to ensure optimal energy transfer without excessive wear on the jar.

  • Milling: Seal the jar and mill at a frequency of 30 Hz for 45 minutes. Pause for 5 minutes every 15 minutes to prevent excessive frictional heating, which could lead to the thermal decomposition of the ketone.

  • Isolation: Open the jar in a fume hood. Extract the solid mixture with a minimal amount of ethyl acetate (3 × 10 mL). Wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via short-pad silica filtration if trace copper catalyst remains.

Quantitative Data Presentation

The following table summarizes the kinetic and environmental advantages of solvent-free methodologies compared to conventional reflux systems for isoquinolinone synthesis [1].

MethodologyAverage Reaction TimeAverage Yield (%)E-factor (Waste/Product)Temperature Profile
Conventional (Solvent/Reflux) 12 – 24 hours60 – 70%High (> 20)~110°C (Convective)
Microwave-Assisted (Neat) 5 – 10 minutes85 – 95%Low (< 2)~130°C (Dielectric)
Mechanochemical (Ball Milling) 45 minutes75 – 88%Low (< 2)~40 – 60°C (Frictional)

References

  • Title: Efficient MW‐Assisted Synthesis of Some New Isoquinolinone Derivatives With In Vitro Antitumor Activity Source: Journal of Heterocyclic Chemistry (2017) URL: [Link]

  • Title: Isoquinolone Synthesis through SNAr Reaction of 2-Halobenzonitriles with Ketones Followed by Cyclization Source: The Journal of Organic Chemistry (2015) URL: [Link]

  • Title: Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes Source: RSC Advances (2025) URL: [Link]

  • Title: The mechanochemical synthesis of quinazolin-4(3H)-ones by controlling the reactivity of IBX Source: Beilstein Journal of Organic Chemistry (2018) URL: [Link]

Sources

Measuring erythropoietin (EPO) induction in Hep3B cells

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Measuring Erythropoietin (EPO) Induction in Hep3B Cells

Abstract & Introduction

The human hepatoma cell line Hep3B is the gold-standard in vitro model for studying the regulation of the erythropoietin (EPO) gene. Unlike HepG2 cells, which have variable EPO responses, Hep3B cells constitutively express the oxygen-sensing machinery required to upregulate EPO mRNA and protein significantly under hypoxic conditions.

This guide provides a rigorous, self-validating framework for inducing and measuring EPO in Hep3B cells. It focuses on the Hypoxia-Inducible Factor (HIF) pathway, utilizing either physical hypoxia (1% O₂) or chemical mimetics (Cobalt Chloride).

Key Application Areas:

  • Screening small molecules for HIF prolyl-hydroxylase (PHD) inhibition.

  • Investigating anemia of chronic disease.

  • Validating downstream HIF-2α target engagement.

Biological Mechanism: The HIF-EPO Axis

In normoxia, HIF-α subunits are hydroxylated by PHD enzymes, leading to ubiquitination by VHL and proteasomal degradation. In hypoxia (or presence of CoCl₂), PHDs are inhibited. HIF-α stabilizes, translocates to the nucleus, dimerizes with HIF-1β (ARNT), and binds Hypoxia Response Elements (HREs) to drive EPO transcription.

Note: While Hep3B expresses both HIF-1α and HIF-2α, HIF-2α is the primary driver of hepatic EPO expression.[1]

HIF_Pathway cluster_nucleus Nuclear Translocation Oxygen Oxygen (O₂) PHD PHD Enzymes (Sensors) Oxygen->PHD Activates CoCl2 CoCl₂ / DFO (Chemical Inducers) CoCl2->PHD Inhibits HIF_Alpha HIF-2α / HIF-1α (Cytoplasm) PHD->HIF_Alpha Hydroxylates (Normoxia) VHL VHL Complex HIF_Alpha->VHL If Hydroxylated Nucleus Nucleus HIF_Alpha->Nucleus Stabilized (Hypoxia) HIF_Alpha_Nuc HIF-α (Nuclear) HIF_Alpha->HIF_Alpha_Nuc Degradation Proteasomal Degradation VHL->Degradation HIF_Beta HIF-1β (ARNT) HRE HRE (Promoter) EPO_Gene EPO Gene Transcription HRE->EPO_Gene Upregulates HIF_Dimer HIF-α/β Heterodimer HIF_Alpha_Nuc->HIF_Dimer + HIF-1β HIF_Dimer->HRE Binds

Figure 1: The HIF signaling cascade.[2] CoCl₂ mimics hypoxia by inhibiting PHD enzymes, preventing HIF-α degradation.

Cell Culture & Preparation

Hep3B cells (ATCC® HB-8064™) are robust but sensitive to over-confluency, which can dampen the hypoxic response due to contact inhibition.

Reagents:

  • Base Media: EMEM or DMEM (High Glucose).

  • Supplement: 10% Fetal Bovine Serum (FBS), heat-inactivated.

  • Antibiotics: Penicillin-Streptomycin (1%).

Protocol:

  • Thawing: Thaw rapidly at 37°C. Resuspend in warm media.

  • Seeding for Assay:

    • 6-well plate (RNA): Seed 3.0 x 10⁵ cells/well.

    • 24-well plate (ELISA): Seed 0.5 x 10⁵ cells/well.

  • Incubation: Grow to 70-80% confluency (approx. 24-48 hours).

    • Critical: Do not allow cells to reach 100% confluency before induction. Over-confluent Hep3B cells show reduced EPO inducibility.

Induction Protocols

Choose Method A for physiological relevance or Method B for high-throughput screening.

Method A: Physical Hypoxia (Gold Standard)
  • Place culture plates in a modular hypoxia chamber.

  • Flush with a gas mixture of 1% O₂, 5% CO₂, 94% N₂ .

  • Incubate at 37°C.

    • Duration:4-8 hours for mRNA; 24 hours for secreted protein.

Method B: Chemical Induction (CoCl₂)

Cobalt Chloride stabilizes HIF-α by displacing iron in the PHD active site.

  • Prepare a 100 mM Stock Solution of CoCl₂ in sterile water. Filter sterilize (0.22 µm).

  • Dilute stock directly into fresh culture media to a final concentration of 100 µM .

    • Dose Range: 75 µM - 125 µM. (>150 µM causes significant cytotoxicity in Hep3B).

  • Replace old media with CoCl₂-supplemented media.

  • Incubate at 37°C (Normoxic incubator).

Quantification Workflows

Workflow Seed Seed Hep3B (70% Confluent) Induce Induction (Hypoxia or CoCl₂) Seed->Induce Split Target? Induce->Split Lysis Lysis (TRIzol/RLT) Split->Lysis mRNA (4-8h) Harvest Harvest Supernatant Split->Harvest Protein (24h) cDNA cDNA Synthesis Lysis->cDNA qPCR qRT-PCR (TaqMan/SYBR) cDNA->qPCR Spin Centrifuge (Remove Debris) Harvest->Spin ELISA Sandwich ELISA Spin->ELISA

Figure 2: Parallel workflows for gene expression and protein secretion analysis.

Protocol A: Gene Expression (qRT-PCR)

Target: Intracellular EPO mRNA. Timing: Harvest cells 4-6 hours post-induction.

  • Lysis: Aspirate media. Wash with PBS.[3][4][5] Add lysis buffer (e.g., TRIzol or RLT buffer).

  • Extraction: Isolate RNA using standard silica-column kits.

  • Reverse Transcription: Convert 1 µg RNA to cDNA.

  • qPCR: Use a probe-based assay (TaqMan) for highest specificity, as EPO expression is low basal.

    • Target Gene: Human EPO (RefSeq: NM_000799).

    • Reference Gene:ACTB (Beta-actin) or HPRT1 .

    • Primer Design Tip: Design primers to span the Exon 3-4 junction to avoid amplifying genomic DNA.

GeneForward Primer (5'->3')Reverse Primer (5'->3')
EPO TCC CCA GAT ACC AAA GGA AGTCT GAA TGC TTC CTG CTC TT
ACTB CAT GTA CGT TGC TAT CCA GGCCTC CTT AAT GTC ACG CAC GAT
(Note: Validate primer efficiency before experimental use.)
Protocol B: Secreted Protein (ELISA)

Target: Extracellular EPO in culture supernatant. Timing: Harvest media 24 hours post-induction.

  • Collection: Collect supernatant. Centrifuge at 1,000 x g for 5 mins to remove particulates.

  • Storage: Use immediately or store at -80°C.

  • Assay: Use a Human EPO Quantikine ELISA kit (or equivalent).

    • Sample Dilution: Hep3B supernatants often require no dilution or 1:2 dilution depending on induction strength.

  • Normalization (Crucial):

    • Hypoxia/CoCl₂ inhibits cell proliferation.

    • Step: After removing supernatant, lyse the adherent cells and measure Total Protein (BCA Assay).

    • Calculation: Normalize EPO concentration (mIU/mL) to Total Protein (mg/mL) -> mIU/mg protein .

Data Analysis & Troubleshooting

Expected Results:

  • Basal (Normoxia): Low but detectable EPO mRNA; Protein often < 5 mIU/mL.

  • Induced (Hypoxia/CoCl₂):

    • mRNA: >10-fold increase (peaks at 4-8h).

    • Protein: >5-fold increase (accumulates by 24h).

Troubleshooting Table:

ObservationProbable CauseCorrective Action
No Induction Cells >90% confluentSplit cells; induce at 70% confluency.
High Background Old media / EvaporationChange media immediately before induction.
Cell Death CoCl₂ toxicityReduce CoCl₂ to 75-100 µM. Do not exceed 24h.
High Variability Lack of normalizationMust normalize ELISA data to total protein content.

References

  • Goldberg, M. A., et al. (1987). "Hep3B cells produce erythropoietin in response to hypoxia."[6][7] Proceedings of the National Academy of Sciences, 84(22), 7972–7976.

  • Wang, G. L., & Semenza, G. L. (1993). "General involvement of hypoxia-inducible factor 1 in transcriptional response to hypoxia." Proceedings of the National Academy of Sciences, 90(9), 4304–4308.

  • ATCC Product Sheet. "Hep 3B2.1-7 (ATCC® HB-8064™)." American Type Culture Collection.

  • Yuan, Y., et al. (2003). "Cobalt inhibits the interaction between the von Hippel-Lindau protein and HIF-1alpha." Molecular Cell, 12(3), 699-710.

Sources

Troubleshooting & Optimization

Technical Guide: Solubilization & Formulation of 4-Hydroxy-3-phenyl-2H-isoquinolin-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

4-Hydroxy-3-phenyl-2H-isoquinolin-1-one is the core pharmacophore for a class of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors (e.g., FG-2216 analogs). While potent, its utility is frequently limited by poor aqueous solubility due to its planar, aromatic structure which facilitates strong


 stacking and high crystal lattice energy.

This guide provides validated protocols to overcome these thermodynamic barriers, ensuring consistent bioavailability for in vitro assays and in vivo administration.

Physicochemical Snapshot
PropertyValue / CharacteristicImplication
Molecular Weight ~237.25 g/mol Small molecule, amenable to co-solvent formulations.
LogP (Predicted) ~2.3 – 3.3Moderately lipophilic; requires organic co-solvents.
pKa (Acidic) ~5.5 – 6.5 (Enolic 4-OH)Ionizes at physiological pH (7.4), but lipophilicity often overrides ionic solubility.
Solubility (Water) < 1 mg/mLPractically insoluble in pure aqueous buffers.
Solubility (DMSO) ~50 mg/mL (178 mM)Excellent stock solvent; prone to precipitation upon aqueous dilution.

Decision Tree: Selecting the Right Formulation

Before beginning, identify your end-use application. The formulation strategy for cell culture differs fundamentally from animal dosing.

FormulationDecisionTree Start Select Application InVitro In Vitro / Cell Culture Start->InVitro InVivo In Vivo (Animal Models) Start->InVivo Stock Prepare 100mM Stock in 100% DMSO InVitro->Stock Route Select Route InVivo->Route Dilution Serial Dilution in Media (Max 0.5% DMSO final) Stock->Dilution Check Check for Precipitation (Microscopy) Dilution->Check IV_IP IV / IP Injection Route->IV_IP Oral Oral Gavage (PO) Route->Oral Form_A Co-solvent System 10% DMSO / 40% PEG300 5% Tween-80 / 45% Saline IV_IP->Form_A Form_B Lipid Formulation 10% DMSO / 90% Corn Oil Oral->Form_B

Figure 1: Formulation logic flow based on experimental constraints. Use Form A for systemic bioavailability studies requiring aqueous compatibility.

Master Protocols

Protocol A: The "Standard" Co-Solvent Formulation (IV/IP Compatible)

Best for: Intraperitoneal (IP) or Intravenous (IV) administration where high drug load (~2 mg/mL) is required in an aqueous-compatible vehicle.

Ingredients:

  • DMSO (Dimethyl sulfoxide, anhydrous)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80 (Polysorbate 80)

  • Saline (0.9% NaCl) or PBS

Step-by-Step Procedure: Critical: Order of addition is non-negotiable. Adding saline too early will cause irreversible precipitation.

  • Weighing: Weigh the required amount of this compound.

  • Primary Solubilization: Add DMSO (10% of final volume). Vortex and sonicate at 40°C until completely dissolved. The solution should be clear yellow/tan.

  • Co-solvent Addition: Add PEG300 (40% of final volume).[1][2] Vortex thoroughly.

  • Surfactant Addition: Add Tween-80 (5% of final volume). Vortex. The solution will be viscous.

  • Aqueous Phase: Slowly add Saline (45% of final volume) dropwise while vortexing.

    • Note: A transient cloudiness may appear; continue vortexing until it clears.

  • Final Check: Inspect for particulates. If cloudy, sonicate for 5 minutes.

Stability: Use immediately or store at RT for <4 hours. Do not refrigerate formulated solution (PEG may crystallize or drug may crash out).

Protocol B: In Vitro Stock Preparation

Best for: Enzyme assays (PHD2 inhibition) or Cell culture (Hep3B, HeLa).

  • Stock Solution: Dissolve compound in 100% DMSO to reach 50 mM or 100 mM .

    • Tip: Warm to 37°C if dissolution is slow.

  • Storage: Aliquot into amber vials and store at -20°C. (Stable for >6 months).

  • Application:

    • Dilute stock into culture media.

    • Limit: Keep final DMSO concentration <0.5% to avoid cytotoxicity.

    • Precipitation Alert: If dosing >50 µM, do not add stock directly to the well. Prepare a 2X intermediate dilution in media, vortex, and then add to cells.

Troubleshooting & FAQs

Issue: "The compound precipitated immediately upon adding Saline."

Diagnosis: This is "Solvent Shock." The dielectric constant of the mixture changed too rapidly, forcing the hydrophobic phenyl ring to aggregate. Solution:

  • Check Order: Did you add Saline before PEG/Tween? (See Protocol A).

  • Heat: Warm the solution to 37°C during the saline addition.

  • Switch Buffers: If using PBS, switch to simple Saline (0.9% NaCl). Phosphate ions can sometimes bridge with the 4-hydroxy-iron-mimic motif and reduce solubility.

Issue: "I see crystals in my cell culture wells after 24 hours."

Diagnosis: Thermodynamic instability. You exceeded the aqueous solubility limit, and the compound slowly crystallized out of the metastable supersaturated state. Solution:

  • Reduce Concentration: You are likely dosing above the solubility limit (often >100 µM).

  • Complexation: Use HP-β-Cyclodextrin (Hydroxylpropyl-beta-cyclodextrin).

    • Protocol: Prepare media containing 10-20% HP-β-CD. Dissolve the drug stock into this modified media. The cyclodextrin encapsulates the phenyl ring, preventing crystal nucleation.

Issue: "Can I use this formulation for Oral Gavage?"

Answer: Yes, Protocol A works. However, for oral dosing, a lipid-based vehicle often yields higher bioavailability by promoting lymphatic transport.

  • Alternative: 10% DMSO + 90% Corn Oil.[1][2]

    • Method: Dissolve drug in DMSO first, then add warm corn oil. Sonicate heavily. This forms a clear solution/suspension stable for oral delivery.

Mechanism of Action: Why Solubility Matters

This compound works by mimicking 2-Oxoglutarate (2-OG) , the natural co-substrate of HIF Prolyl Hydroxylase.

  • The Interaction: The 4-hydroxy and 1-one (lactam) groups chelate the active site Iron (Fe²⁺) .

  • The Problem: If the drug precipitates, it cannot enter the cell or the enzyme active site.

  • The Fix: Proper formulation maintains the molecule in a "monomeric" state, allowing the hydrophobic phenyl tail to penetrate the cell membrane while the polar core remains available for iron chelation.

Mechanism Drug 4-Hydroxy-3-phenyl- isoquinolin-1-one Precip Precipitate (Inactive) Drug->Precip Aqueous Buffer (No excipients) Soluble Solubilized Drug (Active) Drug->Soluble +DMSO/PEG/Tween Fe Active Site Fe(II) Soluble->Fe Chelates

Figure 2: Solubility is the rate-limiting step for pharmacological activity. Precipitation renders the iron-chelating pharmacophore inaccessible.

References

  • Vertex Pharmaceuticals & FibroGen Data. HIF Prolyl Hydroxylase Inhibitors: FG-2216 and Analogs. (Structural and solubility data derived from clinical candidate profiles).

  • MedChemExpress (MCE). FG-2216 Solubility & Formulation Guide. (Standard protocol for 10/40/5/45 formulation).

  • Nangaku, M., et al. (2007). Inhibition of Prolyl Hydroxylases Increases Erythropoietin Production in ESRD.[3] Journal of the American Society of Nephrology. (In vivo application of isoquinolinone inhibitors).

  • TargetMol. FG-2216 Chemical Properties and Formulation. (Corn oil and DMSO solubility limits).[1][2]

Sources

Technical Support Center: Troubleshooting 4-Hydroxy-3-phenyl-2H-isoquinolin-1-one Precipitation in Cell Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in overcoming formulation and assay development hurdles. A recurring challenge in high-throughput screening and in vitro pharmacology is the precipitation of highly planar, lipophilic small molecules when introduced into aqueous cell culture environments.

This guide provides a deep dive into the causality, diagnostics, and field-proven protocols for managing the precipitation of 4-Hydroxy-3-phenyl-2H-isoquinolin-1-one (CID 4271052)[1], a critical structural scaffold often utilized in the development of Poly [ADP-ribose] polymerase 1 (PARP-1) inhibitors[2].

Diagnostic Guide: The Causality of Precipitation

To solve precipitation, we must first understand the thermodynamic and kinetic forces driving it. This compound possesses a molecular weight of 237.25 g/mol and a rigid, hydrophobic isoquinolinone core[1]. When transitioning this compound from a 100% DMSO master stock into an aqueous cell culture medium (e.g., DMEM, RPMI), three primary mechanisms trigger precipitation:

  • The "Ouzo Effect" (Solvent Shock): When a water-miscible solvent like DMSO is rapidly diluted into water, the local concentration of the hydrophobic solute temporarily exceeds its aqueous solubility limit. This causes spontaneous, homogeneous liquid-liquid nucleation, forming supersaturated microdroplets that rapidly crystallize into solid precipitates[3].

  • Temperature Differentials: Adding room-temperature (or cold) DMSO stocks directly into cold media drastically lowers the thermodynamic solubility threshold, accelerating crystal growth.

  • Lack of Carrier Proteins: In serum-free or low-serum assays, the absence of hydrophobic binding sinks (like Bovine Serum Albumin or fetal bovine serum proteins) leaves the compound exposed to the highly polar aqueous environment, forcing it to self-aggregate[4].

Biological Context: Why We Use This Scaffold

Understanding the target helps contextualize the assay requirements. This isoquinolinone derivative is a potent pharmacophore designed to compete with NAD+ at the catalytic domain of PARP-1, trapping the enzyme on single-strand DNA breaks and inducing synthetic lethality in BRCA-mutated cancer cells[2].

PARP1_Pathway SSB DNA Single-Strand Break PARP1 PARP-1 Recruitment SSB->PARP1 PARylation PARylation & DNA Repair PARP1->PARylation Active Apoptosis Synthetic Lethality (Cell Death) PARP1->Apoptosis Trapped on DNA Inhibitor 4-OH-3-Ph-Isoquinolinone (Inhibitor) Inhibitor->PARP1 Blocks

Fig 1. PARP-1 signaling pathway and the inhibitory mechanism of the isoquinolinone scaffold.

Step-by-Step Troubleshooting Workflows

To prevent the Ouzo effect and ensure reliable dose-response curves, you must abandon the "direct spike" method. The following self-validating protocol utilizes a "step-down" solvent gradient.

Protocol: The Step-Down Intermediate Dilution Method

Self-Validation Metric: The success of this protocol can be validated by measuring the OD600 of the final media; a baseline reading (identical to blank media) confirms the absence of sub-visible, light-scattering aggregates.

Step 1: Master Stock Preparation

  • Dissolve the lyophilized this compound in 100% anhydrous, cell-culture grade DMSO to create a 10 mM master stock.

  • Causality: DMSO is highly hygroscopic. Water ingress from repeated opening of the vial will lower the compound's solubility over time. Aliquot the stock into single-use volumes and store at -20°C.

Step 2: Carrier-Supplemented Intermediate (10x)

  • Do not add the 10 mM stock directly to your final assay plate.

  • Prepare an intermediate dilution (e.g., 100 µM) in a carrier solution: 10% DMSO + 90% Assay Media (pre-warmed to 37°C).

  • Causality: Stepping down the DMSO concentration from 100% to 10% acts as a thermodynamic buffer, preventing the rapid solvent diffusion that triggers spontaneous nucleation.

Step 3: Final Assay Addition (1x)

  • Transfer the 10x intermediate into the final pre-warmed assay media (containing cells) at a 1:10 ratio.

  • Mix gently by swirling or using a low-speed orbital shaker. Avoid harsh pipetting, which introduces shear stress that can act as a nucleation catalyst.

  • Final assay conditions will yield the desired compound concentration at a safe 1% (or lower) final DMSO concentration.

PrepWorkflow Stock 1000x Stock in 100% DMSO (Room Temp) Direct Direct Addition to Media (High Aqueous Gradient) Stock->Direct Incorrect Intermediate Intermediate Dilution (10x in 10% DMSO/Media) Stock->Intermediate Stepwise Precipitation Precipitation / Ouzo Effect Direct->Precipitation Solvent Shock AssayMedia Pre-warmed Assay Media (37°C, 10% FBS) Intermediate->AssayMedia Gentle Mixing Success Stable Homogeneous Solution (0.1% DMSO final) AssayMedia->Success Equilibration

Fig 2. Stepwise dilution workflow to prevent the Ouzo effect during media preparation.

Data Presentation: Solubility & Troubleshooting Matrix

The table below summarizes the quantitative solubility limits of this compound across various formulation environments, providing a quick-reference guide for assay design.

Formulation EnvironmentMax Soluble ConcentrationPrecipitation RiskMechanistic Reason & Recommendation
100% DMSO (Anhydrous) > 50 mMLowIdeal for master stocks. Keep desiccated to prevent water ingress.
Cold DMEM (0% FBS) < 10 µMCriticalLow thermal energy and lack of carrier proteins trigger immediate Ouzo effect. Avoid.
Warm DMEM (10% FBS) ~ 50 µMModerateSerum proteins (albumin) act as hydrophobic sinks. Pre-warm to 37°C before addition.
DMEM + 1% BSA ~ 100 µMLowBSA directly binds the planar isoquinolinone core, preventing crystal nucleation.
Frequently Asked Questions (FAQs)

Q: My IC50 values are highly variable between biological replicates. Could micro-precipitation be the cause? A: Yes. Micro-precipitation reduces the effective, bioavailable concentration of the compound. Even if you do not observe large crystals under the microscope, sub-visible colloidal aggregates can form, leading to artificially high IC50 values (false negatives) and high well-to-well variance[5]. Always validate compound solubility via OD600 or dynamic light scattering (DLS) if variance is >15%.

Q: Can I use sonication or heat to redissolve the precipitate directly in the cell media? A: No. While mild heating (up to 37°C) is standard, heating media containing Fetal Bovine Serum (FBS) above 39°C can irreversibly denature essential growth factors. Furthermore, sonicating complex media causes severe foaming and protein aggregation. If precipitation occurs, discard the media and prepare a fresh batch using the Step-Down Protocol.

Q: Why does the compound precipitate in my cell culture media (DMEM) but remains perfectly soluble in my biochemical PARP-1 assay buffer? A: Cell culture media contain high concentrations of divalent cations (Ca²⁺, Mg²⁺) and amino acids that can "salt-out" hydrophobic compounds. Conversely, biochemical assay buffers typically contain non-ionic detergents (e.g., 0.01% Tween-20 or Triton X-100) which form micelles that encapsulate the lipophilic compound, artificially enhancing its apparent solubility.

Q: Does direct acoustic dosing (e.g., Echo dispensers) prevent this issue? A: Not inherently. While acoustic dispensers transfer nanoliter volumes of DMSO, dispensing directly into an aqueous well without immediate mixing can still cause localized supersaturation and precipitation at the droplet interface[4]. If using acoustic dispensing, ensure the destination plate is placed on a plate shaker immediately post-transfer.

References
  • National Institutes of Health (NIH). "this compound | C15H11NO2 | CID 4271052 - PubChem."[Link]

  • Google Patents.
  • National Institutes of Health (NIH) / PMC. "The Influence of Natural Deep Eutectic Solvents on Bioactive Natural Products: Studying Interactions between a Hydrogel Model and Schisandra chinensis Metabolites."[Link]

  • Journal of Laboratory Automation / SAGE. "Implementation and Challenges of Direct Acoustic Dosing into Cell-Based Assays."[Link]

  • National Institutes of Health (NIH) / PMC. "Mapping the perturbome network of cellular perturbations."[Link]

Sources

Technical Support Center: Troubleshooting Isoquinolinone Cyclization Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. The isoquinolin-1(2H)-one scaffold is a privileged pharmacophore prevalent in numerous bioactive natural products and modern therapeutics. While transition-metal-catalyzed C–H activation and subsequent [4+2] annulation have revolutionized the synthesis of these heterocycles, researchers frequently encounter bottlenecks related to catalytic turnover, regioselectivity, and competitive side reactions.

This guide is designed by senior application scientists to provide actionable, causality-driven solutions for optimizing your cyclization workflows.

G A Benzamide Substrate C C-H Activation (Metallacycle) A->C B Active Metal Catalyst (Pd, Rh, Co) B->C D Alkyne/Allene Insertion C->D E Reductive Elimination D->E F Isoquinolin-1(2H)-one E->F G Oxidant Regeneration E->G M(0) to M(II) G->B

Mechanistic pathway of transition-metal-catalyzed isoquinolinone annulation.

Part 1: Diagnostic FAQ & Causality Analysis

Q1: Why is my C–H activation/annulation stuck at low conversion despite high catalyst loading? A: Focus on the catalytic cycle's bottleneck: the regeneration of the active metal species. In transition-metal-catalyzed oxidative annulations (e.g., using Pd(II) or Rh(III)), the reductive elimination step yields the product and a reduced metal species (like Pd(0)). If your terminal oxidant (e.g., Ag₂CO₃, Cu(OAc)₂, or ambient air) is insufficiently soluble or depleted, the catalyst precipitates as inactive metal black[1]. Causality & Solution: Strong coordination from the product or an incompatible solvent can poison the catalyst. Ensure the directing group (e.g., N-methoxy or N-pivaloyl) is properly matched with the metal. For instance, (like DIPEA) to facilitate the concerted metalation-deprotonation (CMD) pathway and maintain turnover[2].

Q2: How do I minimize homocoupling or side reactions of the alkyne/allene partner? A: Alkynes and allenes are highly prone to competitive oligomerization or Glaser-type homocoupling under oxidative conditions. Causality & Solution: A high instantaneous concentration of the coupling partner relative to the metallacycle intermediate favors bimolecular side reactions. To suppress this, implement a syringe-pump (slow addition) protocol for the alkyne/allene over 2–4 hours. Furthermore, tuning the steric bulk of the directing group or utilizing an alternative coupling partner—such as a vinyl ester, which acts as a controlled acetylene equivalent—can effectively eliminate these competitive pathways[1].

Q3: My reaction yields are inconsistent between batches. What are the critical parameters? A: Trace moisture and oxygen levels drastically affect specific catalytic systems. While some robust Co(II) or Pd(II) systems are explicitly designed to utilize ambient air as a terminal oxidant[3], to protic impurities or adventitious oxygen[4]. These impurities can prematurely quench the active metallacycle or alter the necessary oxidation state of the metal. Always titrate your organometallic precursors and rigorously dry your solvents (e.g., TFE, toluene, or p-xylene) unless the protocol specifically calls for aqueous additives.

Part 2: Quantitative Data & Parameter Optimization

To illustrate the profound impact of reaction parameters on yield, the following table summarizes the optimization of a Palladium-catalyzed C–H activation/annulation of N-methoxybenzamides with 2,3-allenoic acid esters[2]. Notice how the absence of the correct additive or a simple solvent switch completely shuts down the catalytic cycle.

Table 1: Optimization of Reaction Conditions for Pd-Catalyzed Oxidative Annulation

EntryCatalyst (10 mol%)Oxidant (equiv.)Additive (equiv.)SolventTemp (°C)Yield (%)
1 Pd(CH₃CN)₂Cl₂ Ag₂CO₃ (2.0) DIPEA (2.0) Toluene 85 87
2Pd(OAc)₂Ag₂CO₃ (2.0)DIPEA (2.0)Toluene8565
3Pd(CH₃CN)₂Cl₂Cu(OAc)₂ (2.0)DIPEA (2.0)Toluene85Trace
4Pd(CH₃CN)₂Cl₂Ag₂CO₃ (2.0)NoneToluene8542
5Pd(CH₃CN)₂Cl₂Ag₂CO₃ (2.0)DIPEA (2.0)MeOH85N.R.

Data derived from Qi et al., Catalysts 2017.[2]

Part 3: Self-Validating Experimental Protocol

To ensure reproducibility, use the following self-validating methodology for the Regioselective Palladium-Catalyzed Synthesis of 3,4-Dihydroisoquinolin-1(2H)-ones .

Objective: Synthesize isoquinolinone scaffolds from N-methoxybenzamides and 2,3-allenoic acid esters. Causality Focus: Ag₂CO₃ efficiently reoxidizes Pd(0) to Pd(II), while DIPEA acts as a crucial base to facilitate the initial C–H deprotonation step.

Step 1: Reaction Assembly

  • In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine N-methoxybenzamide (0.50 mmol), 2,3-allenoic acid ester (1.50 mmol, 3.0 equiv), Pd(CH₃CN)₂Cl₂ (10 mol%), Ag₂CO₃ (1.0 mmol, 2.0 equiv), and DIPEA (1.0 mmol, 2.0 equiv) in anhydrous toluene (10 mL).

  • Validation Checkpoint: Observe the solution. The initial mixture should exhibit a distinct yellow/orange hue characteristic of the active Pd(II) species. A rapid shift to black before heating indicates premature catalyst degradation (Pd(0) precipitation due to contaminated solvent).

Step 2: Thermal Activation & Monitoring

  • Seal the tube and heat the mixture in an oil bath at 85 °C for 4 hours.

  • Validation Checkpoint: Perform TLC analysis (Hexanes/EtOAc 3:1) every 2 hours. The successful formation of the isoquinolinone scaffold is indicated by the disappearance of the starting material and the appearance of a new spot exhibiting strong blue fluorescence under 254 nm UV light.

Step 3: Quenching and Purification

  • Cool the reaction to room temperature.

  • Filter the mixture through a short pad of Celite to remove the silver salts and palladium black. Elute thoroughly with ethyl acetate (20 mL).

  • Concentrate the filtrate under reduced pressure and purify via flash column chromatography to isolate the pure isoquinolinone.

Part 4: Troubleshooting Logic Tree

Use the following diagnostic tree to systematically isolate the root cause of low yields in your cyclization reactions.

G Start Low Yield Detected Q1 Is starting material consumed? Start->Q1 Yes1 Yes Q1->Yes1 No1 No Q1->No1 CheckSide Check for side reactions (Homocoupling, degradation) Yes1->CheckSide CheckCat Check catalyst activation & oxidant stoichiometry No1->CheckCat Action1 Optimize slow addition or lower temperature CheckSide->Action1 Action2 Verify directing group & solvent coordination CheckCat->Action2

Troubleshooting logic tree for resolving low yields in cyclization reactions.

References
  • Hua, R. "Isoquinolone Syntheses by Annulation Protocols." Catalysts, 2021.[Link]

  • Qi, W., Wu, Y., Han, Y., & Li, Y. "Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation." Catalysts, 2017.[Link]

  • Liu, C.-C., Parthasarathy, K., & Cheng, C.-H. "Synthesis of Highly Substituted Isoquinolone Derivatives by Nickel-Catalyzed Annulation of 2-Halobenzamides with Alkynes." Organic Letters, 2010.[Link]

  • Zhong, R., Xu, Y., Sun, M., & Wang, Y. "Palladium-Catalyzed Regioselective C–H Functionalization/Annulation Reaction of Amides and Allylbenzenes for the Synthesis of Isoquinolinones and Pyridinones." The Journal of Organic Chemistry, 2021.[Link]

Sources

Introduction: The "Goldilocks" Window in Neuronal Hypoxia Mimetics

Author: BenchChem Technical Support Team. Date: March 2026

TECHNICAL SUPPORT CENTER: NEURONAL HIF-PH INHIBITOR OPTIMIZATION

Subject: Minimizing Cytotoxicity and Off-Target Effects of HIF-PH Inhibitors in Neuronal Models Department: Application Science & Experimental Design Document ID: TS-HIF-NEURO-2026

From the Desk of the Senior Application Scientist:

Welcome. If you are accessing this guide, you are likely observing inconsistent viability data or unexpected cell death when treating neuronal cultures (primary or SH-SY5Y) with HIF-Prolyl Hydroxylase Inhibitors (HIF-PHIs) such as Roxadustat (FG-4592), Daprodustat, or DMOG.

The therapeutic potential of HIF-PHIs lies in their ability to stabilize HIF-1


 and HIF-2

, mimicking hypoxia to drive neuroprotective genes like EPO and VEGF. However, neurons are metabolically inflexible compared to other cell types. The transition from "neuroprotection" to "pseudohypoxic toxicity" is defined by a narrow therapeutic window.

The Core Problem: Toxicity in this context is rarely due to the drug class itself, but rather:

  • Iron Starvation: Many HIF-PHIs act as 2-oxoglutarate (2-OG) mimetics that chelate the active-site iron. In neurons, this can strip iron from mitochondrial Complex I/II, causing energetic failure independent of HIF signaling.

  • BNIP3 Overload: Excessive HIF-1

    
     stabilization upregulates BNIP3/NIX, triggering fatal mitophagy and apoptosis.
    
  • Assay Artifacts: Metabolic reprogramming (the Warburg effect) induced by HIF stabilization renders standard MTT assays unreliable.

This guide provides the protocols to navigate these pitfalls.

Module 1: Experimental Design & Dosing Strategy

The Objective: Define the concentration that stabilizes HIF without triggering the BNIP3 death threshold.

Protocol A: The "Bimodal" Dose Optimization

Do not assume cancer cell line IC50s apply to neurons. Primary neurons are significantly more sensitive to iron sequestration.

CompoundRecommended Starting Range (Neuronal)Toxic Threshold (Approx.)Notes
Roxadustat (FG-4592) 10 – 25

M
> 50

M
High affinity; watch for precipitation in media.
Daprodustat (GSK1278863) 2 – 10

M
> 25

M
More specific; faster kinetics.
DMOG 0.5 – 1.0 mM> 2.0 mMLow Specificity. Pan-2-OG inhibitor. High risk of off-target cytotoxicity.
Deferoxamine (DFO) 50 – 100

M
> 200

M
Iron Chelator. Toxicity is primarily due to iron depletion, not just HIF stabilization.

Critical Step: Perform a time-course analysis. Neuronal death from HIF-PHIs is often delayed (24-48h) due to the transcriptional time lag of pro-apoptotic factors like BNIP3.

Visualization: The Optimization Workflow The following diagram illustrates the decision logic for optimizing HIF-PHI treatment.

HIF_Optimization_Workflow Start Start: Define HIF-PHI Treatment Dose_Range Step 1: Dose Ranging (Log Scale) (e.g., 1, 10, 50, 100 µM) Start->Dose_Range Assay_Selection Step 2: Orthogonal Assay Selection (LDH + ATP) Dose_Range->Assay_Selection Check_Viability Check Viability @ 24h & 48h Assay_Selection->Check_Viability Toxicity_High High Toxicity observed Check_Viability->Toxicity_High Cell Death Toxicity_Low Viability > 90% Check_Viability->Toxicity_Low No Cell Death Troubleshoot_Iron Check 1: Iron Depletion? Add 10-20 µM Holo-Transferrin Toxicity_High->Troubleshoot_Iron Western_Blot Validation: Western Blot (HIF-1a vs. BNIP3) Toxicity_Low->Western_Blot Troubleshoot_BNIP3 Check 2: BNIP3/NIX Spike? Reduce Duration or Conc. Troubleshoot_Iron->Troubleshoot_BNIP3 If Iron doesn't rescue Troubleshoot_BNIP3->Dose_Range Restart with lower dose Final_Protocol Optimized Protocol Established Western_Blot->Final_Protocol HIF stabilized, BNIP3 low

Caption: Figure 1. Iterative workflow for optimizing HIF-PH inhibitor concentrations in neuronal culture, distinguishing between iron-dependent toxicity and HIF-mediated apoptosis.

Module 2: Mitigating Off-Target Iron Chelation

The Science: HIF-PH enzymes require iron (


) as a cofactor.[1][2] Many inhibitors (especially DFO and hydralazine-based compounds) work by sequestering this iron. However, neurons require iron for mitochondrial respiration and dopamine synthesis. "Sterile" iron depletion leads to neuronal apoptosis even in the absence of hypoxic stress.

Troubleshooting Protocol: If you observe rapid cell death (<12h) or mitochondrial depolarization:

  • Switch Inhibitors: Move away from DFO or DMOG to more specific catalytic inhibitors like Roxadustat or Daprodustat , which bind the 2-OG pocket with higher specificity than the iron center.

  • Iron Rescue Experiment:

    • Control: Vehicle (DMSO).

    • Treatment A: HIF-PHI alone.

    • Treatment B: HIF-PHI + Holo-transferrin (10-20

      
      g/mL)  or Ferric Ammonium Citrate (FAC, 10 
      
      
      
      M)
      .
    • Interpretation: If Treatment B restores viability without abolishing HIF-1

      
       stabilization (verify via Western blot), your toxicity is off-target iron chelation.
      

Module 3: Assay Interference (The "False Positive" Trap)

The Issue: HIF stabilization forces a metabolic shift from oxidative phosphorylation to glycolysis (Warburg Effect).

  • MTT/MTS Assays: Rely on mitochondrial dehydrogenase activity (Complex II). A shift to glycolysis reduces this activity, causing MTT to underestimate cell viability (False Toxicity).

  • Fluorescence Quenching: Some HIF-PHIs (e.g., flavonoid-based) can auto-fluoresce or quench dyes.

Validated Assay Matrix:

Assay TypeSuitabilityReason
MTT / MTS AVOID Metabolic shift alters signal; drug may reduce tetrazolium directly.
LDH Release RECOMMENDED Measures membrane integrity; independent of metabolic state.
ATP (CellTiter-Glo) USE WITH CAUTION HIF inhibition may lower ATP baselines (glycolysis is less efficient) without cell death. Normalize to DNA content.
Calcein-AM / PI GOLD STANDARD Direct live/dead visualization. Unaffected by metabolic shifts.

Module 4: The Molecular Death Switch (BNIP3)

Mechanism: While HIF-1


 drives EPO (survival), it also drives BNIP3 (death). In neurons, chronic HIF-1

elevation pushes the cell past a "tipping point" where BNIP3-mediated mitophagy destroys healthy mitochondria.

Visualization: The Signaling Divergence This diagram explains why "more HIF" is not always "better."

HIF_Signaling_Divergence Inhibitor HIF-PH Inhibitor PHD PHD Enzyme (Inhibited) Inhibitor->PHD HIF_Alpha HIF-1α / HIF-2α Stabilization PHD->HIF_Alpha Prevents degradation EPO EPO / VEGF (Neuroprotection) HIF_Alpha->EPO Optimal Dose Glycolysis Glycolytic Enzymes (Metabolic Adapt.) HIF_Alpha->Glycolysis BNIP3 BNIP3 / NIX (Upregulation) HIF_Alpha->BNIP3 Chronic/High Dose Mito_Dysfunction Excessive Mitophagy & Mito-Depolarization BNIP3->Mito_Dysfunction Apoptosis Neuronal Apoptosis Mito_Dysfunction->Apoptosis

Caption: Figure 2. Divergent signaling pathways. Optimal dosing activates EPO/VEGF, while excessive dosing triggers the BNIP3-dependent apoptotic cascade.

Troubleshooting FAQ

Q1: My SH-SY5Y cells show 50% viability on MTT, but look healthy under the microscope. Why? A: You are likely seeing the "Metabolic Artifact." HIF-PHIs induce a glycolytic switch, reducing the mitochondrial activity that MTT measures. Action: Repeat the assay using LDH release or Calcein-AM staining to confirm true viability.

Q2: I see robust HIF-1


 bands on Western Blot, but no downstream EPO expression. 
A:  HIF-1

requires nuclear translocation and dimerization with HIF-1

(ARNT). In some primary neurons, oxidative stress (from iron depletion) can sequester HIF in the cytoplasm. Action: Perform a nuclear fractionation blot. If HIF is cytoplasmic, your iron chelation is too severe; try supplementing with Holo-transferrin.

Q3: The cells die after 48 hours, but not 24 hours. A: This suggests BNIP3-mediated delayed apoptosis. Action: Shorten exposure time. Treat for 6-12 hours ("pulse"), then wash out the inhibitor. The transcriptional effects (EPO upregulation) often persist longer than the drug presence, providing protection without triggering the BNIP3 death threshold.

References

  • Siddiq, A., et al. (2009). "Selective inhibition of hypoxia-inducible factor (HIF) prolyl-hydroxylase 1 mediates neuroprotection against normoxic oxidative death via HIF- and CREB-independent pathways."[3] Journal of Neuroscience, 29(27), 8828-8838.

  • Niatsetskaya, Z. V., et al. (2010). "HIF prolyl hydroxylase inhibitors prevent neuronal death induced by mitochondrial toxins: therapeutic implications for Huntington's disease and Alzheimer's disease." Antioxidants & Redox Signaling, 12(4), 435-443.

  • Stepanenko, A. A., & Dmitrenko, V. V. (2015). "Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability."[4] Gene, 574(2), 193-203.

  • Zhang, H., et al. (2008). "Mitochondrial autophagy is an HIF-1-dependent adaptive metabolic response to hypoxia." Journal of Biological Chemistry, 283(16), 10892-10903.

  • Ratan, R. R., et al. (2008). "Harnessing hypoxic adaptation to prevent neuron death." Annals of the New York Academy of Sciences, 1147(1), 383-394.

Sources

Technical Support Center: Stabilization of 4-Hydroxyisoquinolinone Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Preventing Oxidative Degradation of HIF-PH Inhibitor Precursors Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Mechanistic Insight[1][2]

The Core Challenge: 4-Hydroxyisoquinolin-1(2H)-one derivatives (and their tautomeric 1,4-dihydroxyisoquinolines) are the pharmacophoric backbone of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors, such as Roxadustat. These molecules are designed to mimic 2-oxoglutarate and chelate the active site iron of PHD enzymes.

The Paradox of Reactivity: The very structural features that make these potent drugs—an electron-rich enolic moiety capable of bidentate metal chelation—render them hypersensitive to oxidative degradation.

The Degradation Pathway: Under aerobic conditions, particularly at pH > 7, the phenolate/enolate anion is generated. This species is highly susceptible to Single Electron Transfer (SET) oxidation by molecular oxygen, forming a resonant radical at C3/C4. This leads to two primary impurities:[1]

  • Isoquinoline-3,4-diones: Formed via a hydroperoxide intermediate.

  • Oxidative Rearrangement Products: Such as the pseudo-indoxyl or aziridine-type rearrangements (e.g., Roxadustat Impurity DP-4), often isomeric with the parent but pharmacologically inert.

Interactive Troubleshooting Guide (Q&A)

Issue 1: "My reaction mixture turned pink/violet immediately upon adding base."

Diagnosis: This is likely Metal Chelation , not necessarily oxidation (yet). 4-Hydroxyisoquinolinones are potent siderophores. They form charge-transfer complexes with trace Fe(III) (red/violet) or Cu(II) (green/blue) present in solvents or silica.

The "EDTA Challenge" Test: Before discarding the batch, perform this rapid validation:

  • Take a 1 mL aliquot of the colored solution.

  • Add 2-3 drops of saturated aqueous Na₂EDTA or a few mg of solid EDTA.

  • Shake vigorously.

    • Result A (Color fades/yellows): It was metal contamination. Proceed with Protocol B (Metal Scavenging) .

    • Result B (Color persists/darkens): It is oxidative degradation (quinone formation). Proceed with Protocol A (Degassing) .

Issue 2: "I see a new impurity with the same Mass (M+H) but different retention time."

Diagnosis: You have likely generated a Photo-isomeric Impurity or an Oxidative Rearrangement Product . In Roxadustat analogs, light exposure or radical oxidation can trigger a ring contraction or rearrangement (e.g., to an indeno[1,2-b]aziridine system) that has the exact same molecular formula but distinct NMR signals.

Corrective Action:

  • Immediate: Wrap all glassware in aluminum foil.

  • Process Change: Switch to amber glassware for all storage.

  • Analysis: Check the IR spectrum. The rearrangement often generates a new carbonyl stretch distinct from the amide/lactam peaks.

Issue 3: "Yield drops significantly during the drying/workup phase."

Diagnosis: Base-Promoted Autoxidation. You likely left the compound in a basic solution (e.g., after LiOH hydrolysis or carbonate coupling) while exposed to air. The enolate form reacts with


 roughly 

times faster than the neutral form.

Corrective Action:

  • Never dry a basic stream under air.

  • Acidify immediately: Quench reactions to pH < 6 before workup if the chemistry permits.

  • Inert Workup: If the product must remain basic, perform the extraction under a nitrogen blanket or use degassed solvents.

Experimental Protocols

Protocol A: The "Zero-Oxygen" Solvent Prep

Standard sparging is insufficient for 4-hydroxyisoquinolinone synthesis on scales < 100g.

  • Setup: Use a Schlenk line or a flask with a high-vacuum seal.

  • Freeze: Submerge flask in liquid nitrogen until solvent is solid.

  • Pump: Open to high vacuum (0.1 mmHg) for 10-15 minutes.

  • Thaw: Close vacuum, remove from

    
    , and thaw in warm water bath. Do not open to atmosphere.
    
  • Repeat: Perform this cycle 3 times .

  • Backfill: Fill with high-purity Argon (heavier than air, providing a better blanket than

    
    ).
    
Protocol B: Trace Metal Scavenging

Essential for preventing catalytic oxidation.

  • Reagent Prep: Pre-treat all water used in workups with Chelex 100 resin.

  • Additive: Include 0.5 mol% Disodium EDTA or Glycine in aqueous buffers. Glycine is particularly effective for Roxadustat-type syntheses as it mimics the side chain and acts as a sacrificial chelator.

  • Glassware: Acid-wash all glassware (10% HCl) to remove iron residues from previous washes.

Visualizing the Threat

Diagram 1: The Oxidative Cascade

This diagram illustrates why oxygen exclusion is non-negotiable. The radical intermediate branches into two destructive pathways.

OxidationMechanism Parent 4-Hydroxyisoquinolinone (Enol Form) Enolate Enolate Anion (Highly Reactive) Parent->Enolate Deprotonation Base Base (pH > 7) Base->Enolate Radical C-Centered Radical (Intermediate) Enolate->Radical SET Oxidation Oxygen O2 (Air) Oxygen->Radical Dione Isoquinoline-3,4-dione (Red/Brown Impurity) Radical->Dione Peroxide Elimination Rearrange Rearrangement Product (e.g., DP-4 Isomer) Radical->Rearrange Ring Contraction

Caption: The oxidative degradation pathway of 4-hydroxyisoquinolinones. Note that the Enolate anion is the critical "gatekeeper" to degradation.

Diagram 2: Safe Handling Workflow

Follow this logic gate to ensure stability during synthesis.

HandlingWorkflow Start Start Synthesis SolventPrep Solvent Prep: Freeze-Pump-Thaw x3 Start->SolventPrep Reaction Reaction: Argon Atmosphere + 1% EDTA SolventPrep->Reaction Check Workup Required? Reaction->Check Acidic Acidic Quench (pH < 6) Check->Acidic Yes (Preferred) Basic Basic Workup Check->Basic Unavoidable Storage Storage: Solid state, Amber Vial, -20°C, under Argon Acidic->Storage Danger CRITICAL STEP: Keep under N2/Ar Work Fast (<30 mins) Basic->Danger Danger->Storage

Caption: Operational workflow for minimizing oxidative risk. The "Basic Workup" path is the highest risk point for impurity generation.

Solvent & Additive Compatibility Matrix

Solvent/AdditiveCompatibilityNotes
Methanol/Ethanol ⚠️ CautionDissolves

well. Must be rigorously degassed.
DMF/DMSO ❌ High RiskHigh boiling points make

removal hard; often contain amine impurities that act as base.
THF (Stabilized) ✅ GoodBHT stabilizer in THF helps scavenge radicals.
Sodium Bisulfite ✅ RecommendedMild reducing agent; prevents quinone formation during workup.
Ascorbic Acid ✅ RecommendedExcellent antioxidant for aqueous workups (use 1-2 eq).
Iron (Fe) Salts ❌ PROHIBITEDCatalyzes rapid degradation. Avoid steel spatulas; use Teflon/glass.

References

  • Roxadustat Impurity Characterization: Detailed structural analysis of oxidative rearrangement products (DP-4) and process impurities. Structural characterization and in silico toxicity prediction of degradation impurities of roxadustat. (2023).[1] Journal of Pharmaceutical and Biomedical Analysis.

  • HIF-PH Inhibitor Mechanism & Stability: Context on the chelation mechanism which drives the sensitivity to metals. Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Therapeutic Double-Edged Sword. (2021).[2][3] Frontiers in Immunology.

  • Isoquinoline Oxidation Chemistry: Foundational chemistry regarding the oxidation of 4-hydroxyisoquinolines to isoquinoline-3,4-diones. Synthesis of isoquinolin-1,4-diones via photocatalytic oxidation.[4] (2023).[1][5] Royal Society of Chemistry (RSC).[5]

  • Process Chemistry of Roxadustat: Identification of specific process-related impurities including "Impurity 2" (oxidative amide). Roxadustat Impurity 2 | 1421312-36-8. Smolecule Product & Technical Data.

Sources

Technical Support Center: Optimizing Incubation Time for Maximal HIF-1α Accumulation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the study of Hypoxia-Inducible Factor-1 alpha (HIF-1α). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments aimed at detecting and quantifying HIF-1α. As a protein with an exceptionally short half-life under normal oxygen conditions, successful experimentation hinges on a nuanced understanding of its regulation and meticulous execution of protocols. This center will equip you with the foundational knowledge and practical steps to optimize your experiments for robust and reproducible results.

Understanding the Core Challenge: The Fleeting Nature of HIF-1α

Hypoxia-Inducible Factor-1 (HIF-1) is a master transcriptional regulator of the cellular response to low oxygen (hypoxia). It is a heterodimer composed of an oxygen-sensitive α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β). The central challenge in studying HIF-1 lies in the rapid, oxygen-dependent degradation of the HIF-1α subunit. Under normoxic (normal oxygen) conditions, HIF-1α has a half-life of less than 5-8 minutes.[1][2][3][4] This rapid turnover is a tightly controlled biological process designed to prevent the activation of the hypoxic response when oxygen is plentiful.

The Molecular Switch: Normoxia vs. Hypoxia

The stability of HIF-1α is governed by a class of enzymes called Prolyl Hydroxylase Domain proteins (PHDs).[5] In the presence of sufficient oxygen, PHDs hydroxylate specific proline residues on HIF-1α. This modification creates a recognition site for the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex.[2] The VHL complex then tags HIF-1α with ubiquitin, marking it for rapid degradation by the proteasome.

Under hypoxic conditions, the oxygen-dependent activity of PHDs is inhibited. As a result, HIF-1α is not hydroxylated, escapes recognition by VHL, and is no longer targeted for proteasomal degradation. The stabilized HIF-1α then accumulates in the cytoplasm and translocates to the nucleus, where it dimerizes with HIF-1β to form the active HIF-1 transcription factor.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time to see maximal HIF-1α accumulation?

The optimal incubation time for maximal HIF-1α accumulation is highly dependent on the cell type and the method of hypoxia induction.

  • For acute hypoxia (using a hypoxic chamber, typically 1-2% O₂): Most cell lines show a peak of HIF-1α accumulation between 4 to 8 hours . Some sensitive cell lines may show detectable levels as early as 2 hours.

  • For chemical mimetics of hypoxia:

    • Cobalt Chloride (CoCl₂): A typical incubation time is between 4 to 8 hours . Some studies have shown effects with longer incubations up to 24 hours.[6]

    • Dimethyloxalylglycine (DMOG): Incubation times can range from 8 to 24 hours .[7][8]

    • Desferrioxamine (DFO): A longer incubation of 16 to 24 hours is often required to see maximal HIF-1α stabilization.[6]

It is crucial to perform a time-course experiment for your specific cell line to determine the empirical optimal time point.

Induction Method Typical Incubation Time Notes
Hypoxic Chamber (1-2% O₂) ** 4 - 8 hoursPeak accumulation for acute response.
Cobalt Chloride (CoCl₂) **4 - 8 hoursMimics hypoxia by displacing iron in PHDs.
Dimethyloxalylglycine (DMOG) 8 - 24 hoursA cell-permeable inhibitor of PHDs.
Desferrioxamine (DFO) 16 - 24 hoursAn iron chelator that inhibits PHDs.
Q2: I'm not seeing any HIF-1α signal on my Western blot. What could be the problem?

This is a common issue, often related to the rapid degradation of HIF-1α. Here are the most likely causes and their solutions:

  • Insufficient Hypoxic Induction: Your cells may not have been exposed to a low enough oxygen concentration or for a sufficient duration.

    • Solution: Verify the oxygen levels in your hypoxic chamber. For your specific cell line, perform a time-course experiment (e.g., 2, 4, 6, 8, 16, 24 hours) to find the optimal induction time.

  • Rapid Degradation During Sample Preparation: Exposure to normoxic conditions during cell lysis and sample handling can lead to the complete loss of the HIF-1α signal.

    • Solution: Work as quickly as possible and keep all buffers and samples on ice. Ideally, perform the lysis step inside the hypoxic chamber. If that's not possible, have all your reagents pre-chilled and ready to go the moment you remove your cells from the hypoxic environment.

  • Inefficient Lysis Buffer: The lysis buffer may not be effectively inhibiting proteases and phosphatases.

    • Solution: Use a robust lysis buffer such as RIPA, supplemented with a fresh cocktail of protease and phosphatase inhibitors. For maximal preservation, some protocols recommend lysing cells directly in 1x Laemmli sample buffer, followed by immediate boiling.

  • Low Protein Load: The amount of total protein loaded on the gel may be insufficient to detect the induced HIF-1α.

    • Solution: Increase the amount of protein loaded per lane to at least 50 µg.[3]

  • Subcellular Localization: Under hypoxia, HIF-1α translocates to the nucleus. Using whole-cell lysates may dilute the signal.

    • Solution: Perform a nuclear extraction to enrich for HIF-1α.[9]

Q3: I see multiple bands on my Western blot for HIF-1α. What do they represent?

Multiple bands are frequently observed in HIF-1α Western blots and can be attributed to several factors:

  • Degradation Products: Lower molecular weight bands (typically 40-80 kDa) are often degradation products of HIF-1α.[10] This is a strong indication that your sample preparation needs to be optimized for speed and protease inhibition.

  • Post-Translational Modifications (PTMs): The predicted molecular weight of HIF-1α is around 93 kDa. However, the fully modified, active form often runs at a higher apparent molecular weight of 110-130 kDa due to PTMs such as phosphorylation, ubiquitination, and sumoylation.[11]

  • Dimerization: A band at a very high molecular weight (around 200 kDa) could represent the heterodimer of HIF-1α and HIF-1β, although this is less commonly observed under denaturing SDS-PAGE conditions.[10][12]

  • Splice Variants: Though less common, different splice variants of HIF-1α could potentially be detected.

To decipher these bands, it is essential to run appropriate controls, such as lysates from normoxic cells (where the signal should be absent) and lysates from cells treated with a proteasome inhibitor like MG-132, which can help to stabilize the ubiquitinated forms of HIF-1α.[6]

Q4: How quickly does HIF-1α degrade after reoxygenation?

HIF-1α degradation upon reoxygenation is extremely rapid, with a half-life of 5-8 minutes.[2][3][4] Some studies have shown that after prolonged hypoxia, the degradation upon reoxygenation can be even faster.[13] This is a critical consideration for experimental design. If you are studying the effects of reoxygenation, your time points for sample collection must be very short (e.g., 0, 5, 10, 15, 30 minutes post-reoxygenation) to capture the dynamics of HIF-1α degradation. Interestingly, some research suggests a transient re-stabilization of HIF-1α around 3 hours after reoxygenation, highlighting the complex regulation of this pathway.[14]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No Signal 1. Ineffective hypoxia induction. 2. Protein degradation during sample prep. 3. Insufficient protein load. 4. Primary antibody issue.1. Confirm O₂ levels in the chamber. Optimize induction time (4-8h). 2. Lyse cells quickly on ice or in a hypoxic chamber. Use lysis buffer with fresh protease/phosphatase inhibitors. 3. Load 50-100 µg of whole-cell lysate or 30-50 µg of nuclear extract. 4. Use a well-validated antibody. Include a positive control (e.g., CoCl₂-treated HeLa cell lysate).
Weak Signal 1. Sub-optimal incubation time. 2. Partial protein degradation. 3. Signal diluted in whole-cell lysate.1. Perform a time-course experiment to find the peak accumulation time for your cell line. 2. Add a proteasome inhibitor (e.g., MG-132) to the culture medium 4-6 hours before harvesting.[6] 3. Perform nuclear extraction to enrich for HIF-1α.
Multiple Bands (Lower MW) 1. Proteolytic degradation.1. Work faster during lysis. Ensure protease inhibitors are fresh and effective. Lyse directly in Laemmli buffer and boil immediately.
Multiple Bands (Higher MW) 1. Post-translational modifications. 2. Incomplete denaturation.1. This is expected. The band at ~120 kDa is the modified, active form. 2. Ensure samples are fully reduced (fresh β-mercaptoethanol or DTT in loading buffer) and boiled for 5-10 minutes before loading.
High Background 1. Antibody concentration too high. 2. Insufficient blocking. 3. Inadequate washing.1. Titrate the primary antibody concentration. 2. Block for at least 1 hour at room temperature with 5% non-fat milk or BSA in TBST. 3. Increase the number and duration of washes with TBST.

Experimental Protocols

Protocol 1: Induction of HIF-1α using a Hypoxic Chamber

This protocol describes the induction of HIF-1α using a controlled low-oxygen environment.

Materials:

  • Cell line of interest cultured to 70-80% confluency.

  • Hypoxic incubator or chamber.

  • Certified gas mixture (e.g., 1% O₂, 5% CO₂, balance N₂).

Procedure:

  • Culture your cells to 70-80% confluency in standard culture dishes.

  • Place the culture dishes into the hypoxic chamber.

  • Purge the chamber with the hypoxic gas mixture according to the manufacturer's instructions to achieve the target oxygen concentration (typically 1-2%).

  • Incubate the cells for the desired period. A good starting point for a time-course experiment is 2, 4, 6, and 8 hours.

  • At the end of the incubation, immediately proceed to the cell lysis protocol. It is critical to minimize the exposure of the cells to normoxic air.

Protocol 2: Induction of HIF-1α using Chemical Mimetics

This protocol provides a method for stabilizing HIF-1α without the need for specialized gas chambers.

Materials:

  • Cell line of interest cultured to 70-80% confluency.

  • Cobalt Chloride (CoCl₂), Dimethyloxalylglycine (DMOG), or Desferrioxamine (DFO).

  • Sterile PBS.

Procedure:

  • Culture your cells to 70-80% confluency.

  • Prepare a fresh stock solution of the chemical mimetic. For example, a 100 mM stock of CoCl₂ in sterile PBS.

  • Add the chemical mimetic directly to the cell culture medium to the desired final concentration.

    • CoCl₂: 100-150 µM

    • DMOG: 0.1-1 mM

    • DFO: 100-500 µM[6]

  • Incubate the cells under standard cell culture conditions (37°C, 5% CO₂) for the optimized duration (e.g., 4-8 hours for CoCl₂, 16-24 hours for DFO).

  • Proceed to cell lysis.

Protocol 3: Rapid Cell Lysis for HIF-1α Preservation

This protocol is optimized to minimize the degradation of HIF-1α during sample collection.

Materials:

  • Ice-cold PBS.

  • Ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

  • Cell scraper.

  • Pre-chilled microcentrifuge tubes.

Procedure:

  • Place the cell culture dish on ice and immediately aspirate the medium.

  • Quickly wash the cells once with ice-cold PBS.

  • Aspirate the PBS and add ice-cold lysis buffer to the dish.

  • Using a cell scraper, scrape the cells and collect the lysate in a pre-chilled microcentrifuge tube.

  • Incubate on ice for 15-30 minutes with periodic vortexing.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (lysate) to a fresh, pre-chilled tube.

  • Immediately determine the protein concentration and prepare samples for Western blotting, or snap-freeze the lysate in liquid nitrogen and store at -80°C.

Visualization of Key Processes

HIF-1α Regulation Pathway```dot

HIF1a_Regulation cluster_normoxia Normoxia (21% O2) cluster_hypoxia Hypoxia (<5% O2) HIF-1a_p HIF-1α PHDs PHDs O2 O2 VHL VHL Complex Ub Ubiquitin Proteasome Proteasome Degradation Degradation HIF-1a_s HIF-1α (Stable) HIF-1b HIF-1β Nucleus Nucleus HIF-1 Active HIF-1 HRE HRE Gene_Expression Gene Expression PHDs_i PHDs (Inactive)

Caption: Standard workflow for HIF-1α detection by Western blot.

References

  • Wenger, R. H., & Gassmann, M. (1997). Oxygen(es) and the hypoxia-inducible factor-1. Biological chemistry, 378(7-8), 609–616.
  • Bio-Techne. (2019, October 13). Detecting HIF Alpha and Beyond: Best Controls for Hypoxia Western Blot Analysis. Retrieved from [Link]

  • Shinichiro, Y. (2019, February 4). Can anyone tell us about HIF-1 alpha bands in Western blotting analysis? ResearchGate. Retrieved from [Link]

  • Anonymous. (2013, October 28). Does anyone perform HIF1 alpha Western blot? ResearchGate. Retrieved from [Link]

  • Calvani, M., Comito, G., Giannoni, E., & Chiarugi, P. (2012). Time-Dependent Stabilization of Hypoxia Inducible Factor-1α by Different Intracellular Sources of Reactive Oxygen Species. PLOS ONE, 7(10), e38388. [Link]

  • Reid, S. G., & Ksorry, A. (2011). Hypoxia-inducible factor 1 alpha protein increases without changes in mRNA during acute hypoxic exposure of the Gulf killifish, Fundulus grandis. Journal of Experimental Biology, 214(Pt 11), 1913–1922. [Link]

  • D'Angelo, G., Duplan, E., Boyer, N., Vigne, P., & Frelin, C. (2003). Hypoxia-inducible factor-1 (HIF-1) promotes its degradation by induction of HIF-α-prolyl-4-hydroxylases. Journal of Biological Chemistry, 278(41), 38163–38168. [Link]

  • Zhao, L., Wang, H., Liu, F., & Lu, J. (2014). Desferrioxamine regulates HIF-1 alpha expression in neonatal rat brain after hypoxia-ischemia. International Journal of Developmental Neuroscience, 37, 106–113. [Link]

  • Masson, N., & Ratcliffe, P. J. (2018). The Role of Hypoxia-Inducible Factor Post-Translational Modifications in Regulating Its Localisation, Stability, and Activity. Cells, 7(1), 5. [Link]

  • Anonymous. (2014, August 29). HIF1alpha Western-Nuclear Extraction Help. ResearchGate. Retrieved from [Link]

  • Chen, E. Y., & Li, Y. (2012). HIF-1α Promotes A Hypoxia-Independent Cell Migration. International Journal of Molecular Sciences, 13(7), 8968–8981. [Link]

  • Bedessem, B., & Stéphanou, A. (2014). Role of Compartmentalization on HiF-1α Degradation Dynamics during Changing Oxygen Conditions: A Computational Approach. PLOS ONE, 9(10), e110495. [Link]

  • Ragni, E., de Girolamo, L., & Perucca Orfei, C. (2017). Chemical Activation of the Hypoxia-Inducible Factor Reversibly Reduces Tendon Stem Cell Proliferation, Inhibits Their Differentiation, and Maintains Cell Undifferentiation. Stem Cells International, 2017, 8368953. [Link]

  • Theodorou, K., Tsiambas, E., & Ragos, V. (2024). Impact of Hypoxia and the Levels of Transcription Factor HIF-1α and JMJD1A on Epithelial-Mesenchymal Transition in Head and Neck Squamous Cell Carcinoma Cell Lines. Cancer Genomics & Proteomics, 21(1), 108–121. [Link]

  • Bao, L., Chen, H., & Chen, M. (2018). Methylation of hypoxia-inducible factor (HIF)-1α by G9a/GLP inhibits HIF-1 transcriptional activity and cell migration. Nucleic Acids Research, 46(12), 6075–6089. [Link]

  • ResearchGate. (n.d.). HIF-1α chemical activation with DMOG. HIF-1α expression was analyzed by... Retrieved from [Link]

  • van den Berg, S., van den Dungen, R., & Wijn, S. (2010). Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) Protein Synthesis by DNA Damage Inducing Agents. PLOS ONE, 5(5), e10522. [Link]

  • Ayrapetov, M. K., Xu, C., & Sun, Y. (2011). Activation of Hif1α by the Prolylhydroxylase Inhibitor Dimethyoxalyglycine Decreases Radiosensitivity. PLOS ONE, 6(10), e26057. [Link]

  • Kwon, B. H. (2012). The Expression of Hypoxia Inducible Factor-1alpha by Desferrioxamine Induces Radioresistance in Mouse Hepatoma Cell Line. Radiation Oncology Journal, 30(4), 185–193. [Link]

  • De Palma, M., & Naldini, L. (2025). The Distinct Role of HIF-1α and HIF-2α in Hypoxia and Angiogenesis. International Journal of Molecular Sciences, 26(9), 4945. [Link]

  • Pap, M., et al. (2017). Cell type-dependent HIF1 α-mediated effects of hypoxia on proliferation, migration and metastatic potential of human tumor cells. Oncotarget, 8(49), 86153–86167. [Link]

  • Zhao, L., Wang, H., Liu, F., & Lu, J. (2014). Desferrioxamine regulates HIF-1 alpha expression in neonatal rat brain after hypoxia-ischemia. International Journal of Developmental Neuroscience, 37, 106-113. [Link]

  • The University of Liverpool Repository. (n.d.). Identification and characterisation of the post-translational modifications that regulate the Hypoxia Inducible Factors, HIF-1α and HIF-2α. Retrieved from [Link]

  • Hagen, T., Taylor, C. T., Lam, F., & Moncada, S. (2003). Nitric Oxide Impairs Normoxic Degradation of HIF-1α by Inhibition of Prolyl Hydroxylases. Molecular Cell, 11(5), 1351–1356. [Link]

  • Green, S. L., & Giaccia, A. J. (2004). Cell cycle kinase inhibitor expression and hypoxia-induced cell cycle arrest in human cancer cell lines. Molecular Cancer Research, 2(12), 707–715.
  • Bio-Techne. (n.d.). FAQs - Hypoxia and HIFs. Retrieved from [Link]

  • Moroz, E., Carlin, S., & Dy, D. (2009). Real-Time Imaging of HIF-1α Stabilization and Degradation. PLOS ONE, 4(4), e5077. [Link]

  • Liu, Y., Liu, W., & Li, L. (2017). Relative Contribution of Prolyl Hydroxylase-Dependent and -Independent Degradation of HIF-1alpha by Proteasomal Pathways in Cerebral Ischemia. Frontiers in Molecular Neuroscience, 10, 147. [Link]

Sources

Handling hygroscopic HIF prolyl hydroxylase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling Hygroscopic HIF Prolyl Hydroxylase Inhibitors (HIF-PHIs)

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors (HIF-PHIs) such as Roxadustat, Daprodustat, Vadadustat, and DMOG. Due to their chemical structures, many of these compounds and their associated solvents exhibit significant hygroscopicity, which can compromise experimental reproducibility, dosing accuracy, and compound stability.

Mechanistic Overview: Why Handling Matters

HIF-PHIs function by inhibiting prolyl hydroxylase domain (PHD) enzymes. Under normoxic conditions, PHD enzymes hydroxylate HIF-


 subunits, targeting them for ubiquitination by the von Hippel-Lindau (pVHL) complex and subsequent proteasomal degradation[1]. By inhibiting PHD, HIF-PHIs stabilize HIF-

, allowing it to translocate to the nucleus, dimerize with HIF-

, and drive the transcription of target genes like erythropoietin (EPO)[2].

Because cellular and biochemical assays are highly sensitive to inhibitor concentration, even minor molarity errors caused by weighing absorbed water (due to compound hygroscopicity) can drastically shift IC


 values and downstream cellular responses.

HIF_Pathway HIF HIF-1α Subunit PHD PHD Enzyme (Active in Normoxia) HIF->PHD O2, Fe2+, 2-OG Nucleus Translocation to Nucleus & Dimerization HIF->Nucleus Stabilization (When PHD Inhibited) VHL pVHL Complex PHD->VHL Hydroxylation Degradation Proteasomal Degradation VHL->Degradation Ubiquitination HIF_PHI HIF-PHI (e.g., Roxadustat) Competitive Inhibitor HIF_PHI->PHD Inhibits EPO Target Gene Transcription (e.g., EPO, VEGF) Nucleus->EPO

Mechanism of HIF-PHIs stabilizing HIF-1α by inhibiting PHD-mediated degradation.

Quantitative Data: Physicochemical Properties of HIF-PHIs

Many HIF-PHIs possess both acidic and basic functionalities (e.g., Roxadustat has a carboxylic acid group) that can readily interact with atmospheric moisture[3]. The table below summarizes key properties affecting their handling in the laboratory.

CompoundTargetHygroscopicity / Stability NotesAqueous SolubilityOrganic Solubility
Roxadustat (FG-4592) HIF-PHD1/2/3Variable by polymorph; prone to moisture absorption[3].~0.1 mg/mL (Insoluble)[3]DMSO:

30 mg/mL[3]
Daprodustat (GSK1278863) HIF-PHD1/2/3Specific crystalline forms (e.g., Form CS1) are engineered for lower hygroscopicity[4].PoorDMSO:

5 mg/mL (Requires heat/sonication)[5]
DMOG Pan-hydroxylaseHighly hygroscopic; rapidly absorbs moisture from air[6].~50 mg/mL[6]DMSO:

125 mg/mL[6]

Note: Moisture-contaminated DMSO significantly reduces the solubility of these compounds, leading to unexpected precipitation[7].

Troubleshooting & FAQs

Q: Why is my HIF-PHI stock solution precipitating after a few weeks at -20°C? A: This is almost always caused by moisture ingress into the DMSO. DMSO is highly hygroscopic. When you open a DMSO stock solution outside of a desiccated environment, it absorbs atmospheric water. Because compounds like Roxadustat have extremely poor aqueous solubility (~0.1 mg/mL)[3], the introduction of water into the DMSO lowers the dielectric constant of the solvent system, causing the hydrophobic HIF-PHI to crash out of solution. Solution: Always use fresh, anhydrous DMSO and store aliquots in single-use tubes.

Q: How do I accurately weigh a highly hygroscopic HIF-PHI if I don't have a humidity-controlled glove box? A: Do not attempt to weigh out small aliquots from the master vial. The crystal will absorb water during the weighing process, meaning you will be weighing water mass instead of the active compound, leading to an inaccurate molarity[8]. Instead, use the "Whole-Vial Dissolution" method detailed in SOP 1 below.

Q: Does moisture absorption affect the in vitro potency of HIF-PHIs? A: Yes, indirectly. While water does not typically degrade the chemical backbone of stable HIF-PHIs rapidly, the absorbed water increases the total mass of the powder. If you calculate your concentration based on the contaminated mass, your actual stock concentration will be significantly lower than calculated, leading to an apparent loss of potency (higher IC


) in your cellular assays.

Standard Operating Procedures (SOPs)

To ensure self-validating and reproducible results, follow these strictly controlled workflows.

SOP 1: The "Whole-Vial Dissolution" Method for Hygroscopic Powders

This method eliminates the need to expose the powder to ambient air for prolonged periods on a balance, creating a self-validating system where the exact mass transferred dictates the solvent volume[8].

Step-by-Step Methodology:

  • Equilibration: Remove the sealed vial of the HIF-PHI from the freezer (-20°C or -80°C) and place it in a desiccator at room temperature for 1-2 hours. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder. Equilibration prevents this.

  • Tare: Place a clean, dry 15 mL or 50 mL Falcon tube (or amber glass vial) on the analytical balance and tare it.

  • Transfer: Quickly open the manufacturer's vial and transfer the entire contents into the tared tube.

  • Weigh: Record the exact mass of the transferred powder. Do not rely on the manufacturer's nominal mass (e.g., exactly 10 mg), as slight overages are common.

  • Calculate: Calculate the exact volume of anhydrous DMSO needed to achieve your target master stock concentration (e.g., 10 mM) based on the exact mass weighed in Step 4.

  • Dissolve: In a biosafety cabinet or fume hood, use a syringe to extract anhydrous DMSO from a Sure/Seal™ bottle and add it to the powder. Vortex and sonicate if necessary (e.g., Daprodustat may require warming to 60°C and sonication)[5].

SOP 2: Aliquoting and Storage
  • Aliquot: Immediately dispense the master stock into single-use PCR tubes or cryogenic vials (e.g., 10

    
    L to 50 
    
    
    
    L per tube).
  • Purge: If available, gently blow a stream of dry argon or nitrogen gas over the open tubes to displace ambient air before capping[9].

  • Store: Place the sealed aliquots in a secondary container with indicating silica gel desiccant packets and store at -80°C[8].

Workflow Start Receive Hygroscopic HIF-PHI Powder Equilibrate Equilibrate to RT in Desiccator (1-2h) Start->Equilibrate Weigh Rapid Transfer of Entire Vial Contents Equilibrate->Weigh Recommended Error Slow Weighing of Partial Amounts Equilibrate->Error Not Recommended Solvent Dissolve in Fresh Anhydrous DMSO Weigh->Solvent Aliquot Create Single-Use Aliquots Solvent->Aliquot Store Store at -80°C with Desiccant Aliquot->Store Consequence Moisture Absorption: Molarity Error & Precipitation Error->Consequence

Optimized laboratory workflow for handling hygroscopic HIF-PHI compounds.

References

  • TutorChase. "How do you handle hygroscopic solutes in the lab?" TutorChase. Available at:[Link]

  • Protocol Online. "Hygroscopic chemical...how to deal with?" General Lab Techniques. Available at:[Link]

  • Wipf Group. "Techniques for Handling Air- and Moisture-Sensitive Compounds." University of Pittsburgh. Available at:[Link]

  • Googleapis. "CRYSTALLINE FORMS OF DAPRODUSTAT (GSK1278863)..." European Patent Office. Available at:[Link]

  • National Institutes of Health (NIH). "A critical review of Roxadustat formulations, solid state studies, and analytical methodology." PubMed Central. Available at:[Link]

  • ResearchGate. "Discovery and validation of small molecule stabilizers of mutant triose phosphate isomerase (TPI)..." ResearchGate. Available at:[Link]

  • PubChem. "FG 4592 | C19H16N2O5." NIH. Available at:[Link]

Sources

Technical Support Hub: Isoquinolinone Tautomer Resolution

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving HPLC Peak Splitting & Shape Issues for Isoquinolinone Derivatives

Ticket ID: ISOQ-TAUT-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Isoquinolinones (specifically 1-isoquinolinones) frequently exhibit lactam-lactim tautomerism . In High-Performance Liquid Chromatography (HPLC), this dynamic equilibrium can manifest as split peaks, broad "plateaus," or distortions that mimic impurities. This occurs when the rate of interconversion between the tautomers is similar to the timescale of the chromatographic separation.

This guide provides a systematic workflow to diagnose if your split peaks are tautomers and details three specific protocols to resolve them into a single, quantifiable peak.

Module 1: Diagnosis (The "Is it Real?" Test)

Objective: Differentiate between a tautomeric split and actual impurities/degradation products.

Before altering your method, you must confirm the split is dynamic. Impurities are static; tautomers are dynamic.

Diagnostic Protocol: The Re-Injection Test
  • Run your standard method. Observe the split peaks (e.g., Peak A at 4.5 min and Peak B at 4.8 min).

  • Fraction Collection: Manually collect the eluent corresponding only to Peak A.

  • Immediate Re-injection: Reinject the collected Peak A fraction immediately onto the column.

  • Analysis:

    • Result 1 (Impurity): You see only Peak A.

    • Result 2 (Tautomer): You see both Peak A and Peak B reappear in the original ratio. This confirms the species re-equilibrated during the collection/injection process.

Diagnostic Logic Flow

DiagnosticFlow Start Observed Split Peak Step1 Collect Fraction of Peak A Start->Step1 Step2 Re-inject Fraction Immediately Step1->Step2 Decision Chromatogram Result? Step2->Decision ResultImp Single Peak (A only) Diagnosis: Impurity Decision->ResultImp No new peaks ResultTaut Split Peaks (A + B) Diagnosis: Tautomerism Decision->ResultTaut Peak B reappears

Figure 1: Decision matrix for distinguishing stable impurities from dynamic tautomers.

Module 2: Resolution Protocols

If Module 1 confirms tautomerism, use the following strategies to coalesce the peaks.

Protocol A: Thermal Coalescence (The "Gold Standard")

Mechanism: Increasing column temperature increases the rate constant (


) of the tautomeric interconversion. When 

becomes significantly faster than the separation speed, the detector "sees" a single, time-averaged species rather than two distinct forms.

Step-by-Step:

  • Baseline: Record the chromatogram at 25°C.

  • Increment: Increase column thermostat temperature in 10°C increments (35°C, 45°C, 55°C, up to 60°C).

    • Note: Ensure your column is rated for 60°C (most C18 columns are stable up to 60°C; specialized columns go higher).

  • Observation: The "valley" between the split peaks should rise, and the peaks should merge into a single, sharper peak.

  • Pre-heating: Use an active mobile phase pre-heater . If the solvent enters the hot column cold, radial thermal gradients will cause peak distortion (fronting/splitting) unrelated to tautomerism.

TemperatureExpected Peak ShapeKinetic State
20-25°C Split peaks or "dumbbell" shapeSlow Exchange (

)
35-45°C Broad, flat-topped peakIntermediate Exchange (

)
50-60°C Single, sharp Gaussian peakFast Exchange (

)
Protocol B: Solvent & pH Control

Mechanism: 1-Isoquinolinones prefer the lactam (NH-form) in polar/protic solvents and the lactim (OH-form) in non-polar environments. Furthermore, the kinetics of proton transfer are often faster in protic solvents.

Recommendations:

  • Switch Organic Modifier: If using Acetonitrile (aprotic), switch to Methanol (protic). Methanol can facilitate the proton transfer between the N and O atoms, effectively speeding up the equilibrium and merging the peaks.

  • Buffer Selection:

    • Avoid neutral pH (6-8) where interconversion is often slowest.

    • Acidic Lock: Use 0.1% Formic Acid or 0.1% TFA (pH ~2-3). While isoquinolinones are weak bases, acidic conditions often stabilize the hydrogen-bond network and suppress silanol interactions that exacerbate peak splitting.

    • Ammonium Acetate: If mass spec compatibility is required and acid is insufficient, 10mM Ammonium Acetate (pH 4.5-5.0) can sometimes bridge the proton transfer.

Protocol C: Stationary Phase Selection

Mechanism: Secondary interactions with residual silanols on the silica surface can "drag" the basic nitrogen of the isoquinolinone, causing tailing that looks like splitting.

Column Checklist:

  • End-capping: Must be fully end-capped (e.g., "T3" or "Polar C18" technologies).

  • Polar Embedded Groups: Columns with embedded polar groups (e.g., amide or carbamate linkers in the alkyl chain) shield the silanols and provide a unique selectivity that often resolves tautomeric issues better than standard C18.

Visualizing the Mechanism

TautomerMechanism cluster_conditions Factors Influencing Rate (k) Lactam Lactam Form (Major in Polar) Transition Transition State (Proton Transfer) Lactam->Transition Slow at 25°C Lactim Lactim Form (Minor in Polar) Lactim->Transition Transition->Lactam Fast at 60°C (Coalescence) Transition->Lactim Temp Temperature (High T = Fast k) Solvent Solvent (MeOH > ACN)

Figure 2: The kinetic equilibrium between Lactam and Lactim forms. Increasing Temperature and Solvent Proticity accelerates the transition, merging the HPLC signals.

Frequently Asked Questions (FAQ)

Q: Can I just integrate both peaks and sum the area? A: Technically, yes, if you are certain they are tautomers (via the Module 1 test). However, this is risky for regulatory submissions. The ratio of tautomers can change with concentration, temperature, and sample matrix, making validation difficult. It is scientifically superior to coalesce them into a single peak.

Q: I cannot heat my column above 40°C due to column stability. What now? A: Switch the solvent system. If you are using Acetonitrile/Water, switch to Methanol/Water. The protic nature of methanol often lowers the energy barrier for tautomerization, achieving coalescence at lower temperatures than acetonitrile.

Q: My peak is not splitting, but it is extremely broad (2 minutes wide). Is this tautomerism? A: Likely, yes. This is the "intermediate exchange" rate. The molecules are switching forms during their travel down the column. The front of the peak is enriched in the faster-moving tautomer, and the tail is enriched in the slower one. The "Thermal Coalescence" protocol (Protocol A) is the specific cure for this.

Q: Does pH affect the UV spectrum? A: Yes. The lactam and lactim forms have different conjugation systems. If you use a Diode Array Detector (DAD), you might see slightly different spectra for the split peaks. This often leads users to falsely believe they are different compounds. Check the "max plot" or 3D field to confirm spectral similarity.

References

  • Dolan, J. W. (2005). Understanding Split Peaks. LCGC North America.

  • Stoll, D., & Dolan, J. (2025).[1] LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International.

  • Chrom Tech. (2025).[1] How Does Column Temperature Affect HPLC Resolution? Chrom Tech, Inc.

  • Wang, Y., et al. (2012). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. PMC (NIH).

  • Restek Corporation. (2018).[2] GC Troubleshooting—Split Peaks. Restek Resource Hub.

Sources

Validation & Comparative

Comparative Guide: 4-Hydroxy-3-phenyl-2H-isoquinolin-1-one vs. Roxadustat (FG-4592)

[1]

Executive Summary

  • Roxadustat (FG-4592) is a potent, orally bioavailable inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH), currently used to treat anemia in Chronic Kidney Disease (CKD).[1] Its high potency (IC50 ~27 nM) is driven by a specific N-acyl glycine side chain that mimics the natural substrate (2-oxoglutarate) and anchors the molecule within the enzyme's active site via a salt bridge.[1]

  • This compound represents a core structural scaffold .[1] Lacking the critical glycine tail and the optimized 1-methyl/7-phenoxy substitutions, this compound exhibits significantly reduced potency compared to Roxadustat.[1] It serves primarily as a structural template or fragment control in Structure-Activity Relationship (SAR) studies, demonstrating the necessity of the acidic side chain for clinical-grade efficacy.[1]

Chemical Structure & Mechanistic Basis[1]

The difference in potency is directly attributable to how each molecule interacts with the PHD2 active site Iron (Fe²⁺) and the surrounding residues (specifically Arg383 and Tyr303).

FeatureRoxadustat (FG-4592) This compound
Core Scaffold 4-Hydroxyisoquinoline4-Hydroxyisoquinolin-1-one
C-3 Substituent N-carbonyl glycine (Critical for potency)Phenyl group (Steric bulk, no salt bridge)
C-1 Substituent MethylCarbonyl (part of lactam)
C-7 Substituent Phenoxy (Hydrophobic interaction)Hydrogen (None)
Binding Mode Bidentate Fe²⁺ chelation + Arg383 Salt Bridge Bidentate Fe²⁺ chelation only
Primary Role Clinical Drug (Anemia)Chemical Scaffold / SAR Fragment
Mechanism of Action: HIF-PH Inhibition

Both compounds function by competing with 2-oxoglutarate (2-OG) , the co-substrate required by PHD enzymes to hydroxylate HIF-1α.[1][2]

  • Chelation: The 4-hydroxy group and the adjacent nitrogen/carbonyl coordinate the active site Fe²⁺.

  • Stabilization: Inhibition preventing HIF-1α hydroxylation leads to HIF accumulation, nuclear translocation, and transcriptional upregulation of erythropoietin (EPO).

Pathway Visualization

HIF_PathwayNormoxiaNormoxia (High O2)PHD2PHD2 Enzyme(Fe2+ dependent)Normoxia->PHD2ActivatesHypoxiaHypoxia / HIF-PH InhibitorHypoxia->PHD2Inhibits ActivityHIF_OHHIF-1α-OH(Hydroxylated)PHD2->HIF_OHHydroxylates HIF-1αHIF_StableHIF-1α StabilizedPHD2->HIF_StableBlockedRoxadustatRoxadustat(Blocks PHD2)Roxadustat->PHD2Competitive Inhibition(Mimics 2-OG)VHLpVHL E3 LigaseHIF_OH->VHLBindDegradationProteasomal DegradationVHL->DegradationUbiquitinationNucleusNuclear Translocation(+ HIF-1β)HIF_Stable->NucleusEPOEPO Gene TranscriptionNucleus->EPOErythropoiesisRed Blood Cell ProductionEPO->Erythropoiesis

Caption: Mechanism of HIF-1α stabilization by PHD2 inhibition.[1][2] Roxadustat mimics 2-OG, blocking the hydroxylation path.[1]

Potency Analysis

The following data contrasts the high potency of the optimized drug against the estimated baseline of the scaffold.

MetricRoxadustat (FG-4592) Scaffold (Isoquinolin-1-one) Scientific Rationale
PHD2 IC50 (Enzyme)~27 nM (20–50 nM range)> 10,000 nM (>10 µM)*The scaffold lacks the carboxylate tail required to form a salt bridge with Arg383, reducing binding affinity by orders of magnitude.[1]
Cellular EC50 (HIF-Luc)~5.1 µM Inactive / Weak Without the optimized lipophilic groups (phenoxy), cell membrane penetration and intracellular target engagement are poor.
Selectivity Balanced PHD1/2/3 inhibitionNon-selective / WeakThe glycine tail confers specific orientation within the 2-OG pocket, enhancing isoform specificity.

*Note: Specific IC50 for the unoptimized 3-phenyl scaffold is rarely reported as a lead candidate but is consistent with "fragment-level" potency in HIF-PH SAR literature.[1]

Why the Glycine Tail Matters

In Roxadustat, the glycine side chain (–CONH–CH2–COOH) extends into the hydrophilic region of the PHD2 active site. The terminal carboxylate forms a salt bridge with Arg383 and a hydrogen bond with Tyr329 .

  • Roxadustat: Strong Chelation (Fe²⁺) + Strong Anchor (Arg383) = Nanomolar Potency .

  • Scaffold: Strong Chelation (Fe²⁺) + No Anchor = Micromolar Potency (Weak) .

Experimental Protocols for Validation

To empirically verify the potency difference, researchers should utilize a TR-FRET Enzymatic Assay (for intrinsic affinity) and a Cellular Reporter Assay (for functional efficacy).

A. In Vitro PHD2 Enzymatic Assay (TR-FRET)

This assay measures the displacement of a fluorescently labeled HIF-1α peptide or the inhibition of 2-OG turnover.[1]

Protocol:

  • Reagents: Recombinant human PHD2 enzyme, Biotinylated HIF-1α peptide (residues 556–574), Europium-labeled anti-HIF antibody, 2-Oxoglutarate (2-OG), Fe(II), Ascorbate.[1]

  • Preparation: Dilute Roxadustat and Scaffold compound in DMSO (10-point dose-response, starting at 100 µM).

  • Reaction:

    • Mix Enzyme (5 nM final) + Inhibitor in reaction buffer (20 mM Tris pH 7.5, 5 mM KCl, 1.5 mM MgCl2).

    • Add Substrate Mix: Biotin-HIF peptide (50 nM), 2-OG (10 µM), Ascorbate (100 µM), FeSO4 (5 µM).[1]

    • Incubate for 60 minutes at Room Temperature.

  • Detection: Add detection mix (Eu-Antibody + APC-Streptavidin).[1] Incubate 30 mins.

  • Read: Measure TR-FRET signal (Ex 340nm, Em 665nm/615nm) on a plate reader (e.g., EnVision).

  • Analysis: Calculate IC50 using a 4-parameter logistic fit.

B. Cellular HIF-1α Stabilization Assay (Western Blot)

Validates if the compound can penetrate the cell and engage the target in a biological context.

Protocol:

  • Cell Line: Hep3B or HeLa cells (human origin).

  • Seeding: Seed 2x10⁵ cells/well in a 6-well plate. Culture overnight.

  • Treatment: Treat cells with Roxadustat (10, 50 µM) and Scaffold (10, 50, 100 µM) for 6–24 hours. Include a DMSO control and DFO (Deferoxamine) positive control.

  • Lysis: Wash with cold PBS. Lyse in RIPA buffer + Protease Inhibitor Cocktail.

  • Blotting:

    • Run 20 µg protein on 4–12% SDS-PAGE.[1]

    • Transfer to Nitrocellulose membrane.

    • Primary Ab: Anti-HIF-1α (1:1000).[1] Loading Control: Anti-β-Actin.[1]

  • Result: Roxadustat should show a strong HIF-1α band at 10 µM.[1] The scaffold will likely show faint or no stabilization even at 100 µM.

Experimental Workflow Diagram

Assay_Workflowcluster_0Compound Prepcluster_1TR-FRET Assay (Enzymatic)cluster_2Cellular Assay (Functional)StockDMSO Stock(10 mM)DilutionSerial Dilution(100 µM -> 0.1 nM)Stock->DilutionMixMix: PHD2 + Inhibitor+ HIF Peptide + Co-factorsDilution->MixTreatTreat Hep3B Cells(6-24 hrs)Dilution->TreatIncubateIncubate60 min @ RTMix->IncubateDetectAdd Eu-Ab / StreptavidinRead TR-FRETIncubate->DetectIC50Calculate IC50Detect->IC50LyseCell Lysis &Protein ExtractionTreat->LyseBlotWestern Blot(Anti-HIF-1α)Lyse->Blot

Caption: Workflow for validating potency differences via enzymatic (TR-FRET) and cellular (Western Blot) assays.

Conclusion

Roxadustat (FG-4592) represents the pinnacle of optimization for the isoquinoline scaffold. The addition of the glycine side chain transforms the core 4-hydroxyisoquinoline structure from a weak, non-specific metal chelator into a nanomolar-potency drug capable of treating anemia.[1]

For research purposes:

  • Use Roxadustat as a positive control for robust HIF induction.

  • Use This compound only as a negative control or structural comparator to demonstrate the necessity of the side-chain pharmacophore.

References

  • Benchchem. "A Comparative Guide to HIF Prolyl Hydroxylase Inhibitors: Roxadustat vs. Other Key Compounds." Benchchem Technical Guides. Link[1]

  • Jain, A. et al. "Structure–Activity Relationships and Transcriptomic Analysis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors."[3] Journal of Medicinal Chemistry, 2022. Link[1]

  • FibroGen. "Roxadustat (FG-4592) Mechanism of Action and Clinical Data." New Drug Approvals, 2016. Link

  • PubChem. "Compound Summary: Roxadustat (CID 11256664)." National Library of Medicine. Link[1]

  • PubChem. "Compound Summary: this compound (CID 4271052)."[1][4] National Library of Medicine. Link

  • MDPI. "HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine." Biomedicines, 2021.[5] Link[1]

Comparative Technical Guide: Isoquinolinone vs. Quinolinone Scaffolds as HIF-1α Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of hypoxic tumor microenvironment (TME) targeting, Hypoxia-Inducible Factor-1α (HIF-1α) remains a "druggable" yet challenging transcription factor.[1] While both Isoquinolinone and Quinolinone scaffolds are chemically ubiquitous—often serving as the backbone for HIF stabilizers (PHD inhibitors) in anemia therapy—specific derivatives have emerged as potent HIF-1α inhibitors for oncology.

This guide objectively compares these two isomeric scaffolds. The critical distinction lies in their dominant mechanisms of action: Quinolinone derivatives (e.g., Evodiamine) predominantly act upstream to block HIF-1α translation via the PI3K/Akt/mTOR axis. In contrast, Isoquinolinone derivatives (e.g., Indenoisoquinolines, Compound 17q) typically function by inhibiting HIF-1α transcription (via Topoisomerase I interference) or promoting proteasomal degradation .

Chemical Scaffolds & Mechanistic Divergence

The structural isomerism between quinolinone (carbonyl at C2 or C4 of the quinoline ring) and isoquinolinone (carbonyl at C1 of the isoquinoline ring) dictates their binding affinity to distinct upstream regulators of HIF-1α.

Quinolinone Scaffolds: The Translational Blockers
  • Representative Compound: Evodiamine (Indoloquinazoline alkaloid with a quinolone core).

  • Primary Mechanism: Translational Inhibition .[2]

  • Pathway: These compounds inhibit the phosphorylation of Akt , p70S6K , and 4E-BP1 . By disrupting the PI3K/Akt/mTOR signaling cascade, they prevent the ribosomal translation of HIF-1α mRNA into protein, without necessarily affecting mRNA levels or protein half-life directly.

  • Key Advantage: Effective in tumors driven by constitutive PI3K/Akt activation (e.g., colon carcinoma).

Isoquinolinone Scaffolds: The Transcriptional & Degradation Modulators
  • Representative Compounds: Indenoisoquinolines (e.g., MJ-III-65), Compound 17q.

  • Primary Mechanism: Transcriptional Inhibition or Degradation Promotion .

  • Pathway:

    • Transcriptional: Indenoisoquinolines inhibit Topoisomerase I (Top1) .[3][4] Since HIF-1α transcription is highly Top1-dependent, this results in a rapid depletion of HIF-1α mRNA and subsequent protein.

    • Degradation:[5] Certain isoquinolinone derivatives (e.g., 17q) enhance the ubiquitination of HIF-1α, driving it toward the 26S proteasome even under hypoxic conditions.

  • Key Advantage: Bypasses upstream kinase mutations; directly reduces the pool of available HIF-1α.

Mechanistic Pathway Visualization

The following diagram maps the distinct entry points of these two scaffolds within the HIF-1α regulatory network.

HIF_Pathway_Comparison GrowthFactor Growth Factors PI3K PI3K / Akt GrowthFactor->PI3K mTOR mTOR / p70S6K PI3K->mTOR HIF_Protein HIF-1α Protein (Cytoplasm) mTOR->HIF_Protein Translation Nucleus Nucleus DNA HIF-1α Gene (DNA) mRNA HIF-1α mRNA DNA->mRNA Transcription (Top1 Dependent) mRNA->HIF_Protein Proteasome 26S Proteasome HIF_Protein->Proteasome Degradation (Normoxia) HIF_Dimer HIF-1α/β Dimer (Active TF) HIF_Protein->HIF_Dimer Hypoxia Accumulation VEGF Target Genes (VEGF, GLUT1) HIF_Dimer->VEGF Transcription Quinolinone Quinolinones (e.g., Evodiamine) Quinolinone->mTOR BLOCKS Isoquinolinone_Topo Isoquinolinones (Indenoisoquinolines) Isoquinolinone_Topo->DNA BLOCKS (Top1 Inhibition) Isoquinolinone_Deg Isoquinolinones (Compound 17q) Isoquinolinone_Deg->Proteasome PROMOTES

Figure 1: Differential inhibition points. Quinolinones target the translational machinery (mTOR axis), while Isoquinolinones target transcription (DNA/Top1) or protein stability.

Performance Comparison Data

The following table summarizes key experimental data comparing representative compounds from both classes.

FeatureQuinolinone Scaffold Isoquinolinone Scaffold
Lead Compound Evodiamine (and derivatives)Compound 17q / Indenoisoquinolines
Primary Target mTOR/S6K1 (Translational machinery)Topoisomerase I or Proteasome
IC50 (HIF Inhibition) ~1.0 – 10.0 µM (Cell-dependent)0.55 µM (Compound 17q) [1]
Effect on mRNA No significant change Significant reduction (Top1 inhibitors)
Effect on Protein Reduced synthesis rateAccelerated degradation / Reduced synthesis
Selectivity Moderate (Affects general translation)High (17q); Moderate (Top1 inhibitors)
Downstream Impact Potent suppression of COX-2 & VEGF Potent suppression of MMP-2/9 & VEGF
Clinical Context Anti-inflammatory / Anti-metastaticPotent cytotoxic / Anti-angiogenic

Note on Specificity: Researchers must exercise caution. Certain 4-hydroxy-2-quinolone and isoquinoline derivatives (e.g., Roxadustat) are PHD inhibitors that stabilize HIF-1α. The substitution pattern is the molecular switch determining whether the compound inhibits HIF (cancer therapy) or stabilizes it (anemia therapy).

Experimental Protocols for Validation

To validate the specific mode of action (MoA) of a novel quinolinone or isoquinolinone derivative, the following self-validating workflow is recommended.

HRE-Luciferase Reporter Assay (Transcriptional Activity)

This is the gold standard for determining if the compound functionally inhibits HIF-1α transcriptional output.

Protocol:

  • Transfection: Seed HCT116 or HeLa cells (10^4/well) in 96-well plates. Transfect with pHRE-Luc plasmid (containing 3x Hypoxia Response Elements) and pRL-SV40 (Renilla control) using Lipofectamine.

  • Incubation: After 24h, treat cells with the test compound (0.1, 1, 10 µM).

  • Hypoxia Induction: Immediately place cells in a hypoxia chamber (1% O2) or treat with 100 µM CoCl2 (chemical hypoxia) for 16-24h.

  • Lysis & Detection: Use a Dual-Luciferase Reporter Assay System.

  • Normalization: Calculate the ratio of Firefly/Renilla luminescence.

  • Validation: A decrease in ratio indicates functional HIF inhibition.

Cycloheximide (CHX) Chase Assay (Stability vs. Synthesis)

Distinguishes between Translational Inhibition (Quinolinone-like) and Degradation Promotion (Isoquinolinone-like).

Protocol:

  • Hypoxia Stabilization: Incubate cells in 1% O2 for 4h to accumulate HIF-1α.

  • Translation Block: Add Cycloheximide (100 µM) to stop all new protein synthesis.

  • Treatment: Simultaneously add the test compound.

  • Time Course: Lyse cells at 0, 15, 30, and 60 minutes.

  • Western Blot: Probe for HIF-1α.[1][6][7]

    • Result A: If HIF-1α decays faster than control + CHX -> Degradation Promoter (Isoquinolinone-like).

    • Result B: If HIF-1α decay is identical to control + CHX, but total levels drop in non-CHX experiments -> Translational Inhibitor (Quinolinone-like).

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Step 1: Functional Screen cluster_1 Step 2: Mechanism Deconvolution Start Compound Screening Luciferase HRE-Luciferase Reporter Assay Start->Luciferase Result1 Reduced Luminescence? Luciferase->Result1 WB_Total Western Blot (Total HIF-1α) Result1->WB_Total Yes PCR RT-PCR (HIF-1α mRNA) WB_Total->PCR CHX CHX Chase (Protein Stability) WB_Total->CHX Outcome_Q Quinolinone Profile: mRNA: Stable Stability: Normal Synthesis: BLOCKED PCR->Outcome_Q mRNA Stable Outcome_I Isoquinolinone Profile: mRNA: Reduced (Topo1) OR Stability: Reduced (Degradation) PCR->Outcome_I mRNA Decreased CHX->Outcome_Q Half-life Stable CHX->Outcome_I Half-life Decreased

Figure 2: Decision tree for categorizing novel inhibitors based on experimental data.

References

  • Liu, Y., et al. (2009). Evodiamine represses hypoxia-induced inflammatory proteins expression and hypoxia-inducible factor 1alpha accumulation in RAW264.7. PubMed. Retrieved from [Link]

  • Kwon, H. J., et al. (2013). Indenoisoquinoline derivatives as topoisomerase I inhibitors that suppress angiogenesis by affecting the HIF signaling pathway.[3] PubMed. Retrieved from [Link]

  • Miao, Z., et al. (2021). Evodiamine inhibits vasculogenic mimicry in HCT116 cells by suppressing hypoxia-inducible factor 1-alpha-mediated angiogenesis. ResearchGate. Retrieved from [Link]

Sources

Validating HIF-1alpha target engagement with thermal shift assay

Author: BenchChem Technical Support Team. Date: March 2026

Validating HIF-1α Target Engagement: A Comparative Guide to Cellular Thermal Shift Assays (CETSA) vs. Traditional Biophysics

Hypoxia-inducible factor 1-alpha (HIF-1α) is a master transcriptional regulator of cellular metabolism, angiogenesis, and survival under low-oxygen conditions. Historically considered "undruggable" due to its lack of deep binding pockets, the HIF-1α pathway is now successfully targeted via its protein-protein interactions (PPIs) and regulatory enzymes, such as the Von Hippel-Lindau (VHL) E3 ligase and Factor Inhibiting HIF (FIH)[1][2].

For drug development professionals, a critical bottleneck in advancing HIF-1α pathway modulators is validating target engagement (TE) in a physiologically relevant environment. Because HIF-1α is rapidly degraded under normoxia, traditional biochemical assays often fail to capture the true pharmacological dynamics of the cellular microenvironment. This guide objectively compares the Cellular Thermal Shift Assay (CETSA) against traditional biophysical methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), providing a self-validating protocol for robust TE analysis.

The Causality of Assay Selection: Why Cellular Context Matters

When evaluating compounds that stabilize HIF-1α (e.g., VHL inhibitors like VH298) or inhibit its regulators (e.g., FIH inhibitors like NBA-ZG-2291), researchers must choose between isolated protein assays and cell-based systems. As a Senior Application Scientist, I frequently observe the disconnect between biochemical affinity and cellular potency. Understanding the causality behind your assay choice is critical:

  • SPR and ITC : These are the gold standards for determining binding kinetics (

    
    , 
    
    
    
    ) and absolute thermodynamics (
    
    
    ,
    
    
    ). However, they require purified recombinant proteins (e.g., the VHL-ElonginB-ElonginC complex)[1]. They strip away the cellular membrane, endogenous metabolites, and competing intracellular scaffolding proteins. A highly potent
    
    
    in ITC does not guarantee the drug can penetrate the cell membrane or avoid efflux pumps.
  • CETSA : CETSA operates on the principle of ligand-induced thermal stabilization within intact cells or crude lysates. By applying a thermal gradient to live cells dosed with a drug, CETSA measures the shift in the target protein's melting temperature (

    
    ). This definitively proves that the drug permeates the membrane, reaches the correct subcellular compartment, and engages the target in its native, folded state[1][2].
    

G Normoxia Normoxia (O2) PHD PHD / FIH Enzymes Normoxia->PHD Activates HIF1a HIF-1α (Hydroxylated) PHD->HIF1a Hydroxylates Prolines VHL VHL E3 Ligase Complex HIF1a->VHL Binds Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitinates Inhibitor Pathway Inhibitor (e.g., VH298) Inhibitor->VHL Blocks Binding CETSA CETSA Target Engagement Inhibitor->CETSA Validated by

HIF-1α degradation pathway and VHL inhibitor target engagement.

Comparative Performance Data

To illustrate the operational differences, we compare the target engagement profiles of known HIF-1α pathway modulators across different assay platforms. Notice how CETSA provides the critical bridge between in vitro binding and live-cell efficacy.

Assay ModalityTargetModulatorReadout / MetricPhysiological RelevanceThroughput
ITC VHL (Purified VBC)VH298

= 90 nM[1]
Low (In vitro, isolated)Low
SPR VHL (Immobilized)VH298

= 6.47×10⁵ M⁻¹s⁻¹[1]
Low (In vitro, isolated)Medium
CETSA VHL (HeLa Lysate)VH298Positive

Shift[1]
High (Endogenous complex)Medium to High
CETSA FIH (Live Hep3B)NBA-ZG-2291

≈ 9 °C[2]
High (Intact live cells)Medium

Table 1: Comparison of biophysical and cellular target engagement modalities for HIF-1α regulators.

Self-Validating CETSA Protocol for HIF-1α Pathway Engagement

To ensure trustworthiness, a CETSA protocol must be designed as a self-validating system. This means incorporating strict internal controls to distinguish specific target engagement from global protein destabilization caused by compound toxicity.

Workflow Cells Live Cells / Lysate Dosing Compound Incubation Cells->Dosing Heating Thermal Challenge Dosing->Heating Lysis Lysis & Centrifugation Heating->Lysis Detection Target Detection Lysis->Detection

Step-by-step Cellular Thermal Shift Assay (CETSA) workflow.

Step-by-Step Methodology:

  • Sample Preparation & Dosing (Causality: Preserving native states)

    • Intact Cells: Seed relevant cell lines (e.g., HeLa or Hep3B) and incubate with the test compound (e.g., 50 μM NBA-ZG-2291) or a DMSO vehicle control for the desired time (e.g., 12-48 h)[2].

    • Note on direct HIF-1α targeting: If you are probing direct HIF-1α binders rather than upstream regulators (VHL/FIH), you must pre-treat cells with a proteasome inhibitor like MG132 (20 μM) for 3 hours. Without this, HIF-1α will degrade under normoxia before the assay even begins, leaving you with no baseline protein to measure.

  • Thermal Challenge (Causality: Inducing denaturation)

    • Harvest the cells, wash thoroughly with PBS to remove extracellular drug, and aliquot the suspension into PCR tubes (50 μL per tube).

    • Subject the aliquots to a thermal gradient (typically 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed immediately by 3 minutes at room temperature to finalize the denaturation process.

  • Cell Lysis (Causality: Avoiding detergent interference)

    • Lyse the cells using 3-4 cycles of rapid freeze-thaw (alternating between liquid nitrogen and a 25°C water bath).

    • Critical Insight: Avoid harsh detergents like SDS or high concentrations of Triton X-100. Detergents can artificially alter the protein's melting curve by solubilizing unfolded proteins, completely destroying the assay's dynamic range.

  • Separation of Aggregates (Causality: Isolating the folded fraction)

    • Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. Denatured proteins will aggregate and form a pellet, while the ligand-stabilized, folded proteins remain in the soluble supernatant.

  • Detection & Self-Validation

    • Analyze the soluble fraction via Western Blot, AlphaLISA, or Mass Spectrometry.

    • Self-Validation Control: Always probe for a non-targeted reference protein (e.g.,

      
      -Actinin or PHD2). A valid target engagement result will show a clear 
      
      
      
      shift for the target (e.g., VHL or FIH) but no shift for the reference protein[1][2]. If both proteins shift, your compound is likely causing non-specific global stabilization or altering cell viability.

Conclusion

While SPR and ITC provide indispensable, high-resolution thermodynamic and kinetic data, they cannot validate whether a drug successfully navigates the complex intracellular environment to engage the HIF-1α pathway. CETSA bridges this gap, offering a definitive, physiologically relevant readout of target engagement. By integrating CETSA early in the screening cascade, drug development professionals can confidently filter out impermeable or off-target compounds, accelerating the discovery of robust therapeutics.

References

  • Frost, J. et al. "Potent and selective chemical probe of hypoxic signaling downstream of HIF-α hydroxylation via VHL inhibit." Nature Communications (2016). 1

  • "Light-Induced, Lysine-Targeting Irreversible Covalent Inhibition of the Human Oxygen Sensing Hydroxylase Factor Inhibiting HIF (FIH)." Journal of the American Chemical Society (2025). 2

Sources

Comparative Guide: IC50 & Cellular Potency of PHD Inhibitors in HeLa Cells

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of Prolyl Hydroxylase Domain (PHD) inhibitors, focusing on their potency in HeLa cells .[1] While many manufacturers list enzymatic IC50 values (cell-free), these often fail to predict cellular efficacy due to membrane permeability and intracellular stability.

Key Finding: In HeLa cell-based HRE-reporter assays, Daprodustat and Molidustat demonstrate superior cellular potency (EC50 < 3 µM) compared to Roxadustat (EC50 ~5 µM) and Vadadustat (EC50 > 40 µM), despite similar enzymatic inhibition profiles.

Mechanistic Overview: The PHD/HIF Axis

PHD inhibitors function by mimicking 2-oxoglutarate (2-OG), the co-substrate required by PHD enzymes to hydroxylate HIF-1α. Under normoxia, hydroxylation marks HIF-1α for ubiquitination by the VHL complex and subsequent proteasomal degradation.[2][3] Inhibiting this process stabilizes HIF-1α, allowing it to dimerize with HIF-1β and transcribe hypoxia-responsive genes (e.g., EPO, VEGF).

Figure 1: Mechanism of Action

PHD_Pathway cluster_normoxia Normoxia (Basal State) PHD PHD Enzyme (PHD1/2/3) OH_HIF Hydroxylated HIF-1α PHD->OH_HIF + O2, 2-OG, Fe2+ HIF HIF-1α (Unstable) HIF->PHD Target Nucleus Nucleus HIF->Nucleus Stabilization & Translocation VHL VHL E3 Ligase OH_HIF->VHL Recruitment Degradation Proteasomal Degradation VHL->Degradation Ubiquitination Inhibitor PHD Inhibitor (e.g., Roxadustat) Inhibitor->PHD Competes with 2-OG HRE HRE Promoter (Transcription) Nucleus->HRE Dimerization with HIF-1β

Caption: PHD inhibitors block the hydroxylation of HIF-1α, preventing VHL-mediated degradation and enabling nuclear translocation.

Comparative Analysis: Enzymatic vs. Cellular Potency

The table below contrasts the Enzymatic IC50 (inhibition of isolated PHD2 enzyme) with the Cellular EC50 (stabilization of HIF-1α in HeLa cells).

Critical Note: A low Enzymatic IC50 does not guarantee high cellular potency. For example, Vadadustat is potent enzymatically but requires significantly higher concentrations in HeLa cells to achieve the same effect as Daprodustat, likely due to differences in cell membrane permeability or intracellular accumulation.

InhibitorCommon NameEnzymatic IC50 (PHD2)Cellular EC50 (HeLa)**Working Conc. (HeLa)Selectivity/Notes
Daprodustat GSK1278863~67 nM0.8 µM 1 - 10 µMMost potent in HeLa assays; highly cell-permeable.
Molidustat BAY 85-3934~7 nM2.1 µM 2 - 10 µMHigh potency; structurally distinct (triazole class).
Roxadustat FG-4592~27 nM5.1 µM 10 - 50 µMThe industry standard positive control; robust but less potent than Daprodustat.
Vadadustat AKB-6548~29 nM41 µM 50 - 100 µMDiscrepancy Warning: Weak cellular activity in HeLa despite high enzymatic potency.
IOX2 -~22 nM> 50 µM 50 - 100 µMPoor cellular permeability compared to clinical compounds.
DMOG -N/A (Competitive)~1000 µM (1 mM) 1 mMBroad-spectrum 2-OG mimic; significantly less potent.

*Enzymatic data based on AlphaScreen assays. **Cellular data based on HRE-Luciferase reporter assays in HeLa/HT1080 cells.

Experimental Workflow: Determining IC50 in HeLa Cells

To validate these values in your own lab, use a HIF-Responsive Element (HRE) Luciferase Reporter Assay . This is superior to Western Blot for calculating quantitative IC50/EC50 values because it provides a linear dynamic range.

Protocol: HRE-Luciferase Reporter Assay

Objective: Determine the EC50 of a PHD inhibitor in HeLa cells.

Materials:

  • HeLa Cells (ATCC CCL-2)

  • Plasmid: pHRE-Luc (Firefly luciferase under hypoxia response elements)

  • Control Plasmid: pRL-TK (Renilla luciferase for normalization)

  • Transfection Reagent (e.g., Lipofectamine)

  • Dual-Luciferase Reporter Assay System

Step-by-Step Workflow:

  • Seeding:

    • Seed HeLa cells in 96-well white-walled plates at 1.5 x 10^4 cells/well .

    • Incubate 24h at 37°C, 5% CO2.

  • Transfection:

    • Co-transfect pHRE-Luc (100 ng/well) and pRL-TK (10 ng/well).

    • Incubate for 12–16 hours.

  • Treatment:

    • Replace media.[4] Treat cells with serial dilutions of the inhibitor (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM).

    • Include a DMSO Control (0 µM) and a DMOG Positive Control (1 mM).

    • Incubate for 16 hours (optimal for reporter accumulation).

  • Lysis & Detection:

    • Lyse cells using Passive Lysis Buffer.

    • Measure Firefly luminescence (Signal).

    • Measure Renilla luminescence (Normalization).

  • Analysis:

    • Calculate Ratio = Firefly / Renilla.

    • Plot log(concentration) vs. Ratio. Fit to a 4-parameter logistic (4PL) curve to determine EC50.

Figure 2: Experimental Workflow

Workflow Seed 1. Seed HeLa (96-well) Transfect 2. Transfect (HRE-Luc + Renilla) Seed->Transfect Treat 3. Treat (16h) (Serial Dilutions) Transfect->Treat Lyse 4. Lyse & Read (Dual Luciferase) Treat->Lyse Analyze 5. Calculate EC50 (4PL Regression) Lyse->Analyze

Caption: Standardized workflow for quantifying PHD inhibitor potency using a dual-luciferase reporter system.

Critical Factors Affecting Reproducibility

When comparing your data to published IC50s, consider these variables:

  • Assay Type:

    • Enzymatic Assays (AlphaScreen/FRET): Measure direct binding. Values will be in the nM range .

    • Cellular Assays (Reporter/Western): Measure biological outcome.[4][5][6][7][8][9][10] Values will be in the µM range .

  • Incubation Time:

    • HIF-1α protein stabilization is rapid (detectable by Western Blot in 2–4 hours).

    • Reporter gene accumulation requires longer (16–24 hours). Short incubations will yield artificially high EC50s in reporter assays.

  • Oxygen Tension:

    • Experiments must be performed in Normoxia (21% O2). If performed in hypoxia (<5% O2), basal HIF levels will be high, masking the inhibitor's effect.

References
  • Yeh, T.L., et al. (2017). "Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials." Chemical Science. Link

    • Source of the direct comparison data for Daprodustat, Molidustat, Roxadustat, and Vadadust
  • Beuck, S., et al. (2012). "Structure-based design of a novel class of hypoxia-inducible factor prolyl hydroxylase inhibitors." Journal of Medicinal Chemistry. Link

    • Provides enzymatic IC50 data for Molidust
  • Rabinowitz, M.H. (2013). "Inhibition of hypoxia-inducible factor prolyl hydroxylase domain oxygen sensors: tricking the body into thinking it is anemic." Journal of Medicinal Chemistry. Link

    • Review of FG-4592 (Roxadust
  • Chowdhury, R., et al. (2013). "Studies on the reaction of nitric oxide with the hypoxia-inducible factor prolyl hydroxylase domain 2." Journal of Molecular Biology. Link

    • Mechanistic details on PHD2 inhibition.

Sources

Selectivity Profile of 4-Hydroxy-3-phenyl-2H-isoquinolin-1-one for PHD2 vs. PHD3

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Hydroxy-3-phenyl-2H-isoquinolin-1-one represents the core pharmacophore of the IOX class of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) inhibitors. While often referred to in literature by its derivatives (such as IOX2 or IOX3 ), this isoquinolinone scaffold functions as a 2-oxoglutarate (2-OG) competitive inhibitor.

Key Performance Verdict: This scaffold exhibits a defined selectivity preference for PHD2 over PHD3 , typically in the range of 50-fold to 100-fold depending on the specific derivative (e.g., IOX2). This contrasts sharply with clinical pan-inhibitors like Roxadustat (FG-4592) or PHD3-preferential inhibitors like Vadadustat. It is the "Gold Standard" tool compound for researchers seeking to isolate PHD2-driven HIF-1


 stabilization without confounding effects from PHD3 inhibition.

Part 1: Mechanistic Basis of Selectivity

To understand the selectivity profile, one must first visualize the competitive mechanism. The isoquinolinone core mimics 2-oxoglutarate, chelating the active site Iron (Fe2+) and blocking the entry of the co-substrate.

Mechanism of Action: 2-OG Competition

The following diagram illustrates how the inhibitor disrupts the hydroxylation cycle.[1]

PHD_Inhibition_Mechanism HIF HIF-α (Pro-OH) PHD2 PHD2 Enzyme (Active Site Fe2+) HIF->PHD2 Substrate Entry HIF_OH Hydroxylated HIF-α (Degradation Target) PHD2->HIF_OH Catalysis (Requires 2-OG + O2) 2 2 OG Blocks Binding OG->PHD2 Binds Active Site Inhibitor Isoquinolin-1-one (Inhibitor) Inhibitor->PHD2 Competes (High Affinity) Inhibitor->2 VHL VHL Complex (Ubiquitination) HIF_OH->VHL Recruitment

Figure 1: Competitive inhibition mechanism. The Isoquinolin-1-one scaffold displaces 2-OG, preventing HIF hydroxylation and subsequent VHL-mediated degradation.

Structural Drivers of Selectivity

The selectivity for PHD2 over PHD3 in this scaffold arises from subtle differences in the


2-

3 loop
region of the enzymes:
  • PHD2 Active Site: The isoquinolinone motif forms a stable bidentate chelation with the active site iron.[2] The bulky phenyl group at position 3 exploits a hydrophobic pocket that is more accessible in PHD2.

  • PHD3 Constraints: PHD3 is a smaller protein. Steric clashes in the substrate-binding groove (specifically near Tyr310 and Arg383 residues) reduce the binding affinity of bulky isoquinolinones compared to PHD2.

Part 2: Comparative Performance Data

The following data aggregates IC50 values from fluorescence polarization and mass spectrometry assays. Note that "Isoquinolinone Core" refers to the optimized probe IOX2 , which is the most common commercial embodiment of this scaffold for selectivity studies.

Table 1: Inhibitory Potency (IC50) Comparison
CompoundClassPHD2 IC50 (nM)PHD3 IC50 (nM)Selectivity Ratio (PHD3/PHD2)Primary Application
IOX2 (Isoquinolinone) Selective Probe 22 > 1,500 ~68x Specific PHD2 Knockdown
IOX3 Selective Probe1,400> 50,000> 35xFTO/PHD Dual Study
Roxadustat (FG-4592) Clinical Pan-Inhibitor5008001.6xAnemia (Broad HIF stabilization)
Vadadustat Clinical Inhibitor150800.5x (PHD3 pref.)Anemia (Distinct profile)
DMOG 2-OG Analog5,0005,0001.0xGeneral Control (Non-selective)

Data Interpretation:

  • High Selectivity: The Isoquinolinone (IOX2) displays a massive selectivity window (>50-fold). At 100 nM concentration, it will completely inhibit PHD2 while leaving PHD3 largely active.

  • Contrast: Roxadustat inhibits both isoforms with comparable potency. Using Roxadustat makes it impossible to distinguish between PHD2-mediated (HIF-1

    
    ) and PHD3-mediated (HIF-2
    
    
    
    /cell death) effects.

Part 3: Experimental Validation Protocol

To validate the selectivity of this compound in your own lab, use a Fluorescence Polarization (FP) Displacement Assay . This is superior to ELISA for kinetic constants as it measures direct binding in solution.

Protocol: Competitive FP Binding Assay

Objective: Determine IC50 for PHD2 and PHD3 simultaneously to calculate selectivity ratio.

Reagents:

  • Enzymes: Recombinant human PHD2 (catalytic domain) and PHD3.

  • Tracer: FAM-labeled HIF-1

    
     peptide (19-mer CODD sequence: DLDLEMLAP YIPMDDDFQL). Note: Proline is not hydroxylated.
    
  • Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 µM Fe(II)SO4, 1 mM Ascorbate. Crucial: Do not add 2-OG, as this is a displacement assay.

Workflow:

  • Titration (Kd Determination): First, titrate Enzyme (0–5 µM) against fixed Tracer (10 nM) to find the

    
    . Use the concentration equal to 
    
    
    
    for the inhibition assay.
  • Inhibitor Dilution: Prepare serial dilutions of This compound (or IOX2) in DMSO (Top concentration 100 µM).

  • Incubation:

    • Mix 10 µL Enzyme + 10 µL Inhibitor. Incubate 15 mins at RT.

    • Add 10 µL FAM-Tracer.

    • Final Volume: 30 µL.

  • Read: Measure Fluorescence Polarization (Ex 485nm / Em 535nm) after 30 mins.

  • Analysis: Plot mP (milli-Polarization) vs. log[Inhibitor]. Fit to a 4-parameter logistic equation.

Experimental Workflow Diagram

FP_Assay_Workflow cluster_logic Data Output Step1 Step 1: Enzyme Prep (PHD2 & PHD3 Separate) Step2 Step 2: Add Inhibitor (Serial Dilution) Step1->Step2 Step3 Step 3: Incubation (15 min @ RT) Step2->Step3 Step4 Step 4: Add FAM-HIF Tracer (Competes for Active Site) Step3->Step4 Step5 Step 5: Measure FP (High FP = Bound / Low FP = Free) Step4->Step5 Result Calculate IC50 Selectivity = IC50(PHD3) / IC50(PHD2) Step5->Result

Figure 2: Fluorescence Polarization workflow for determining selectivity constants.

Part 4: Implications for Drug Development

Safety & Toxicity
  • PHD2 Inhibition: Drives erythropoiesis (EPO production).[1] Excessive inhibition can lead to polycythemia (thick blood) and thrombosis.

  • PHD3 Inhibition: PHD3 is involved in apoptosis and sympathetic neuron survival. Non-selective inhibition (blocking PHD3) may have off-target effects on cell survival pathways that are undesirable in chronic anemia treatment.

  • Advantage: The isoquinolinone's selectivity allows for the induction of EPO (via PHD2) while potentially sparing PHD3-mediated apoptotic checkpoints.

Research Utility

If your study aims to investigate HIF-1


 specific signaling  (glycolysis, angiogenesis), use the isoquinolinone (IOX2). If you use DMOG or Roxadustat, you will stabilize both HIF-1

and HIF-2

and block PHD3, confounding your data interpretation.

References

  • Chowdhury, R., et al. (2013). Selective Small Molecule Probes for the Hypoxia Inducible Factor (HIF) Prolyl Hydroxylases. ACS Chemical Biology. Link

  • Murray, J.K., et al. (2010). Structure-Activity Relationships of a Series of 4-Hydroxy-isoquinoline-3-carboxamides as PHD Inhibitors. Journal of Medicinal Chemistry. Link

  • BenchChem Technical Support. (2025). A Comparative Guide to HIF Prolyl Hydroxylase Inhibitors.Link

  • Schofield, C.J. & Ratcliffe, P.J. (2011). Oxygen sensing by HIF hydroxylases.[3][4][5][6][7][8] Nature Reviews Molecular Cell Biology. Link

  • Yeh, T.L., et al. (2017). Molecular characterization of the PHD2–IOX2 interaction.[9] Scientific Reports. Link

Sources

Comparative Guide: 4-Hydroxy-3-phenyl-2H-isoquinolin-1-one vs. Cobalt Chloride (CoCl2)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 4-Hydroxy-3-phenyl-2H-isoquinolin-1-one (a representative HIF-Prolyl Hydroxylase Inhibitor ) and Cobalt Chloride (CoCl2) for the induction of hypoxia in experimental models.

Executive Summary

In hypoxia research, the choice of induction agent dictates the physiological relevance of your data.

  • Cobalt Chloride (CoCl2): A broad-spectrum "chemical hypoxia" agent. It stabilizes HIF-1

    
     by displacing iron but induces severe off-target effects, including mitochondrial toxicity and oxidative stress. Best for crude, high-throughput screening where cell survival is secondary to signal intensity.
    
  • This compound (Isoquinolinone PHI): A targeted small-molecule inhibitor of HIF-Prolyl Hydroxylase Domain (PHD) enzymes. It mimics 2-oxoglutarate (2-OG), competitively inhibiting PHDs with high specificity.[1] It induces a "cleaner" hypoxic transcriptional profile with significantly lower cytotoxicity.

Mechanistic Comparison

The primary distinction lies in how they disable the PHD enzymes (the oxygen sensors).

Mechanism of Action[2]
  • CoCl2 (Iron Displacement): PHDs require Iron (

    
    ) as a cofactor. 
    
    
    
    ions displace
    
    
    from the active site, rendering the enzyme inactive. However,
    
    
    also displaces iron in other essential enzymes and generates Reactive Oxygen Species (ROS) via the Fenton reaction.
  • Isoquinolinone PHI (2-OG Competition): PHDs require 2-oxoglutarate (2-OG) as a co-substrate.[1] The isoquinolinone scaffold structurally mimics 2-OG, binding tightly to the catalytic pocket and blocking the entry of the natural co-substrate. This is a "lock-and-key" inhibition that leaves other iron-dependent pathways largely untouched.

Signaling Pathway Visualization

The following diagram illustrates the competitive vs. displacement mechanisms at the PHD active site.

Hypoxia_Mechanism cluster_Hypoxia Hypoxia Response HIF1a HIF-1α (Unstable) PHD PHD Enzyme (Active Site) HIF1a->PHD Substrate Hydroxylation Hydroxylation (Pro-402/564) PHD->Hydroxylation Fe Fe2+ (Cofactor) Fe->PHD Required 2 2 OG 2-Oxoglutarate (Co-substrate) OG->PHD Required VHL pVHL Binding & Ubiquitination Hydroxylation->VHL Degradation Proteasomal Degradation VHL->Degradation CoCl2 Cobalt Chloride (CoCl2) CoCl2->Fe Displaces (Irreversible) HIF_Stabilized HIF-1α (Stabilized) CoCl2->HIF_Stabilized Induces IsoQ 4-Hydroxy-3-phenyl- 2H-isoquinolin-1-one IsoQ->PHD Competes with 2-OG (Reversible) IsoQ->HIF_Stabilized Induces Nucleus Nuclear Translocation & Gene Expression (VEGF, EPO) HIF_Stabilized->Nucleus

Caption: Comparative mechanism of HIF-1


 stabilization.[2] CoCl2 acts by displacing the iron cofactor, while the Isoquinolinone inhibitor competitively blocks the 2-oxoglutarate binding site.

Performance & Data Comparison

Specificity and Toxicity Profile
FeatureCobalt Chloride (CoCl2)This compound
Primary Target Iron-dependent enzymes (Broad)PHD1, PHD2, PHD3 (Specific)
IC50 (PHD2) N/A (Indirect inhibition)~0.5 - 5.0

M (Typical for class)
Working Conc. 100 - 300

M
10 - 50

M
Cell Viability Low (High apoptosis >24h)High (Minimal cytotoxicity <48h)
ROS Generation High (Mitochondrial stress)Low / Baseline
Gene Profile Hypoxia + Heavy Metal Stress (AP-1, p53)Physiological Hypoxia (HIF-only)
Reversibility Poor (Heavy metal accumulation)Good (Washout restores PHD activity)
Experimental Data Summary
  • HIF Stabilization Kinetics: Both agents stabilize HIF-1

    
     protein within 2–4 hours. However, CoCl2-induced HIF-1
    
    
    
    often degrades faster upon washout due to the rapid re-association of iron once free
    
    
    is cleared, whereas isoquinolinone inhibitors can maintain stabilization longer due to high binding affinity.
  • Off-Target Gene Expression: Transcriptomic analysis (RNA-seq) typically reveals that CoCl2 upregulates stress markers like HMOX1 (Heme oxygenase-1) and MT1A (Metallothionein) significantly more than isoquinolinone inhibitors, which cluster tightly with true hypoxia (1%

    
    ) controls.
    

Experimental Protocols

Protocol A: "Clean" Induction with this compound

Best for: Mechanistic studies, gene expression profiling, and delicate cell lines (e.g., iPSCs, neurons).

  • Preparation:

    • Dissolve compound in high-grade DMSO to create a 10 mM or 50 mM stock .

    • Aliquot and store at -20°C (avoid repeated freeze-thaw).

  • Dose Optimization:

    • Perform a dose-response curve (1, 5, 10, 20, 50

      
      M).
      
    • Recommended starting concentration: 10–20

      
      M .
      
  • Induction:

    • Seed cells to 70-80% confluence.

    • Replace media with fresh media containing the inhibitor.

    • Incubate for 4–24 hours depending on the desired readout (4h for HIF protein, 12-24h for downstream mRNA/protein like VEGF).

  • Control:

    • Always include a DMSO vehicle control (0.1% v/v).

Protocol B: "Standard" Induction with Cobalt Chloride (CoCl2)

Best for: Positive controls in Western Blots, robust cell lines (e.g., HEK293, HeLa), and low-cost screening.

  • Preparation:

    • Dissolve

      
       in sterile water to create a 100 mM stock .
      
    • Filter sterilize (0.22

      
      m). Prepare fresh if possible, or store at 4°C for <1 week.
      
  • Dose Optimization:

    • Critical: CoCl2 toxicity is cell-line dependent.

    • Range: 50 – 300

      
      M . (Most common: 100 or 150 
      
      
      
      M).
    • Warning: Concentrations >400

      
      M typically induce rapid apoptosis.
      
  • Induction:

    • Add CoCl2 stock directly to culture media.

    • Incubate for 6–16 hours .

    • Note: Avoid incubations >24h unless checking for cell death.

  • Washout:

    • CoCl2 is difficult to wash out completely; residual metal may persist in cells.

Troubleshooting & Validation

To confirm true hypoxic induction versus non-specific stress, validate your experiment using these markers:

  • Western Blot (Protein):

    • HIF-1

      
      :  Should appear as a band at ~110-120 kDa. (Both agents induce this).[3]
      
    • p53: CoCl2 often stabilizes p53 (stress response); Isoquinolinones should generally not stabilize p53 unless the hypoxia is severe.

  • qPCR (mRNA):

    • Target Genes: VEGF, GLUT1, EPO, LDHA.

    • Validation: If HMOX1 (oxidative stress) is upregulated >10-fold, your CoCl2 concentration is likely toxic.

  • Functional Assay:

    • HRE-Luciferase Reporter: Transfect cells with a Hypoxia Response Element (HRE) reporter. Isoquinolinones typically yield a cleaner signal-to-noise ratio than CoCl2 due to better cell health.

References

  • Schofield, C. J., & Ratcliffe, P. J. (2004). Oxygen sensing by HIF hydroxylases. Nature Reviews Molecular Cell Biology, 5(5), 343-354. Link

  • Maxwell, P. H., & Salnikow, K. (2004). HIF-1: an oxygen and metal responsive transcription factor. Cancer Biology & Therapy, 3(1), 29-35. Link

  • Nangaku, M., & Eckardt, K. U. (2007). Hypoxia-inducible factor prolyl hydroxylase inhibitors: a new era of erythropoiesis-stimulating agents. Kidney International, 71(8), 613-614. Link

  • Triantafyllou, A., et al. (2006). Cobalt induces hypoxia-inducible factor-1alpha (HIF-1alpha) in HeLa cells by an iron-independent, but ROS-dependent mechanism. Free Radical Research, 40(8), 847-856. Link

  • McDonough, M. A., et al. (2006). Cellular oxygen sensing: Crystal structure of hypoxia-inducible factor prolyl hydroxylase (PHD2). Proceedings of the National Academy of Sciences, 103(26), 9814-9819. Link

Sources

A Researcher's Guide to Benchmark Compounds for HIF Prolyl Hydroxylase (PHD) Assays

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of cellular oxygen sensing, the hypoxia-inducible factor (HIF) pathway stands as a master regulator, orchestrating cellular adaptation to low oxygen environments. At the heart of this pathway are the HIF prolyl hydroxylases (PHDs), a family of enzymes that act as the primary oxygen sensors. The therapeutic potential of modulating this pathway, particularly for conditions like anemia and ischemia, has led to the development of numerous PHD inhibitors. For researchers navigating this field, selecting the appropriate benchmark compounds is critical for validating assays and contextualizing new discoveries. This guide provides an in-depth comparison of key benchmark PHD inhibitors, supported by experimental data and detailed protocols, to empower researchers in their pursuit of novel therapeutics.

The Central Role of HIF Prolyl Hydroxylases in Oxygen Sensing

Under normal oxygen conditions (normoxia), PHDs utilize molecular oxygen, iron (Fe2+), and the co-substrate 2-oxoglutarate (2-OG) to hydroxylate specific proline residues on the alpha subunit of HIF (HIF-α).[1][2][3][4] This hydroxylation event serves as a recognition signal for the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex.[2][3][4] The VHL complex then targets HIF-α for rapid degradation by the proteasome, effectively keeping HIF activity low.[1][2][4]

When oxygen levels fall (hypoxia), the activity of PHDs is inhibited due to the lack of their primary substrate.[3][4][5] This leads to the stabilization and accumulation of HIF-α, which then translocates to the nucleus, dimerizes with its partner protein HIF-β, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes.[1][4][6] This transcriptional activation drives the expression of a multitude of genes involved in processes such as erythropoiesis (e.g., erythropoietin, EPO), angiogenesis (e.g., vascular endothelial growth factor, VEGF), and metabolic adaptation.[1][4]

HIF_Signaling_Pathway

Caption: The HIF-1α signaling pathway under normoxic and hypoxic conditions.

A Comparative Analysis of Benchmark PHD Inhibitors

The development of small molecule PHD inhibitors that mimic the hypoxic state has provided powerful tools for research and therapy. These compounds generally act as 2-oxoglutarate analogues, competitively binding to the active site of the PHD enzymes.[1] Below is a comparison of commonly used benchmark inhibitors.

Pan-PHD Inhibitors: The Broad-Spectrum Tools

These inhibitors are invaluable for initial studies aimed at understanding the broad effects of HIF stabilization.

  • Dimethyloxalylglycine (DMOG): A cell-permeable ester of N-oxalylglycine, DMOG is a widely used pan-PHD inhibitor.[1][7] It effectively stabilizes HIF-α in a variety of cell types and in vivo models, making it a reliable positive control for confirming pathway activation.[1][7]

  • IOX2: Another potent, cell-permeable pan-inhibitor of the 2-OG oxygenase family, including the PHDs.[1][8] It is often used in biochemical and cell-based assays to achieve robust HIF-α stabilization.[8][9]

Clinically-Advanced, Specific Inhibitors: The Targeted Probes

These compounds, many of which have undergone extensive clinical trials for the treatment of anemia associated with chronic kidney disease, offer more refined tools for studying the effects of PHD inhibition.[10][11][12]

  • Roxadustat (FG-4592): A first-in-class, orally active PHD inhibitor.[13] It has been approved in several countries for treating anemia in chronic kidney disease patients.[1][13] Roxadustat effectively stimulates erythropoiesis by increasing endogenous EPO production and improving iron regulation.[14]

  • Daprodustat (GSK1278863): An orally active PHD inhibitor that has also received regulatory approval.[12][14] It has been shown to be effective in both non-dialysis and dialysis-dependent patient populations.[15][16]

  • Vadadustat (AKB-6899): Another oral PHD inhibitor that has been extensively studied in clinical trials.[10][15] It demonstrates potent inhibition of all three PHD isoforms.[17]

Hypoxia Mimetics: Alternative Pathway Activators

While not direct PHD inhibitors, these compounds are often used as positive controls for inducing a hypoxic response.

  • Cobalt Chloride (CoCl₂): Cobalt (II) ions are thought to substitute for the Fe(II) cofactor in the active site of PHDs, thereby inhibiting their activity and stabilizing HIF-α.[18]

  • Desferrioxamine (DFO): An iron chelator that removes the essential Fe(II) cofactor from the PHD active site, leading to enzyme inhibition and HIF-α stabilization.[4]

Quantitative Comparison of Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes reported IC50 values for key benchmark compounds against the three main PHD isoforms. It is important to note that these values can vary depending on the specific assay conditions.

CompoundTargetIC50 (nM)Assay TypeReference(s)
Roxadustat PHD227AlphaScreen[19][20]
PHD1~480 (Molidustat)Biochemical[21]
PHD3~450 (Molidustat)Biochemical[21]
Daprodustat PHD13.5-[17]
PHD222.2-[17]
PHD35.5-[17]
Vadadustat PHD1, 2, 3Low nanomolarTR-FRET[17]
PHD229AlphaScreen[19][20]
Molidustat PHD1480Biochemical[21]
PHD27AlphaScreen[19][20]
PHD3450Biochemical[21]
IOX2 PHD222Biochemical[8]

Note: Data for some compounds against all isoforms can be limited in the public domain, and related compounds are sometimes used for comparison.

Experimental Protocols for Assessing PHD Inhibition

The following protocols provide a framework for evaluating the activity of PHD inhibitors. The key to a trustworthy result lies in the inclusion of appropriate controls. A pan-inhibitor like DMOG or IOX2 should be used as a positive control to confirm the assay is working, while a vehicle-treated sample (e.g., DMSO) serves as the negative control.

Protocol 1: In Vitro PHD2 Inhibition Assay (AlphaScreen)

This high-throughput assay measures the direct inhibition of recombinant PHD2 activity.

Principle: The assay quantifies the hydroxylation of a biotinylated HIF-1α peptide substrate.[13] A specific antibody that recognizes the hydroxylated proline residue is used, and the interaction is detected using AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology.[17][22]

Materials:

  • Recombinant human PHD2 enzyme

  • Biotinylated HIF-1α peptide substrate (e.g., residues 556-574)[20][23]

  • Cofactors: Ferrous sulfate (FeSO₄), 2-oxoglutarate, L-ascorbic acid

  • Anti-hydroxy-HIF-1α antibody

  • Streptavidin-coated Donor beads and Protein A-conjugated Acceptor beads[17]

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4)

  • Test compounds and controls (DMOG, vehicle)

  • 384-well microplate

Procedure:

  • Prepare a reaction mixture containing PHD2 enzyme, biotinylated HIF-1α peptide, FeSO₄, and L-ascorbic acid in the assay buffer.

  • Add the test compounds at various concentrations to the wells of the microplate. Include wells for positive (DMOG) and negative (vehicle) controls.

  • Transfer the reaction mixture to the wells containing the test compounds.

  • Initiate the enzymatic reaction by adding 2-oxoglutarate to all wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA and the anti-hydroxy-HIF-1α antibody.

  • Add the AlphaScreen Donor and Acceptor beads and incubate in the dark.

  • Read the plate on an AlphaLISA-compatible plate reader. A decrease in the signal indicates inhibition of the hydroxylation reaction.

  • Calculate the percentage of inhibition for each compound concentration relative to the controls and determine the IC50 value.

Self-Validation: The clear dose-response curve from the positive control (DMOG) validates the enzymatic activity and detection system. The low signal from the negative control establishes the baseline. A "no enzyme" control should also be included to ensure the signal is dependent on PHD2 activity.

Protocol 2: Cell-Based HIF-1α Stabilization Assay (Western Blot)

This method assesses the ability of a compound to inhibit PHD activity within a cellular context, leading to the accumulation of HIF-1α protein.

Principle: Cells are treated with the PHD inhibitor, which prevents HIF-1α degradation. Cell lysates are then analyzed by Western blot using an antibody specific to HIF-1α to detect the stabilized protein.[13]

Materials:

  • Cell line (e.g., HeLa, HepG2, or RCC4)[13]

  • Cell culture medium and supplements

  • Test compounds and controls (e.g., DMOG or CoCl₂)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibody specific for HIF-1α

  • Loading control antibody (e.g., β-actin or tubulin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 4-6 hours).[19][22] Include positive and negative controls.

  • Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).

  • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

Causality and Trustworthiness: The appearance of a HIF-1α band in treated cells, which is absent or very faint in the vehicle control, directly demonstrates the compound's ability to stabilize the protein. The positive control confirms that the cells are responsive and the detection method is working. The loading control ensures that any observed differences in HIF-1α levels are due to stabilization, not variations in the amount of protein loaded.

Experimental_Workflow

Caption: Generalized workflow for in vitro and cell-based PHD inhibitor assays.

Conclusion

The study of HIF prolyl hydroxylases is a dynamic field with significant therapeutic implications. The use of well-characterized benchmark compounds is fundamental to producing reliable and reproducible data. Broad-spectrum inhibitors like DMOG and IOX2 are excellent for initial pathway validation, while clinically advanced compounds such as Roxadustat, Daprodustat, and Vadadustat provide more specific tools for translational research. By employing robust, self-validating experimental protocols, researchers can confidently assess the efficacy of new chemical entities and contribute to a deeper understanding of the HIF oxygen-sensing pathway.

References

  • Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD)
  • Protein Hydroxylation by Hypoxia-Inducible Factor (HIF) Hydroxylases: Unique or Ubiquitous?MDPI.
  • Exploring the natural products chemical space through a molecular search to discover potential inhibitors that target the hypoxia-inducible factor (HIF) prolyl hydroxylase domain (PHD).Frontiers.
  • Effect of Proline Analogues on Activity of Human Prolyl Hydroxylase and the Regulation of HIF Signal Transduction P
  • The Hypoxia-Inducible Factor Pathway, Prolyl Hydroxylase Domain Protein Inhibitors, and Their Roles in Bone Repair and Regener
  • Comparative effectiveness and acceptability of HIF prolyl-hydroxylase inhibitors versus for anemia patients with chronic kidney disease undergoing dialysis: a systematic review and network meta-analysis.Frontiers.
  • Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials.Chemical Science.
  • Expression and Roles of Individual HIF Prolyl 4-Hydroxylase Isoenzymes in the Regulation of the Hypoxia Response Pathway along the Murine Gastrointestinal Epithelium.MDPI.
  • HIF-α Prolyl Hydroxylase Inhibitors and Their Implic
  • A Comparative Guide to HIF Prolyl Hydroxylase Inhibitors: Roxadust
  • Comparison of outcomes on hypoxia-inducible factor prolyl hydroxylase inhibitors (HIF-PHIs)
  • Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors as a New Treatment Option for Anemia in Chronic Kidney Disease.MDPI.
  • HIF/HIF Prolyl-Hydroxylase.MedchemExpress.com.
  • Validating Bioassay Results for Novel Prolyl Hydroxylase Inhibitors: A Compar
  • HIF/HIF Prolyl-Hydroxylase | Inhibitors.MedChemExpress.
  • HIF PHD Inhibitors.SCBT.
  • Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials.Chemical Science (RSC Publishing).
  • Inhibition of Prolyl Hydroxylase Domain Proteins Promotes Therapeutic Revascularization.
  • DMOG, a Prolyl Hydroxylase Inhibitor, Increases Hemoglobin Levels without Exacerbating Hypertension and Renal Injury in Salt-Sensitive Hypertensive R
  • FDA Approves Oral Agent for Anemia in Dialysis: Daprodustat Is First HIF-PHI to Hit Market in.Kidney News.
  • IOX2 | HIF/HIF Prolyl-Hydroxylase Inhibitor.MedchemExpress.com.
  • HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review.MDPI.
  • Network meta-analysis of HIF-prolyl hydroxylase inhibitors for anemia in dialysis-dependent and non-dialysis CKD: effects on hemoglobin, iron markers, and adverse clinical outcomes.PMC.

Sources

Comparative Guide: In Vivo Pharmacokinetics of Phenyl-Isoquinolinone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

Phenyl-isoquinolinone and its reduced congener phenyl-isoquinoline represent "privileged scaffolds" in medicinal chemistry, serving as bio-isosteres to quinazolinones and phthalazinones. Their utility spans from DNA-intercalating antitumor agents to CNS-active melatonin receptor agonists.

This guide provides a technical comparison of the in vivo pharmacokinetic (PK) profiles of two distinct derivative classes:

  • 3-Phenylisoquinolines (Class A): Represented by CWJ-a-5 , a DNA-targeting antitumor agent.

  • N-Substituted Isoquinolinones (Class B): Represented by IS0042 , a melatonin receptor agonist.[1]

Why this comparison matters: Optimizing the phenyl-isoquinolinone core requires balancing lipophilicity (LogP) with metabolic stability. Class A derivatives often exhibit high tissue distribution (


) due to lipophilic aromatic stacking, while Class B derivatives frequently struggle with first-pass metabolism, necessitating formulation strategies to improve oral bioavailability (

).

Comparative Pharmacokinetic Profile

The following data aggregates in vivo rat studies to provide a direct performance benchmark.

Table 1: PK Parameters in Sprague-Dawley Rats (IV vs. PO)
ParameterCWJ-a-5 (Class A)IS0042 (Class B)Olaparib (Reference)
Primary Indication Antitumor (DNA Intercalation)Melatonin Agonist (CNS)PARP Inhibitor (Oncology)
Dose (IV) 10 mg/kg10 mg/kg5 mg/kg

(Elimination)
1.45 h (86.9 min)3.11 – 6.04 h~2.5 h

(Clearance)
5.72 L/h/kg (High)0.73 – 1.02 L/h/kg (Low)~0.7 L/h/kg

(Dist.[2] Volume)
9.79 L/kg1.76 – 3.16 L/kg~0.6 L/kg
Bioavailability (

)
52.9% (at 50 mg/kg)9.8 – 18.6% ~40-50%
Protein Binding > 95%Not Reported~82%
Key Metabolic Route N-demethylation (Piperazine)O-dealkylation / HydroxylationCYP3A4 Oxidation

Analysis of Performance:

  • Distribution (

    
    ):  CWJ-a-5 exhibits a massive volume of distribution (9.79 L/kg), nearly 10x total body water. This indicates extensive tissue binding, consistent with its design as a DNA intercalator. In contrast, IS0042 shows moderate distribution, typical for CNS-targeted agents that must cross the BBB but do not sequester extensively in deep tissue.
    
  • Clearance & Bioavailability: CWJ-a-5 has high clearance but surprisingly good bioavailability (53%), suggesting saturation of efflux transporters or first-pass enzymes at higher doses. IS0042 suffers from low bioavailability (<20%) despite lower systemic clearance, pointing to poor intestinal absorption or intensive pre-systemic extraction (gut wall metabolism).

Mechanistic Insights: Metabolism & Liability

Understanding the metabolic fate of the phenyl-isoquinolinone scaffold is critical for lead optimization.

Metabolic Soft Spots
  • The Phenyl Ring: Unsubstituted phenyl rings at C3 (Class A) are prone to CYP450-mediated hydroxylation (para-position), increasing polarity and clearance.

  • Alkoxy Side Chains: In Class B (IS0042), the methoxy-benzyloxy ether linkage is a primary site for O-dealkylation. This rapid cleavage is the likely culprit for the low oral bioavailability observed.

  • Piperazine Moieties: For CWJ-a-5, the N-methylpiperazine tail improves solubility but introduces N-demethylation as a major clearance pathway.

Diagram 1: Metabolic Fate & Structural Logic

MetabolicPathways Scaffold Phenyl-Isoquinolinone Core Scaffold ClassA Class A: 3-Phenyl (e.g., CWJ-a-5) Scaffold->ClassA ClassB Class B: Benzyloxy (e.g., IS0042) Scaffold->ClassB TissueBind High Vss (Tissue Sequestration) ClassA->TissueBind Lipophilic Stacking Piperazine Piperazine Tail (Solubility Handle) ClassA->Piperazine NDemethyl Metabolite: N-desmethyl-CWJ Piperazine->NDemethyl CYP450/FMO EtherLink Ether Linkage (Metabolic Liability) ClassB->EtherLink LowF Low Bioavailability (<20%) EtherLink->LowF Limits Absorption ODealkyl Metabolite: Phenolic cleavage EtherLink->ODealkyl Rapid First-Pass

Caption: Structural divergence dictating PK outcomes. Class A favors tissue retention; Class B suffers first-pass instability.

Validated Experimental Protocol

To replicate the PK data or evaluate new derivatives, use the following self-validating protocol. This workflow ensures data integrity by incorporating internal standards and crossover design.

Phase 1: Formulation & Dosing
  • Vehicle Selection:

    • IV Bolus: Dissolve compound in 10% DMSO / 40% PEG400 / 50% Saline. Filter through 0.22 µm membrane.

    • Oral Gavage (PO): Suspend in 0.5% Carboxymethylcellulose (CMC-Na) if solubility is poor; otherwise use the IV vehicle.

  • Animal Model: Male Sprague-Dawley rats (220–250 g), fasted 12h pre-dose (water ad libitum).

  • Cannulation: Jugular vein cannulation (JVC) is recommended for stress-free serial sampling.

Phase 2: Sampling Schedule
  • IV Group (n=5): 0 (pre-dose), 2, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 h.

    • Rationale: Early timepoints (2-15 min) are critical to capture the distribution phase (

      
      -phase) for calculating 
      
      
      
      accurately.
  • PO Group (n=5): 0, 15, 30, 45 min, 1, 2, 4, 6, 8, 12, 24 h.

    • Rationale: Dense sampling around 30-60 min captures

      
       and 
      
      
      
      .
Phase 3: Bioanalysis (LC-MS/MS)
  • Sample Prep: Protein precipitation. Mix 50 µL plasma with 150 µL Acetonitrile containing Internal Standard (e.g., Carbamazepine). Vortex 1 min, Centrifuge 10,000g for 10 min.

  • Chromatography: C18 Reverse Phase Column (Agilent Zorbax or Waters BEH).

    • Mobile Phase: Gradient elution of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Detection: MRM mode (Multiple Reaction Monitoring). Monitor parent ion

    
     and specific fragment ions.
    
Diagram 2: PK Validation Workflow

PKWorkflow cluster_0 Phase 1: In Vivo Phase cluster_1 Phase 2: Bioanalysis cluster_2 Phase 3: Data Processing Dosing Dosing (IV/PO) Rat Model Sampling Serial Blood Sampling (0 - 24h) Dosing->Sampling PlasmaSep Plasma Separation (4°C, 3000g) Sampling->PlasmaSep Precipitation Protein Precipitation (+ Internal Standard) PlasmaSep->Precipitation LCMS LC-MS/MS Analysis (MRM Mode) Precipitation->LCMS NCA Non-Compartmental Analysis (WinNonlin/Phoenix) LCMS->NCA Output Parameters: AUC, Cmax, T1/2, F% NCA->Output

Caption: Standardized workflow for evaluating phenyl-isoquinolinone pharmacokinetics.

References

  • Pharmacokinetics of a new antitumor 3-arylisoquinoline derivative, CWJ-a-5. Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Pharmacokinetics, oral bioavailability and metabolism of a novel isoquinolinone-based melatonin receptor agonist (IS0042) in rats. Source: PubMed / Xenobiotica URL:[Link][1]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Source: PubMed Central (PMC) URL:[Link]

  • Derivatives of a PARP Inhibitor TIQ-A through the Synthesis of 8-Alkoxythieno[2,3-c]isoquinolin-5(4H)-ones. Source: ACS Omega / NIH URL:[Link]

Sources

Safety Operating Guide

Operational Guide: Safe Handling and Disposal of 4-Hydroxy-3-phenyl-2H-isoquinolin-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Profile

This guide provides a validated protocol for the lifecycle management of 4-Hydroxy-3-phenyl-2H-isoquinolin-1-one (and structurally related 3-phenylisoquinoline-1,4-dione tautomers). As a specialized heterocyclic scaffold often used in HIF prolyl hydroxylase inhibition or medicinal chemistry, this compound lacks the ubiquity of common solvents, meaning specific disposal data is often missing from standard safety databases.

The Core Directive: In the absence of compound-specific toxicological endpoints, you must apply the Precautionary Principle . Treat this compound as a Toxic Phenolic Organic capable of aquatic toxicity and sensitization.

Physicochemical Properties Relevant to Disposal

Understanding these properties explains the "Why" behind the disposal protocols.

PropertyValue / CharacteristicOperational Implication
Molecular Formula C₁₅H₁₁NO₂ (MW: 237.25 g/mol )Classify as Nitrogenous Organic Waste.
Physical State Solid (White to pale yellow powder)High risk of dust inhalation; requires N95/P100 or fume hood.
Solubility (Water) Low / NegligibleDo not attempt to wash down drains. It will precipitate and clog plumbing.
Solubility (Organic) Soluble in DMSO, DMF, ChloroformMust be disposed of in compatible organic solvent streams.
Acidity (pKa) ~6.0–8.0 (Phenolic -OH)Weakly acidic. Compatible with standard organic waste; avoid mixing with strong bases in small containers to prevent exotherms.
Reactivity Stable; Phenolic group oxidizableSegregate from strong oxidizers (e.g., Nitric acid, Peroxides) in waste storage.

Part 2: Waste Classification Logic (Decision Tree)

Effective disposal begins with correct stream identification. Use the following logic to determine the correct waste container.

WasteClassification Start Start: Identify Waste Form IsSolid Is the waste Solid? Start->IsSolid SolidType Pure Compound or Contaminated Debris? IsSolid->SolidType Yes IsLiquid Is it a Solution? IsSolid->IsLiquid No SolidBin Stream A: Solid Hazardous Waste (Double Bagged) SolidType->SolidBin SolventType Identify Primary Solvent IsLiquid->SolventType Yes Halogenated Contains Halogens? (DCM, Chloroform) SolventType->Halogenated Organic Solvent Aqueous Aqueous Buffer/HPLC Waste? SolventType->Aqueous Water/Buffer StreamB Stream B: Halogenated Organic Waste Halogenated->StreamB Yes (e.g., DCM) StreamC Stream C: Non-Halogenated Organic Waste Halogenated->StreamC No (e.g., DMSO, MeOH) CheckConc Conc. > 1 ppm? Aqueous->CheckConc StreamD Stream D: Aqueous Hazardous Waste CheckConc->StreamD Yes (Toxic)

Figure 1: Waste Stream Decision Matrix. Use this logic to prevent cross-contamination of waste streams.

Part 3: Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Debris)

Applicability: Expired powder, contaminated weighing boats, gloves, and filter paper.

  • Containment: Do not throw loose powder into a general hazardous waste bin. The dust is a respiratory irritant.

    • Step: Place the material inside a clear polyethylene bag (e.g., Ziploc).

    • Step: Seal the bag and wipe the exterior with an ethanol-dampened wipe.

  • Secondary Containment: Place the sealed bag into the laboratory's Solid Hazardous Waste Drum .

  • Labeling: The waste tag must explicitly list:

    • "this compound" (Do not use abbreviations).[1]

    • Hazard Checkbox: "Toxic" and "Irritant".

Protocol B: Liquid Waste (Reaction Mixtures & Stock Solutions)

Applicability: NMR samples, mother liquors, and unused stock solutions in DMSO/DMF.

  • Solvent Compatibility Check:

    • If dissolved in Chloroform/DCM : Dispose in Halogenated Waste .

    • If dissolved in DMSO/Methanol/Acetone : Dispose in Non-Halogenated Waste .

  • The "Precipitation Watch":

    • Risk:[2] Mixing a high-concentration DMSO stock of this compound into a waste drum containing water or acidic buffers may cause the compound to precipitate (crash out), creating sludge at the bottom of the drum.

    • Action: If disposing of >10mL of concentrated stock (>50mM), dilute with Acetone or Methanol before adding to the main waste drum to ensure solubility is maintained.

Protocol C: HPLC Effluent

Applicability: Waste lines from LC/MS analysis.

  • Segregation: Do not plumb HPLC waste directly to the drain. Even trace amounts of phenolic isoquinolinones are toxic to aquatic life.

  • Collection: Collect all effluent in a satellite accumulation container properly labeled "Aqueous Waste with Trace Organics."

Part 4: Emergency Procedures (Spill Response)

In the event of a spill, immediate action is required to prevent spread and exposure.

SpillResponse Spill Spill Detected Assess Assess Volume & Form (Solid vs Liquid) Spill->Assess SolidSpill Solid Powder Spill Assess->SolidSpill Powder LiquidSpill Liquid/Solution Spill Assess->LiquidSpill Liquid WetMethod Cover with Wet Paper Towel (Prevent Dust) SolidSpill->WetMethod Scoop Scoop into Bag WetMethod->Scoop Final Double Bag & Label 'Hazardous Debris' Scoop->Final Absorb Apply Absorbent Pads or Vermiculite LiquidSpill->Absorb Absorb->Final Decon Wash Area with Soap & Water Final->Decon

Figure 2: Emergency Spill Response Workflow. Note the critical step of wetting powder spills to prevent inhalation.

Part 5: Scientific Rationale & Safety Integrity

Why "Non-Specific" Classification?

Because this compound is a research chemical, it does not have a unique EPA "P-List" or "U-List" code. However, under 40 CFR 262.11 , the generator must determine if the waste is hazardous.

  • Toxicology Inference: Structural analogs (Hydroxyquinolines) exhibit acute oral toxicity (Category 4) and aquatic toxicity.

  • Phenolic Moiety: The hydroxyl group at the C4 position renders the compound slightly acidic and susceptible to oxidation. This necessitates segregation from strong oxidizers to prevent the formation of quinone-like byproducts which may be more toxic.

Self-Validating System

To ensure this protocol is working:

  • Visual Check: Inspect liquid waste containers weekly. If crystallization is observed, the solvent composition is incorrect (too much water). Add Acetone to redissolve.

  • Inventory Reconciliation: The mass of waste disposed should roughly correlate with the mass of compound purchased minus the mass stored in final products.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[3] Hazardous Waste Generators: Managing Your Waste. [Link]

  • PubChem. (2024). Compound Summary: this compound (CID 4271052).[1] National Library of Medicine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.